Product packaging for Xanthine amine congener(Cat. No.:CAS No. 96865-92-8)

Xanthine amine congener

Número de catálogo: B1662662
Número CAS: 96865-92-8
Peso molecular: 428.5 g/mol
Clave InChI: FIQGIOAELHTLHM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Xanthine amine congener (XAC) is a non-selective adenosine receptor antagonist with Kb values of 83, 25, and 15 nM for rat PC12 cells, human platelets that endogenously express adenosine A2A receptors, and rat fat cells that endogenously express A1 receptors, respectively. It reduces adenylate cyclase activity stimulated by 5'-N-ethylcarboxamidoadenosine (NECA; ) in human platelets (EC50s = 1 and 0.31 μM in the presence and absence of XAC, respectively). XAC also reverses R-PIA-induced inhibition of isoproterenol-stimulated adenylate cyclase activity in rat fat cell membranes (IC50s = 146 and 26 nM in the presence and absence of XAC, respectively). In vivo, XAC reverses reductions in heart rate and blood pressure induced by 2-chloro-3-deazaadenosine (2-CADO; ), R-PIA, and NECA in rats when administered at doses ranging from 0.1 to 1.0 mg/kg. XAC (39.8 mg/kg) also induces convulsions in mice.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28N6O4 B1662662 Xanthine amine congener CAS No. 96865-92-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQGIOAELHTLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10242595
Record name 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10242595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96865-92-8
Record name 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096865928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10242595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Xanthine Amine Congener: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) amine congener (XAC) is a potent pharmacological tool extensively utilized in the study of purinergic signaling. As a derivative of xanthine, it belongs to a class of compounds that includes well-known substances like caffeine (B1668208) and theophylline. However, XAC distinguishes itself through its high affinity for adenosine (B11128) receptors, making it a valuable antagonist for elucidating the physiological and pathological roles of adenosine. This technical guide provides an in-depth exploration of the mechanism of action of XAC, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: Adenosine Receptor Antagonism

The primary mechanism of action of Xanthine amine congener is its competitive, non-selective antagonism of adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are broadly classified into four subtypes: A1, A2A, A2B, and A3. XAC binds to these receptors with high affinity, thereby blocking the endogenous ligand adenosine from binding and initiating downstream signaling cascades.

Data Presentation: Binding Affinities and Functional Potency

The efficacy of XAC as an adenosine receptor antagonist is quantified by its binding affinity (Ki or Kb) and its functional inhibitory concentration (IC50 or EC50) in various cellular and tissue preparations.

Receptor SubtypeTissue/Cell LineLigandParameterValue (nM)Reference
A1 Rat Fat CellsXACKb15[1]
A1 Rat Cerebral Cortex[³H]PIAKi0.87[2]
A2A Human PlateletsXACKb25[1]
A2A Human Platelet MembranesNECAKB21[2]
Non-selective Rat PC12 CellsXACKb83[1]

Table 1: Binding Affinities of this compound (XAC) for Adenosine Receptors. This table summarizes the reported binding affinities of XAC for different adenosine receptor subtypes in various experimental systems. Ki represents the inhibition constant, and Kb represents the dissociation constant of the antagonist.

AssayTissue/Cell LineStimulusParameterValue (nM)Reference
Adenylate Cyclase InhibitionRat Fat Cell MembranesR-PIA + IsoproterenolIC5026 (in the absence of XAC)[1]
Adenylate Cyclase InhibitionRat Fat Cell MembranesR-PIA + IsoproterenolIC50146 (in the presence of XAC)[1]
Adenylate Cyclase StimulationHuman PlateletsNECAEC50310 (in the absence of XAC)[1]
Adenylate Cyclase StimulationHuman PlateletsNECAEC501000 (in the presence of XAC)[1]

Table 2: Functional Antagonism of Adenylate Cyclase Activity by XAC. This table presents the functional potency of XAC in modulating adenylate cyclase activity stimulated or inhibited by adenosine receptor agonists. IC50 represents the half-maximal inhibitory concentration, and EC50 represents the half-maximal effective concentration.

Secondary Mechanism: Phosphodiesterase Inhibition

Xanthine derivatives are known to act as inhibitors of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). While XAC is primarily a potent adenosine receptor antagonist, its xanthine core suggests a potential for PDE inhibition. However, for many potent 8-phenylxanthine (B3062520) derivatives, the affinity for adenosine receptors is significantly higher than for phosphodiesterases[3]. Specific IC50 values for XAC against various PDE isoforms are not extensively reported in the literature, suggesting that its primary pharmacological effects are attributed to adenosine receptor blockade.

PDE IsoformCompoundIC50 (µM)Reference
PDE IIPropentofylline20
PDE IV1,3-diethyl-8-phenylxanthine~10[3]
PDE IV1,3-dipropyl-8-cyclopentylxanthine~10[3]

Table 3: Phosphodiesterase Inhibition by Related Xanthine Derivatives. This table shows the IC50 values of xanthine derivatives structurally related to XAC against different phosphodiesterase isoforms. This data provides context for the potential secondary mechanism of XAC.

Signaling Pathways Modulated by this compound

By antagonizing adenosine receptors, XAC significantly impacts intracellular signaling pathways, primarily through the modulation of adenylate cyclase activity and subsequent cAMP levels.

A1 Adenosine Receptor Signaling Pathway

A1 receptors are typically coupled to inhibitory G proteins (Gi/o). Upon activation by adenosine, they inhibit adenylate cyclase, leading to a decrease in intracellular cAMP levels. By blocking this action, XAC prevents the adenosine-mediated decrease in cAMP.

A1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R XAC XAC XAC->A1R G_protein Gi/o Protein A1R->G_protein Activates AC Adenylate Cyclase cAMP ↓ cAMP AC->cAMP Converts G_protein->AC Inhibits ATP ATP ATP->AC Downstream_Effectors Downstream Effectors (e.g., PKA inhibition, ion channel modulation) cAMP->Downstream_Effectors

A1 Receptor Signaling Blockade by XAC.
A2A Adenosine Receptor Signaling Pathway

A2A receptors are coupled to stimulatory G proteins (Gs). Adenosine binding to A2A receptors activates adenylate cyclase, leading to an increase in intracellular cAMP levels. XAC antagonizes this effect, preventing the adenosine-induced rise in cAMP.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR XAC XAC XAC->A2AR G_protein Gs Protein A2AR->G_protein Activates AC Adenylate Cyclase cAMP ↑ cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC Downstream_Effectors Downstream Effectors (e.g., PKA activation, CREB phosphorylation) cAMP->Downstream_Effectors

A2A Receptor Signaling Blockade by XAC.

Experimental Protocols

Radioligand Binding Assay: Competitive Inhibition using [³H]XAC

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for adenosine receptors using tritiated XAC ([³H]XAC).

1. Membrane Preparation:

  • Homogenize the tissue of interest (e.g., rat brain cortex for A1 receptors, striatum for A2A receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

2. Assay Procedure:

  • In a 96-well plate, add the following in order:

    • 50 µL of assay buffer.

    • 50 µL of a range of concentrations of the unlabeled test compound.

    • 50 µL of [³H]XAC at a concentration near its Kd.

    • 100 µL of the membrane preparation.

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled adenosine receptor antagonist (e.g., 10 µM theophylline).

  • Incubate the plate at room temperature for 60-90 minutes.

3. Termination and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]XAC and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Buffer, Test Compound, [3H]XAC, Membranes) Membrane_Prep->Assay_Setup Incubation Incubation (60-90 min, RT) Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Workflow for a Radioligand Binding Assay.
Functional Assay: Adenylate Cyclase Activity

This protocol describes a method to measure the antagonistic effect of XAC on agonist-stimulated adenylate cyclase activity.

1. Membrane Preparation:

  • Prepare cell membranes as described in the radioligand binding assay protocol.

2. Adenylate Cyclase Reaction:

  • Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.4)

    • MgCl₂

    • ATP

    • A cAMP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)

    • A phosphodiesterase inhibitor (e.g., IBMX, if not studying PDE effects)

  • Pre-incubate the membranes with varying concentrations of XAC or vehicle.

  • Initiate the reaction by adding an adenosine receptor agonist (e.g., NECA for A2A stimulation).

  • Incubate at 30°C for a defined period (e.g., 10-15 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl).

3. cAMP Quantification:

  • Centrifuge the samples to pellet the protein.

  • Measure the cAMP concentration in the supernatant using a commercially available cAMP enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA).

4. Data Analysis:

  • Construct a dose-response curve for the agonist in the presence and absence of different concentrations of XAC.

  • Determine the EC50 of the agonist in each condition.

  • A rightward shift in the agonist's dose-response curve in the presence of XAC indicates competitive antagonism.

  • The Schild regression analysis can be used to determine the pA2 value, a measure of the antagonist's potency.

Conclusion

This compound serves as a powerful and versatile tool for investigating the multifaceted roles of adenosine in biological systems. Its primary mechanism of action as a high-affinity, non-selective adenosine receptor antagonist is well-established, leading to the modulation of adenylate cyclase activity and intracellular cAMP levels. While it may possess some activity as a phosphodiesterase inhibitor, this is generally considered a secondary and less potent effect. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers employing XAC to unravel the complexities of purinergic signaling in both physiological and pathological contexts. A thorough understanding of its mechanism of action is paramount for the accurate interpretation of experimental results and for its potential application in drug development.

References

Synthesis Protocol for Xanthine Amine Congener (XAC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Xanthine (B1682287) Amine Congener (XAC), a potent non-selective adenosine (B11128) receptor antagonist.[1] XAC is a valuable tool in pharmacological research for investigating the roles of adenosine signaling in various physiological processes.[2] This document details the synthetic route, experimental procedures, and relevant biological context for the utilization of this compound.

Overview of the Synthetic Strategy

The synthesis of Xanthine Amine Congener (XAC) is achieved through a convergent synthesis pathway. The core of the strategy involves the preparation of a key intermediate, a carboxylic acid functionalized 1,3-dialkylxanthine. This intermediate is subsequently coupled with a diamine, such as ethylenediamine (B42938), to yield the final XAC product. This "functionalized congener approach" allows for the introduction of a reactive chemical moiety at a position on the xanthine pharmacophore that does not significantly disrupt its binding to adenosine receptors.[3]

The general synthetic approach can be summarized in two main stages:

  • Synthesis of the Carboxylic Acid Congener: This typically involves the reaction of a 5,6-diamino-1,3-dialkyluracil with a suitably substituted aldehyde or carboxylic acid to form the 8-phenylxanthine (B3062520) core, which is further modified to introduce a carboxymethoxy group on the phenyl ring.

  • Amide Coupling: The carboxylic acid congener is then activated and reacted with a diamine to form the final amide product, the this compound.

Experimental Protocols

The following protocols are based on established synthetic methods for xanthine derivatives and specifically for amine congeners.[4][5]

Synthesis of 8-[4-(Carboxymethoxy)phenyl]-1,3-dipropylxanthine

This precursor is the key intermediate for the final coupling step. The synthesis starts from 1,3-dipropyl-5,6-diaminouracil, which is condensed with 4-(carboxymethoxy)benzaldehyde.

Materials:

  • 1,3-dipropyl-5,6-diaminouracil

  • 4-(Carboxymethoxy)benzaldehyde

  • A suitable oxidizing agent (e.g., ferric chloride or air)

  • Solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Dissolve 1,3-dipropyl-5,6-diaminouracil and a molar equivalent of 4-(carboxymethoxy)benzaldehyde in DMF.

  • Heat the mixture under reflux with an oxidizing agent until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 8-[4-(carboxymethoxy)phenyl]-1,3-dipropylxanthine.

Synthesis of this compound (8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-dipropylxanthine)

This final step involves the coupling of the carboxylic acid precursor with ethylenediamine. Two primary methods are presented below.

Method A: Direct Amidation

Materials:

  • 8-[4-(Carboxymethoxy)phenyl]-1,3-dipropylxanthine

  • An activating agent for the carboxylic acid (e.g., N-hydroxysuccinimide to form an active ester)

  • Ethylenediamine

  • Solvent (e.g., DMF)

Procedure:

  • The carboxylic acid congener is first converted to an active ester (e.g., N-hydroxysuccinimide ester) to facilitate the coupling reaction.

  • Dissolve the activated ester of 8-[4-(carboxymethoxy)phenyl]-1,3-dipropylxanthine in a minimal amount of DMF.

  • Add an excess of ethylenediamine to the solution with stirring.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Evaporate the solvent and excess ethylenediamine under reduced pressure.

  • The resulting residue is triturated with a solvent like ether to precipitate the product.

  • Filter the solid product, wash with ether, and dry under vacuum. For a closely related diethyl analogue, this method yielded the product in high purity.

Method B: Carbodiimide-mediated Coupling

Materials:

  • 8-[4-(Carboxymethoxy)phenyl]-1,3-dipropylxanthine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ethylenediamine

  • Solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Dissolve 8-[4-(carboxymethoxy)phenyl]-1,3-dipropylxanthine in DMF.

  • Add one equivalent of EDC and HOBt to the solution to pre-activate the carboxylic acid.

  • In a separate flask, dissolve one equivalent of ethylenediamine in DMF.

  • Slowly add the activated carboxylic acid mixture to the ethylenediamine solution with stirring.

  • Let the reaction proceed at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified using column chromatography or recrystallization to yield the pure this compound.

Quantitative Data

The following table summarizes representative data for the synthesis of a closely related this compound, the 1,3-diethyl analogue.

CompoundStarting MaterialCoupling MethodYield (%)Analytical MethodReference
8-[4-[[[[(2-Aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-diethylxanthineActivated ester of the corresponding carboxylic acidDirect amidation with ethylenediamine92%CIMS (NH₃), m/e 401 (M+1)⁺[1]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_coupling Amide Coupling Diaminouracil 1,3-Dipropyl-5,6- diaminouracil Carboxylic_Acid 8-[4-(Carboxymethoxy)phenyl]- 1,3-dipropylxanthine Diaminouracil->Carboxylic_Acid Condensation & Oxidative Cyclization Aldehyde 4-(Carboxymethoxy)- benzaldehyde Aldehyde->Carboxylic_Acid XAC This compound (XAC) Carboxylic_Acid->XAC Amide Coupling (e.g., EDC, HOBt) Ethylenediamine Ethylenediamine Ethylenediamine->XAC

Synthetic pathway for this compound (XAC).
Signaling Pathway of Adenosine Receptors and XAC Antagonism

This compound acts as a non-selective antagonist at all four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase.

Adenosine_Signaling cluster_receptor Adenosine Receptor Signaling Adenosine Adenosine A1_A3_R A1 / A3 Receptors (Gi/o coupled) Adenosine->A1_A3_R A2A_A2B_R A2A / A2B Receptors (Gs coupled) Adenosine->A2A_A2B_R AC Adenylyl Cyclase A1_A3_R->AC Inhibits Cellular_Response_Inhibit Inhibitory Cellular Response A1_A3_R->Cellular_Response_Inhibit A2A_A2B_R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Stimulate Stimulatory Cellular Response PKA->Cellular_Response_Stimulate XAC This compound (XAC) XAC->A1_A3_R Blocks XAC->A2A_A2B_R Blocks

Mechanism of XAC as an adenosine receptor antagonist.

References

A Technical Guide to the Structure-Activity Relationship of Functionalized Xanthine Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of functionalized xanthine (B1682287) congeners, a class of compounds renowned for their diverse pharmacological activities. Xanthine derivatives, including naturally occurring alkaloids like caffeine (B1668208) and theophylline (B1681296), are pivotal scaffolds in drug discovery, primarily acting as antagonists of adenosine (B11128) receptors (ARs) and inhibitors of phosphodiesterase (PDE) enzymes.[1][2] Understanding the precise structural requirements for potent and selective modulation of these targets is critical for the development of novel therapeutics for a range of conditions, including asthma, neurodegenerative diseases, and cardiovascular disorders.[3][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways and SAR principles involved.

The Xanthine Scaffold: A Foundation for Diversity

The pharmacological versatility of xanthine derivatives stems from the potential for substitution at multiple positions on the purine-2,6-dione (B11924001) core. The key positions for functionalization that dictate the potency and selectivity of these congeners are the N-1, N-3, and N-7 nitrogen atoms and the C-8 carbon atom.

Structure-Activity Relationship at Adenosine Receptors

Xanthines were among the first identified adenosine receptor antagonists.[1] Their affinity and selectivity for the different AR subtypes (A1, A2A, A2B, and A3) are highly dependent on the nature and position of their substituents. Generally, bulky and lipophilic substituents are well-tolerated and often enhance binding affinity.

Key SAR Insights for Adenosine Receptor Antagonism:

  • N-1 and N-3 Positions: Small alkyl groups (e.g., methyl, propyl) at the N-1 and N-3 positions are common. The presence of two such groups, as in theophylline (1,3-dimethylxanthine), generally results in non-selective AR antagonism.[5]

  • N-7 Position: Substitution at the N-7 position often leads to a decrease in antagonist potency at A1 and A2 receptors.[6]

  • C-8 Position: This position is a critical determinant of both potency and selectivity.

    • A1 Selectivity: Introducing large, lipophilic groups such as cyclopentyl or cyclohexyl at the C-8 position dramatically increases affinity and selectivity for the A1 receptor subtype.[7] For instance, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) is a highly potent and selective A1 antagonist.[7]

    • A2A Selectivity: While C-8 modifications are crucial, achieving high A2A selectivity often involves a combination of substitutions. 8-phenyl substituents can significantly increase potency at both A1 and A2 receptors.[6] Fine-tuning the substituents on the 8-phenyl ring is a common strategy to achieve A2A selectivity.

    • Potency: The compound 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine (B1212481) (PACPX) has been identified as an exceptionally potent A1 antagonist, being 1,600 times more potent at A1 than A2 receptors.[6]

Data Presentation: Adenosine Receptor Antagonist Affinities

The following table summarizes the binding affinities (Ki) of representative xanthine congeners at A1 and A2 adenosine receptors.

CompoundN-1 SubstituentN-3 SubstituentC-8 SubstituentA1 Ki (nM)A2 Ki (nM)Selectivity (A2/A1)Reference
Theophylline-CH₃-CH₃-H~10,000~25,000~2.5[6]
Caffeine-CH₃-CH₃-H (N-7: -CH₃)~20,000~40,000~2.0[6]
8-Phenyltheophylline-CH₃-CH₃-Phenyl117,500~682[6]
1,3-Diethyl-8-phenylxanthine-C₂H₅-C₂H₅-Phenyl12200~17[6]
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX)-C₃H₇-C₃H₇-Cyclopentyl0.47~70~150[7]
PACPX-C₃H₇-C₃H₇2-amino-4-chlorophenyl0.3 - 8.6>10,000>1,600[6]

Data are compiled from multiple sources and tissues; values are approximate and for comparative purposes.

Visualization of SAR Logic and Signaling

The following diagrams illustrate the key SAR principles for A1 receptor selectivity and the associated cell signaling pathway.

SAR_Adenosine_Antagonists Xanthine Xanthine Scaffold N1 N-1 Position Xanthine->N1 N3 N-3 Position Xanthine->N3 C8 C-8 Position Xanthine->C8 Alkyl Small Alkyl Groups (e.g., Methyl, Propyl) N1->Alkyl Substitution N3->Alkyl Substitution Lipophilic Large, Lipophilic Groups (e.g., Cyclopentyl, Phenyl) C8->Lipophilic Substitution Potency Maintains General AR Antagonist Potency Alkyl->Potency Selectivity Drives High A1 Affinity and Selectivity Lipophilic->Selectivity Adenosine_Signaling_Pathway Xanthine Xanthine Derivative (Antagonist) A1R A1 Receptor (Gi) Xanthine->A1R Blocks A2AR A2A Receptor (Gs) Xanthine->A2AR Blocks Adenosine Adenosine Adenosine->A1R Activates Adenosine->A2AR Activates AC Adenylyl Cyclase (AC) A1R->AC Inhibits A2AR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates PDE_Signaling_Pathway cluster_cAMP Increased cAMP Levels Signal Hormone/Neurotransmitter Receptor GPCR (Gs) Signal->Receptor Activates AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE->AMP Degrades to Xanthine Xanthine Derivative (Inhibitor) Xanthine->PDE Inhibits Response Cellular Response PKA->Response SAR_Workflow Start Hypothesis / Target Selection Design Design of Xanthine Analogs (Computational Modeling) Start->Design Synthesis Chemical Synthesis & Purification of Congeners Design->Synthesis Screening Primary In Vitro Screening (e.g., Binding Assays) Synthesis->Screening Hit_Ident Hit Identification (Active Compounds) Screening->Hit_Ident Potency Potency & Selectivity Profiling (IC50/Ki Determination vs. Subtypes) Hit_Ident->Potency Active SAR_Analysis SAR Analysis & Iteration Hit_Ident->SAR_Analysis Inactive Potency->SAR_Analysis Lead_Opt Lead Optimization (ADME/Tox Profiling) Potency->Lead_Opt Promising Lead SAR_Analysis->Design Refine Design End Preclinical Candidate Lead_Opt->End

References

Xanthine Amine Congener (XAC): A Comprehensive Pharmacological Profile as an Adenosine Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine (B1682287) Amine Congener (XAC) is a potent, non-selective adenosine (B11128) receptor antagonist widely utilized in pharmacological research to investigate the multifaceted roles of adenosinergic signaling.[1][2] A derivative of xanthine, XAC exhibits high affinity for all four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₒ, and A₃), with a noted preference for the A₁ subtype.[1][3] Its ability to competitively block the endogenous effects of adenosine makes it an invaluable tool in studies spanning cardiovascular, renal, and neurological systems.[2] This technical guide provides a detailed overview of the pharmacological properties of XAC, including its binding characteristics, impact on downstream signaling pathways, and comprehensive experimental methodologies for its characterization.

Introduction to Xanthine Amine Congener (XAC)

This compound, chemically known as N-(2-Aminoethyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide, is a functionalized derivative of the xanthine class of compounds, which also includes naturally occurring substances like caffeine (B1668208) and theophylline.[1] As a "functionalized congener," XAC was designed for high-affinity binding to adenosine receptors, facilitating detailed pharmacological investigation.[1] Its primary mechanism of action is the competitive antagonism of adenosine receptors, thereby inhibiting the physiological and pathophysiological effects mediated by endogenous adenosine.[1] Tritiated XAC, [³H]XAC, is also employed as a radioligand for the labeling and quantification of adenosine receptors.[2][4]

Quantitative Binding and Potency Data

The affinity and potency of XAC at adenosine receptor subtypes have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data from radioligand binding and functional assays.

Table 1: Binding Affinity (Kᵢ) of XAC at Adenosine Receptor Subtypes

Receptor SubtypeKᵢ (nM)Species/SystemReference
A₁~1.2 - 2Rat Brain Membranes[3][5]
A₂ₐ~63 - 114Rat Brain Membranes[5]
A₃>10,000Rat A₃ Receptors (expressed in CHO cells)[5]

Table 2: Potency (IC₅₀/K₈) of XAC in Functional Assays

AssayReceptor SubtypeIC₅₀/K₈ (nM)Species/SystemReference
Adenosine-induced vasodilation antagonismA₁, A₂1.8 (A₁), 114 (A₂)In vivo
Antagonism of CHA-induced inhibition of renin secretionA₁~2Rat Renal Cortical Slices[3]
Antagonism of CHA-induced stimulation of renin secretionA₂~50Rat Renal Cortical Slices[3]
Antagonism of N-ethyl-adenosine-5'-uronamide-stimulated adenylate cyclaseA₂21Human Platelet Membranes[6]

Note: CHA (N⁶-cyclohexyladenosine) is an adenosine A₁ receptor agonist.

Signaling Pathways

XAC, as an adenosine receptor antagonist, modulates downstream signaling cascades by blocking the interaction of adenosine with its G protein-coupled receptors (GPCRs). Adenosine receptors are primarily coupled to adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[7]

  • A₁ and A₃ Receptors: These receptors are typically coupled to inhibitory G proteins (Gᵢ), which, upon activation by an agonist, inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[7]

  • A₂ₐ and A₂ₒ Receptors: These receptors are coupled to stimulatory G proteins (Gₛ), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[7]

By blocking these receptors, XAC prevents the adenosine-mediated modulation of adenylyl cyclase activity.

XAC's Impact on Adenosine Receptor Signaling cluster_0 Cell Membrane A1 A1/A3 Receptor Gi Gi A1->Gi Activates A2 A2A/A2B Receptor Gs Gs A2->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates cAMP cAMP AC->cAMP Converts XAC XAC XAC->A1 Antagonist XAC->A2 Antagonist Adenosine Adenosine Adenosine->A1 Agonist Adenosine->A2 Agonist ATP ATP ATP->AC Downstream Downstream Effects cAMP->Downstream

XAC's antagonistic effect on adenosine receptor signaling pathways.

Experimental Protocols

Radioligand Binding Assay

This protocol is employed to determine the binding affinity (Kᵢ) of XAC for adenosine receptors.

Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis prep_membranes Membrane Preparation (e.g., rat brain cortex) incubation Incubate Membranes with [3H]XAC and varying concentrations of unlabeled XAC prep_membranes->incubation prep_radioligand Prepare [3H]XAC (Radioligand) prep_radioligand->incubation prep_competitor Prepare Unlabeled XAC (Competitor) prep_competitor->incubation filtration Rapid Filtration to separate bound and free radioligand incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: A tissue of interest, such as rat brain cortex for A₁ receptors or rabbit striatum for A₂ₐ receptors, is homogenized in a buffered solution.[1] The homogenate is then centrifuged to isolate the cell membranes, which are rich in adenosine receptors.[1]

  • Incubation: The isolated membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]XAC) and varying concentrations of the unlabeled competitor compound (XAC).[1] The incubation is carried out in a suitable buffer for a defined period to allow binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Vasodilation Assay

This protocol assesses the ability of XAC to antagonize adenosine-induced vasodilation.

Methodology:

  • Animal Model: An appropriate animal model, such as an isolated perfused guinea pig heart, is utilized.[1]

  • Perfusion: The coronary arteries are perfused with a physiological salt solution.

  • Drug Administration: A baseline for coronary vascular resistance is established. Adenosine is then administered to induce vasodilation, which is observed as a decrease in resistance.[1] Subsequently, XAC is introduced into the perfusate, and the adenosine challenge is repeated.[1]

  • Measurement: Coronary vascular resistance is continuously monitored throughout the experiment.

  • Data Analysis: The degree of vasodilation induced by adenosine in the absence and presence of XAC is compared to determine the antagonistic effect of XAC.[1]

In Vivo Model of Adenosine-Induced Antidiuresis in Rats

This protocol evaluates the efficacy of XAC in antagonizing the antidiuretic effects of an adenosine A₁ receptor agonist.[2]

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and catheters are inserted for drug infusion and urine collection.[2]

  • Drug Administration: A baseline urine output is established. The adenosine A₁ receptor agonist, N⁶-cyclohexyladenosine (CHA), is then administered to induce antidiuresis.[2] Subsequently, XAC is administered to assess its ability to reverse this effect.

  • Measurement: Urine output and blood pressure are continuously monitored.

  • Data Analysis: The changes in urine output in response to CHA and the subsequent administration of XAC are quantified and compared to baseline values.

Key Research Applications

XAC's well-characterized profile as a non-selective adenosine receptor antagonist makes it a valuable tool in various research areas:

  • Cardiovascular Research: To study the effects of adenosine on heart rate, blood pressure, and vascular tone.[2]

  • Renal Function Studies: To investigate the role of adenosine in regulating renal hemodynamics, glomerular filtration rate, and tubular function.[2]

  • Neuroscience Research: To probe the role of adenosine receptors in neurotransmission, behavior, and the pathophysiology of neurological disorders.[2] XAC has also been shown to exhibit proconvulsant activity, consistent with the anticonvulsant role of endogenous adenosine.[4]

Conclusion

This compound is a powerful and versatile pharmacological tool for the investigation of the adenosine system. Its high affinity for adenosine receptors, coupled with its well-documented antagonistic properties, provides researchers with a reliable means to probe the diverse physiological and pathological roles of adenosinergic signaling. The quantitative data and experimental protocols outlined in this guide serve as a comprehensive resource for the effective utilization of XAC in preclinical research and drug development.

References

The Rise of 8-Phenylxanthines: A Technical Guide to Their Discovery and Development as Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and development of 8-phenylxanthine (B3062520) derivatives, a class of compounds that have garnered significant attention for their potent and selective antagonism of adenosine (B11128) receptors. This document provides a comprehensive overview of their synthesis, structure-activity relationships (SAR), and pharmacological properties, with a focus on their potential as therapeutic agents.

Introduction: The Therapeutic Promise of Adenosine Receptor Antagonism

Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in a wide array of physiological and pathophysiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The therapeutic potential of modulating these receptors has led to extensive research into the development of selective antagonists. Among the various chemical scaffolds explored, 8-phenylxanthine derivatives have emerged as a particularly promising class of compounds, demonstrating high affinity and selectivity for different adenosine receptor subtypes.[1][2] These derivatives are being investigated for a range of therapeutic applications, including the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions.[3][4]

Data Presentation: Quantitative Analysis of Receptor Affinity

The affinity of 8-phenylxanthine derivatives for adenosine receptors is a key determinant of their potency and selectivity. The following tables summarize the binding affinities (Ki values) of representative compounds at human adenosine receptor subtypes, providing a clear comparison of their pharmacological profiles.

Table 1: Binding Affinities (Ki, nM) of Selected 8-Phenylxanthine Derivatives at Human Adenosine Receptors

CompoundR1R38-Phenyl SubstituenthA1 Ki (nM)hA2A Ki (nM)hA2B Ki (nM)hA3 Ki (nM)Selectivity (A2B vs A1/A2A/A3)Reference
1 PropylPropyl4-[[(Carboxymethyl)oxy]phenyl] (XCC)>1000>10001.48>1000-[5]
2 PropylPropyl4-[[(Anilino)carbonylmethyl]oxy]phenyl]6003621.48182405x, 245x, 123x[5]
3 PropylPropyl4-[[(p-Cyanoanilino)carbonylmethyl]oxy]phenyl]7884831.97242400x, 245x, 123x[5]
4 PropylPropyl4-[[(p-Acetylanilino)carbonylmethyl]oxy]phenyl]194013901.3912301396x, 1000x, 885x[5]
5 EthylEthyl4-[[(p-Cyanoanilino)carbonylmethyl]oxy]phenyl]9805602.3290426x, 243x, 126x[5]

Data compiled from multiple sources, primarily focused on A2B receptor antagonists.[5][6]

Experimental Protocols: Methodologies for Key Experiments

The characterization of 8-phenylxanthine derivatives relies on a suite of standardized experimental protocols. This section details the methodologies for key assays used in their evaluation.

Synthesis of 8-Phenylxanthine Derivatives

A common synthetic route to 8-phenylxanthine derivatives involves the condensation of a 5,6-diaminouracil (B14702) with a substituted benzaldehyde (B42025), followed by oxidative cyclization.[7][8]

General Procedure:

  • Schiff Base Formation: A mixture of 5,6-diamino-1,3-dialkyluracil and a substituted benzaldehyde (1.1 equivalents) in a suitable solvent (e.g., methanol:acetic acid 4:1) is stirred at room temperature to form the corresponding benzylideneamino derivative (Schiff base).[7]

  • Oxidative Cyclization: The intermediate Schiff base is then cyclized to the 8-phenylxanthine derivative. This can be achieved through various methods, including refluxing with an oxidizing agent like thionyl chloride or by air oxidation.[9]

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 8-phenylxanthine derivative.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of compounds for their target receptors.

Protocol for Adenosine Receptor Binding:

  • Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 or CHO cells) are prepared by homogenization and centrifugation.[1][10] The protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup: The assay is typically performed in a 96-well plate in a final volume of 100-200 µL.[10]

  • Incubation: To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • A known concentration of the radioligand (e.g., [³H]DPCPX for A1, [³H]ZM 241385 for A2A).[11]

    • Varying concentrations of the unlabeled competitor ligand (the 8-phenylxanthine derivative being tested).

    • The membrane preparation.

  • Equilibration: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[10]

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.[10]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[10]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological and experimental processes involved in the study of 8-phenylxanthine derivatives.

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes couple to different G proteins, leading to distinct downstream signaling cascades.

Adenosine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R A1 Receptor Gi Gi/o A1R->Gi A2AR A2A Receptor Gs Gs A2AR->Gs A2BR A2B Receptor A2BR->Gs Gq Gq A2BR->Gq A3R A3 Receptor A3R->Gi A3R->Gq AC Adenylyl Cyclase Gi->AC Gs->AC PLC Phospholipase C Gq->PLC cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_up ↑ Ca²⁺ IP3_DAG->Ca_up Adenosine Adenosine Adenosine->A1R Adenosine->A2AR Adenosine->A2BR Adenosine->A3R

Caption: Adenosine receptor signaling pathways.

Experimental Workflow for Antagonist Discovery

The discovery and development of novel 8-phenylxanthine derivatives as adenosine receptor antagonists follow a structured workflow.

Drug_Discovery_Workflow start Compound Library (8-Phenylxanthines) screen Primary Screening (Radioligand Binding Assay) start->screen hits Hit Identification screen->hits hits->start Inactive Compounds sar Structure-Activity Relationship (SAR) Studies hits->sar Active Compounds lead_opt Lead Optimization (Affinity, Selectivity, ADME) sar->lead_opt lead_opt->sar preclinical Preclinical Studies (In vivo efficacy & safety) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Drug discovery workflow for 8-phenylxanthine derivatives.

Conclusion

The 8-phenylxanthine scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective adenosine receptor antagonists. Through systematic medicinal chemistry efforts, guided by robust in vitro and in vivo assays, researchers have been able to fine-tune the pharmacological properties of these derivatives to target specific adenosine receptor subtypes. The continued exploration of this chemical space holds great promise for the discovery of novel therapeutics for a variety of diseases.

References

Xanthine Amine Congener (XAC): A Technical Guide to its Biological Activity at A1 and A2 Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Xanthine (B1682287) Amine Congener (XAC), a potent antagonist of adenosine (B11128) receptors. The focus is on its interaction with the A1 and A2A adenosine receptor subtypes, critical targets in various physiological and pathological processes. This document outlines XAC's binding affinity and functional potency, details the experimental protocols for its characterization, and illustrates the key signaling pathways involved.

Quantitative Pharmacological Profile of Xanthine Amine Congener (XAC)

This compound is a non-selective adenosine receptor antagonist, though it typically exhibits a higher affinity for the A1 receptor subtype compared to the A2A receptor.[1] The following tables summarize the quantitative data on the binding affinity (Ki) and functional antagonism (IC50) of XAC at A1 and A2A adenosine receptors. These values have been compiled from various in vitro studies.

Table 1: Binding Affinity of XAC at A1 and A2A Adenosine Receptors

Receptor SubtypeLigandK_i_ (nM)Test SystemReference
A1 Adenosine Receptor[³H]XAC1.2Rat cerebral cortex membranes[2]
A1 Adenosine ReceptorXAC~1.6Rat Brain Membranes[3]
A1 Adenosine ReceptorXAC~2Rat renal cortical slices[4]
A2A Adenosine Receptor[³H]XAC12Human platelets[5]
A2A Adenosine ReceptorXAC5.8Human A2A receptor (cAMP assay)

Table 2: Functional Antagonist Potency of XAC at A1 and A2A Adenosine Receptors

Receptor SubtypeAssay TypeIC_50_ (nM)Test SystemReference
A1 Adenosine ReceptorFunctional Antagonism1.8Not specified[6]
A2A Adenosine ReceptorFunctional Antagonism114Not specified[6]
A2A Adenosine ReceptorInhibition of agonist-stimulated cAMP~50Rat PC12 cell membranes[7]

Note: The observed values can vary depending on the experimental conditions, such as the radioligand used, tissue or cell line preparation, and specific assay parameters.

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate their effects through distinct signaling cascades.

A1 Adenosine Receptor Signaling

The A1 adenosine receptor primarily couples to inhibitory G proteins (Gαi/o).[1][8] Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] Additionally, A1 receptor activation can lead to the stimulation of phospholipase C (PLC) and the modulation of ion channels, such as the activation of potassium channels and inhibition of calcium channels.[1]

A1_Signaling cluster_membrane Plasma Membrane A1R A1 Receptor G_protein Gαi/oβγ A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP IP3_DAG IP3 + DAG PLC->IP3_DAG K_ion K+ K_channel->K_ion Efflux Adenosine Adenosine Adenosine->A1R Agonist XAC XAC XAC->A1R Antagonist ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca_ion Ca2+ Ca_ion->Ca_channel Influx

A1 Adenosine Receptor Signaling Pathway
A2A Adenosine Receptor Signaling

In contrast to the A1 receptor, the A2A adenosine receptor couples to stimulatory G proteins (Gαs).[10] Upon agonist binding, the A2A receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[10] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[10]

A2A_Signaling cluster_membrane Plasma Membrane A2AR A2A Receptor G_protein Gαsβγ A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Adenosine Adenosine Adenosine->A2AR Agonist XAC XAC XAC->A2AR Antagonist ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates

A2A Adenosine Receptor Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound at A1 and A2A adenosine receptors.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the affinity (Ki) of XAC for A1 or A2A adenosine receptors using a radiolabeled ligand.

Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from cells expressing A1 or A2A receptors) incubation 2. Incubation - Membranes - Radioligand (e.g., [³H]DPCPX for A1, [³H]CGS21680 for A2A) - Varying concentrations of XAC prep->incubation separation 3. Separation of Bound/Free Ligand (Rapid vacuum filtration) incubation->separation counting 4. Quantification of Radioactivity (Scintillation counting) separation->counting analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis

Workflow for a Competitive Radioligand Binding Assay

Materials:

  • Membrane Preparation: Membranes from cells or tissues expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells transfected with the human A1 or A2A receptor).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A selective radiolabeled antagonist or agonist for the target receptor (e.g., [³H]DPCPX for A1, [³H]CGS21680 or [³H]ZM241385 for A2A).

  • Unlabeled Competitor: this compound (XAC).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled selective ligand (e.g., 10 µM CPA for A1, 10 µM NECA for A2A).

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of varying concentrations of XAC.

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of the membrane preparation (typically 10-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of XAC to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of XAC to antagonize the agonist-induced change in intracellular cAMP levels mediated by A1 or A2A receptors.

Workflow for cAMP Functional Assay

cAMP_Assay_Workflow cell_prep 1. Cell Culture and Seeding (Cells expressing A1 or A2A receptors) pretreatment 2. Pre-incubation with XAC (Varying concentrations) cell_prep->pretreatment agonist_stim 3. Agonist Stimulation (e.g., NECA, CGS21680) pretreatment->agonist_stim lysis_detection 4. Cell Lysis and cAMP Detection (e.g., HTRF, ELISA) agonist_stim->lysis_detection analysis 5. Data Analysis - Generate dose-response curve - Determine IC50 of XAC lysis_detection->analysis

Workflow for a cAMP Functional Assay

Materials:

  • Cell Line: A cell line stably expressing the human A1 or A2A adenosine receptor (e.g., CHO or HEK293 cells).

  • Cell Culture Medium.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Adenosine Receptor Agonist: A suitable agonist such as N-ethylcarboxamidoadenosine (NECA) or CGS21680.

  • Antagonist: this compound (XAC).

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate and grow to confluency.

  • Pre-incubation with Antagonist: Remove the culture medium and wash the cells with assay buffer. Add varying concentrations of XAC to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation: Add the adenosine receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the response of the agonist alone.

    • Plot the percentage of inhibition of the agonist response against the log concentration of XAC to generate a dose-response curve and determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of A1 and A2A adenosine receptors. Its relatively high affinity and manageable selectivity profile, combined with its utility as a radiolabeled probe, make it a versatile compound for in vitro characterization of adenosine receptor function. The experimental protocols detailed in this guide provide a framework for researchers to investigate the interaction of XAC and other potential ligands with these important GPCR targets. A thorough understanding of its biological activity is crucial for the development of novel therapeutics targeting the adenosinergic system.

References

A Technical Guide to the Preliminary Pharmacology of Xanthine Amine Congener (XAC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthine (B1682287) Amine Congener (XAC) is a potent, non-selective antagonist of adenosine (B11128) receptors, specifically subtypes A1, A2A, A2B, and A3.[1][2] It belongs to the xanthine class of compounds, which also includes caffeine (B1668208) and theophylline, but XAC demonstrates a significantly higher affinity for adenosine receptors.[1] This characteristic makes it a valuable pharmacological tool for both in vitro and in vivo research aimed at elucidating the physiological and pathophysiological roles of adenosine signaling.[1] XAC's utility extends to various research areas, including renal function, cardiovascular science, and neuroscience.[1] Furthermore, its tritiated form, [³H]XAC, serves as a radioligand for the direct quantification and characterization of adenosine receptors in tissue preparations.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity and functional antagonism of XAC at adenosine receptors.

Table 1: Receptor Binding Affinity

Receptor SubtypeK_i_ ValueSpecies / SystemReference
Adenosine A1~1.6 nMRat Brain Membranes[1]

Table 2: Functional Antagonist Activity

Activity AssessedReceptor PathwayK_i_ ValueSpecies / SystemReference
Antagonism of CHA-induced inhibition of renin secretionA1-mediated~2.0 nMRat Renal Cortical Slices[4]
Antagonism of CHA-induced stimulation of renin secretionA2-mediated~50.0 nMRat Renal Cortical Slices[4]

Note: The functional data indicates a 25-fold selectivity for the A1 adenosine receptor over the A2 receptor in the renin secretion assay.[4]

Signaling Pathways and Mechanism of Action

XAC exerts its pharmacological effects by competitively blocking adenosine receptors, which are G-protein coupled receptors (GPCRs). By occupying the receptor's binding site, XAC prevents the endogenous ligand, adenosine, from binding and initiating downstream signaling cascades. For instance, A1 receptor activation typically leads to the inhibition of adenylyl cyclase via an inhibitory G-protein (G_i_), reducing intracellular cyclic AMP (cAMP) levels. XAC antagonizes this effect, thereby preventing the adenosine-mediated decrease in cAMP.

cluster_membrane Cell Membrane cluster_response Intracellular Response Adenosine Adenosine AR Adenosine Receptor (AR) Adenosine->AR Binds & Activates XAC XAC XAC->AR Binds & Blocks G_Protein G-Protein AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits (A1) or Stimulates (A2) cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Response Physiological Response cAMP->Response prep Prepare Tissue Homogenate & Radioligand Dilutions incubate Incubate Membranes with [3H]XAC +/- Unlabeled Ligand prep->incubate separate Separate Bound/Unbound via Rapid Vacuum Filtration incubate->separate wash Wash Filters with Ice-Cold Buffer separate->wash quantify Quantify Radioactivity with Scintillation Counter wash->quantify analyze Calculate Specific Binding & Perform Saturation Analysis quantify->analyze results Determine Kd and Bmax analyze->results prep Anesthetize Rat & Surgically Implant Catheters stabilize Stabilization Period prep->stabilize baseline Collect Baseline Data (Urine, BP, HR) stabilize->baseline induce Infuse A1 Agonist (CHA) to Induce Antidiuresis baseline->induce administer Administer XAC Infusion (while continuing CHA) induce->administer collect Collect Experimental Data (Urine, BP, HR) administer->collect analyze Analyze Urine Volume/Electrolytes & Hemodynamic Parameters collect->analyze results Determine Reversal of Antidiuresis by XAC analyze->results

References

The Selectivity Profile of Xanthine Amine Congener (XAC) for Adenosine Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) Amine Congener (XAC) is a potent antagonist of adenosine (B11128) receptors, which are a class of G protein-coupled receptors (GPCRs) activated by the endogenous nucleoside adenosine.[1] There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3, each with distinct physiological roles, making them attractive targets for therapeutic intervention in a variety of disorders, including cardiovascular, neurological, and inflammatory diseases.[2] XAC, a derivative of xanthine like caffeine (B1668208) and theophylline, exhibits a notable affinity for these receptors and serves as a critical pharmacological tool for their study.[1][3] This technical guide provides an in-depth exploration of the selectivity of XAC for the different adenosine receptor subtypes, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Data Presentation: Quantitative Analysis of XAC Selectivity

The selectivity of XAC for the four adenosine receptor subtypes has been characterized through various radioligand binding assays. The affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity. The collected data from multiple studies are summarized below to provide a comparative overview of XAC's binding profile.

Receptor SubtypeLigandSpecies/SystemKi (nM)IC50 (nM)Reference
A1 XACRat Brain Membranes~1.6[1]
XACRat Brain Membranes1.2[4]
XACGuinea Pig Forebrain Membranes11[5]
XACRat Renal Cortical Slices~2[6]
A2A XACRat Striatal Membrane63[4]
XAC114[7]
A2B XACHuman (recombinant)48[5]
A3 XACHuman (recombinant)[8]
XACRat Brain>1000[4]

Note: The variability in reported values can be attributed to differences in experimental conditions, tissues, and radioligands used.

Based on the available data, XAC demonstrates a clear preference for the A1 adenosine receptor, with Ki values consistently in the low nanomolar range. Its affinity for the A2A receptor is significantly lower, and it exhibits very low affinity for the A3 receptor in rat brain.[4] This selectivity profile makes XAC a valuable tool for distinguishing between A1 and other adenosine receptor-mediated effects.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate determination of ligand-receptor interactions. Below are methodologies for key experiments used to characterize the selectivity of XAC.

Radioligand Binding Assay

This assay is a fundamental technique to quantify the affinity of a ligand for a receptor.

Objective: To determine the inhibition constant (Ki) of XAC for adenosine receptor subtypes.

Materials:

  • Cell membranes expressing the adenosine receptor subtype of interest (e.g., from rat brain or transfected cell lines like HEK-293 or CHO cells).[9]

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3).[4][10]

  • Xanthine Amine Congener (XAC).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

  • Non-specific binding inhibitor (e.g., a high concentration of a non-labeled ligand like NECA).

  • Glass fiber filters.

  • Scintillation counter.[9]

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to isolate the membrane fraction.[9] Resuspend the membrane pellet in fresh buffer.

  • Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of XAC. For determining non-specific binding, add a high concentration of a non-labeled ligand.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to allow the binding to reach equilibrium.[10]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the XAC concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional consequence of receptor activation or inhibition, specifically the modulation of adenylyl cyclase activity.

Objective: To determine the functional potency of XAC as an antagonist at A1/A2A adenosine receptors.

Materials:

  • Intact cells expressing the adenosine receptor subtype of interest.

  • Adenosine receptor agonist (e.g., NECA).

  • This compound (XAC).

  • Cell culture medium.

  • cAMP assay kit (e.g., LANCE cAMP kit).[11]

  • Phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.[11]

  • Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence).

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of XAC for a defined period.

  • Stimulation: Add a fixed concentration of an adenosine receptor agonist (e.g., NECA for A2A to stimulate cAMP, or forskolin (B1673556) followed by an A1 agonist to inhibit cAMP) to the wells.

  • Incubation: Incubate for a specific time to allow for changes in intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the cAMP concentration using a competitive immunoassay or a reporter-based system as per the manufacturer's instructions of the cAMP assay kit.[11]

  • Data Analysis: Plot the cAMP concentration as a function of the XAC concentration. The concentration of XAC that inhibits 50% of the agonist-induced response is the IC50 value, which reflects its functional potency as an antagonist.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Adenosine_Signaling_Pathways cluster_A1_A3 A1 / A3 Receptor Signaling cluster_A2A_A2B A2A / A2B Receptor Signaling A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi Activation AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease PKA_inhibit PKA Activity ↓ cAMP_decrease->PKA_inhibit A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs Activation AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase [cAMP] ↑ AC_stimulate->cAMP_increase PKA_stimulate PKA Activity ↑ cAMP_increase->PKA_stimulate Adenosine Adenosine Adenosine->A1_A3 Adenosine->A2A_A2B XAC XAC (Antagonist) XAC->A1_A3 XAC->A2A_A2B

Caption: Adenosine receptor signaling pathways.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and XAC prep->incubate filter Separate Bound and Unbound Ligands via Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: Calculate Ki count->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

Conclusion

This compound (XAC) is a potent adenosine receptor antagonist with a clear selectivity for the A1 subtype over A2A, A2B, and A3 receptors. This selectivity profile, established through rigorous radioligand binding and functional assays, makes XAC an indispensable tool in pharmacological research. By utilizing the detailed experimental protocols and understanding the underlying signaling pathways presented in this guide, researchers can effectively employ XAC to dissect the complex roles of adenosine receptor subtypes in health and disease, ultimately paving the way for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Xanthine Amine Congener (XAC) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine Amine Congener (XAC) is a potent, non-selective antagonist of adenosine (B11128) receptors, including A1, A2A, A2B, and A3 subtypes.[1] As a derivative of xanthine, it exhibits a higher affinity for adenosine receptors compared to caffeine (B1668208) and theophylline.[1][2] This characteristic makes XAC a valuable pharmacological tool for in vivo and in vitro investigations into the physiological and pathophysiological roles of adenosine signaling. Its applications span across various research fields, including renal function, cardiovascular physiology, and neuroscience.[1] These application notes provide detailed protocols for the in vivo administration of XAC in rats, summarizing key quantitative data and outlining experimental methodologies.

Data Presentation

Quantitative Data Summary

The following tables provide a summary of the quantitative data available for this compound in rats.

Table 1: Receptor Binding Affinity (Ki) of XAC in Rats

Receptor SubtypeTissue/PreparationKi Value (nM)Reference(s)
A1 Adenosine ReceptorRat Brain Membranes~1.6[1]
A1 Adenosine ReceptorPurified Rat Brain4.6[3]
A2A Adenosine ReceptorRat Striatal Membranes50 - 63[4][5]
A3 Adenosine ReceptorRat Brain (expressed in CHO cells)>100,000[4]

Table 2: In Vivo Dosage and Administration of XAC in Rats

Administration RouteDosageAnimal ModelExperimental ApplicationKey FindingsReference(s)
Intravenous (i.v.)Priming: 0.2 µmol/kg; Infusion: 2 nmol/min/kgAnesthetized Sprague-Dawley RatsAdenosine-Induced AntidiuresisReversal of antidiuretic effects of an adenosine A1 receptor agonist.
Intravenous (i.v.) InfusionNot specifiedMale Swiss Albino MiceConvulsant PropertiesConvulsion threshold of 39.8 ± 2.0 mg/kg.[2]
Intraperitoneal (i.p.)>1000 mg/kgMale Swiss Albino MiceConvulsant PropertiesNo convulsant properties observed; drug precipitated in the peritoneal cavity.[2]

Note: Caution should be exercised when considering intraperitoneal administration due to solubility issues observed in mice.[2]

Experimental Protocols

Protocol 1: Intravenous Administration for Renal Function Studies in Anesthetized Rats

This protocol is adapted from studies investigating the antagonism of adenosine-induced antidiuresis.[1]

Objective: To evaluate the effect of XAC on renal function in response to an adenosine receptor agonist.

Materials:

  • This compound (XAC)

  • Adenosine A1 receptor agonist (e.g., N6-cyclohexyladenosine - CHA)

  • Vehicle Solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]

  • Anesthetic (e.g., Inactin)

  • Male Sprague-Dawley rats (250-300g)

  • Surgical instruments for catheterization

  • Infusion pumps

  • Urine collection tubes

  • Blood pressure monitoring equipment

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with an appropriate anesthetic.

    • Catheterize the trachea to maintain a clear airway.

    • Catheterize the jugular vein for intravenous infusion of anesthetic, saline, and test compounds.

    • Catheterize the carotid artery to monitor blood pressure and heart rate.

    • Catheterize the bladder for urine collection.

    • Allow the animal to stabilize following surgery.

  • Experimental Groups:

    • Group I: Vehicle control

    • Group II: Adenosine agonist (CHA) infusion

    • Group III: XAC priming injection + XAC infusion + CHA infusion

  • Dosing and Administration:

    • Begin a continuous intravenous infusion of saline.

    • After a stabilization period, collect baseline urine samples and record physiological parameters.

    • For Group III, administer a priming intravenous injection of XAC (e.g., 0.2 µmol/kg).

    • Initiate the infusion of the adenosine agonist (e.g., CHA at 2 nmol/min/kg) for Groups II and III.

    • For Group III, co-infuse XAC (e.g., 2 nmol/min/kg) with the adenosine agonist.

  • Sample Collection and Analysis:

    • Collect urine at regular intervals (e.g., every 20 minutes).

    • Measure urine volume and analyze for electrolyte concentrations (e.g., sodium, potassium).

    • Continuously monitor mean arterial pressure and heart rate.

Data Analysis:

Compare urine flow rate, electrolyte excretion, and hemodynamic parameters between the experimental groups using appropriate statistical methods (e.g., ANOVA).

Signaling Pathways and Workflows

Adenosine Receptor Signaling Pathway Antagonized by XAC

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Activates A2AR A2A Receptor Adenosine->A2AR Activates XAC XAC XAC->A1R Blocks XAC->A2AR Blocks Gi Gi A1R->Gi Activates Gs Gs A2AR->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: XAC antagonizes A1 and A2A adenosine receptors, modulating adenylyl cyclase activity.

Experimental Workflow for In Vivo Renal Function Study

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_data Data Collection & Analysis AnimalPrep 1. Anesthetize and Surgically Prepare Rat Stabilization 2. Stabilization Period AnimalPrep->Stabilization Baseline 3. Collect Baseline Urine and Vitals Stabilization->Baseline Group1 Group I: Vehicle Control Baseline->Group1 4. Administer Treatment Group2 Group II: CHA Infusion Baseline->Group2 4. Administer Treatment Group3 Group III: XAC + CHA Infusion Baseline->Group3 4. Administer Treatment Collection 5. Collect Urine and Monitor Vitals Group1->Collection Group2->Collection Group3->Collection Analysis 6. Analyze Urine and Physiological Data Collection->Analysis Stats 7. Statistical Comparison Analysis->Stats

Caption: Workflow for evaluating XAC's effect on adenosine-induced antidiuresis in rats.

References

Application of Xanthine Amine Congener (XAC) in the Study of Adenylate Cyclase Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine Amine Congener (XAC) is a potent and widely utilized adenosine (B11128) receptor antagonist. Its primary mechanism of action involves the competitive blockade of adenosine receptors, thereby modulating the activity of adenylate cyclase, a key enzyme in cellular signaling. Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that regulates a vast array of physiological processes. The modulation of adenylate cyclase activity is a critical area of research in drug discovery and development, particularly for therapeutic targets involving G protein-coupled receptors (GPCRs).

This document provides detailed application notes and protocols for utilizing XAC to study the modulation of adenylate cyclase. It is intended for researchers, scientists, and drug development professionals engaged in the investigation of GPCR signaling pathways and the characterization of novel therapeutic agents.

Principle of Action

Adenosine receptors are a class of GPCRs that are crucial in regulating adenylate cyclase activity. They are broadly classified into four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are coupled to different G proteins, leading to opposing effects on adenylate cyclase:

  • A₁ and A₃ Receptors: These receptors are typically coupled to inhibitory G proteins (Gᵢ/Gₒ). Upon activation by adenosine, they inhibit adenylate cyclase, leading to a decrease in intracellular cAMP levels.

  • A₂ₐ and A₂ₑ Receptors: These receptors are coupled to stimulatory G proteins (Gₛ). Their activation by adenosine stimulates adenylate cyclase, resulting in an increase in intracellular cAMP concentration.

XAC, as a non-selective adenosine receptor antagonist, can block the effects of adenosine at these receptors. By competing with adenosine for binding, XAC can prevent the agonist-induced inhibition or stimulation of adenylate cyclase. This property makes XAC an invaluable tool for:

  • Characterizing the involvement of adenosine receptors in a specific physiological response.

  • Determining the adenosine receptor subtype(s) mediating a particular effect.

  • Screening for and characterizing novel adenosine receptor agonists and antagonists.

Data Presentation

The following tables summarize the quantitative data for XAC in modulating adenylate cyclase activity, primarily through its interaction with the A₁ adenosine receptor.

ParameterValueCell LineAssay ConditionsReference
IC₅₀ (A₁ Receptor) 1.8 nM-Radioligand binding assay[1][2]
IC₅₀ (A₂ Receptor) 114 nM-Radioligand binding assay[1][2]
pKₑ (inhibition of cAMP accumulation) 6.7CHO-A1 cellsFunctional assay with forskolin-stimulated cAMP production[1]
pKₑ (antagonism of NECA-mediated inhibition of cAMP) 7.93 ± 0.06CHO-A1GFP cellsInhibition of forskolin-mediated [³H]cAMP formation

Table 1: Quantitative data for XAC as an adenosine receptor antagonist. The pKₑ value represents the negative logarithm of the equilibrium dissociation constant of the antagonist, providing a measure of its affinity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying adenylate cyclase modulation using XAC.

Adenylate_Cyclase_Modulation_by_Adenosine_Receptors cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1_Receptor A1 Receptor Adenosine->A1_Receptor Activates A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates XAC XAC XAC->A1_Receptor Blocks XAC->A2A_Receptor Blocks Gi Gi A1_Receptor->Gi Activates Gs Gs A2A_Receptor->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Downstream_Effects_Inhibition Downstream Cellular Effects (Inhibition) Gi->Downstream_Effects_Inhibition Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects_Stimulation Downstream Cellular Effects (Stimulation) PKA->Downstream_Effects_Stimulation

Caption: Adenylate cyclase signaling pathway modulated by adenosine receptors and XAC.

Experimental_Workflow_Schild_Analysis cluster_prep Preparation cluster_assay Adenylate Cyclase Assay cluster_analysis Data Analysis Cell_Culture 1. Culture CHO-A1 cells Membrane_Prep 2. Prepare cell membranes (Optional, for membrane-based assays) Cell_Culture->Membrane_Prep Incubate_Agonist 3. Incubate membranes/cells with varying concentrations of an A1 agonist (e.g., NECA) in the absence of XAC. Membrane_Prep->Incubate_Agonist Incubate_Antagonist 4. In parallel, incubate with the same agonist concentrations in the presence of a fixed concentration of XAC. Repeat_XAC 5. Repeat step 4 with several fixed concentrations of XAC. Stimulate_AC 6. Stimulate adenylate cyclase with Forskolin (B1673556). Repeat_XAC->Stimulate_AC Stop_Reaction 7. Stop the reaction. Stimulate_AC->Stop_Reaction Measure_cAMP 8. Measure cAMP levels (e.g., using a cAMP assay kit). Stop_Reaction->Measure_cAMP Dose_Response 9. Plot dose-response curves for the agonist in the absence and presence of each XAC concentration. Measure_cAMP->Dose_Response Schild_Plot 10. Construct a Schild plot to determine the pA2 value of XAC. Dose_Response->Schild_Plot

Caption: Experimental workflow for Schild analysis of XAC on adenylate cyclase.

Experimental Protocols

Protocol 1: Membrane Preparation from Cultured Cells (e.g., CHO-A1)

This protocol describes the isolation of a crude membrane fraction from cultured cells for use in adenylate cyclase assays.

Materials:

  • Cultured CHO-A1 cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors, ice-cold

  • Storage Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose, ice-cold

  • Cell scraper

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

Procedure:

  • Grow CHO-A1 cells to confluency in appropriate culture flasks.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add a small volume of ice-cold Lysis Buffer to the flask and scrape the cells.

  • Transfer the cell suspension to a pre-chilled Dounce homogenizer and homogenize with 10-15 strokes. Alternatively, sonicate the cells on ice.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 500 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and transfer it to an ultracentrifuge tube.

  • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in a small volume of ice-cold Storage Buffer.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Aliquot the membrane suspension and store at -80°C until use.

Protocol 2: Adenylate Cyclase Activity Assay and Schild Analysis for XAC

This protocol details the procedure for determining the antagonistic properties of XAC on A₁ adenosine receptor-mediated inhibition of adenylate cyclase.

Materials:

  • Prepared cell membranes (from Protocol 1) or whole CHO-A1 cells

  • XAC

  • Adenosine A₁ receptor agonist (e.g., N⁶-Cyclopentyladenosine (CPA) or 5'-N-Ethylcarboxamidoadenosine (NECA))

  • Forskolin

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), 0.1% BSA

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96-well microplate

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of XAC, the A₁ agonist, and forskolin in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the A₁ agonist.

    • Prepare several fixed concentrations of XAC (e.g., 1 nM, 10 nM, 100 nM).

  • Assay Setup:

    • To a 96-well plate, add the assay buffer.

    • Agonist Dose-Response (Control): Add increasing concentrations of the A₁ agonist to a set of wells.

    • Agonist Dose-Response with XAC: To separate sets of wells, add a fixed concentration of XAC, followed by increasing concentrations of the A₁ agonist. Repeat for each fixed concentration of XAC.

    • Add the cell membrane preparation (typically 10-20 µg of protein per well) or whole cells to each well.

    • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Stimulation and Termination:

    • Initiate the reaction by adding a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate adenylate cyclase.

    • Incubate the plate at 30°C for 10-15 minutes.

    • Terminate the reaction according to the cAMP assay kit manufacturer's instructions (e.g., by adding a lysis buffer containing a phosphodiesterase inhibitor).

  • cAMP Measurement:

    • Measure the intracellular cAMP concentration in each well using the chosen cAMP assay kit, following the manufacturer's protocol.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the A₁ agonist concentration for each condition (control and each concentration of XAC).

    • Determine the EC₅₀ value for the A₁ agonist in the absence and presence of each concentration of XAC.

    • Calculate the dose ratio (DR) for each concentration of XAC using the formula: DR = (EC₅₀ in the presence of XAC) / (EC₅₀ in the absence of XAC).

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of XAC on the x-axis.

    • The x-intercept of the Schild plot provides the pA₂ value for XAC, which is a measure of its antagonist potency. A slope of 1 is indicative of competitive antagonism.

Conclusion

XAC is a powerful pharmacological tool for investigating the role of adenosine receptors in the modulation of adenylate cyclase activity. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize XAC in their studies of GPCR signaling. By employing these methodologies, scientists can gain valuable insights into the mechanisms of adenylate cyclase regulation and advance the development of novel therapeutics targeting these pathways.

References

Application Notes and Protocols for Xanthine Amine Congener (XAC) in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) Amine Congener (XAC) is a potent and selective antagonist of adenosine (B11128) receptors, with a particularly high affinity for the A1 subtype. Adenosine plays a crucial role in cardiovascular physiology and pathophysiology, including the regulation of coronary blood flow, myocardial oxygen consumption, and cardiac electrophysiology. By blocking adenosine receptors, XAC serves as a valuable pharmacological tool to investigate the multifaceted roles of adenosine in various cardiovascular research models. These application notes provide detailed protocols and data for the utilization of XAC in studies of hypoxic vasodilation, myocardial ischemia-reperfusion injury, and heart failure.

Mechanism of Action

XAC is a derivative of xanthine, structurally similar to caffeine (B1668208) and theophylline, but with significantly higher affinity for adenosine receptors. Its primary mechanism of action is the competitive antagonism of adenosine receptors, thereby blocking the physiological effects of endogenous adenosine. In the cardiovascular system, this antagonism can lead to the attenuation of adenosine-mediated vasodilation, negative chronotropic (heart rate), and dromotropic (conduction velocity) effects.[1]

Data Presentation

The following tables summarize the quantitative data regarding the use and effects of XAC in cardiovascular research models.

Table 1: In Vitro and Ex Vivo Efficacy of XAC

ParameterValueSpecies/SystemReference
A1 Adenosine Receptor Affinity (Ki)~1.6 nMRat Brain Membranes[2]
A1 Adenosine Receptor Affinity (Kd)1.23 nMRat Cerebral Cortical Membranes[3]
A1 Adenosine Receptor Affinity (Kd)0.17 nMCalf Brain Membranes[3]
A1 Adenosine Receptor Affinity (Kd)3.0 nMGuinea Pig Brain Membranes[3]
Effective Concentration (Hypoxic Vasodilation)200 - 400 nMIsolated Guinea Pig Heart[4]

Table 2: Effects of XAC on Coronary Resistance and Adenosine Levels in Isolated Guinea Pig Hearts during Hypoxia [4]

ConditionXAC Concentration (nM)Decrease in Coronary Resistance (%)Venous Adenosine (nM)Epicardial Fluid Adenosine (nM)
Mild Hypoxia037 ± 449 ± 19251 ± 42
Mild Hypoxia20026 ± 5--
Mild Hypoxia40017 ± 475 ± 11495 ± 48

Experimental Protocols

Protocol 1: Isolated Langendorff-Perfused Heart Model for Studying Hypoxic Vasodilation

This protocol is adapted from studies investigating the role of adenosine in regulating coronary vascular resistance during hypoxia.[4][5][6]

Objective: To assess the effect of XAC on coronary vascular resistance in an isolated guinea pig heart under normoxic and hypoxic conditions.

Materials:

  • Male Dunkin-Hartley guinea pigs (400-500 g)

  • Sodium pentobarbital (B6593769)

  • Heparin

  • Krebs-Henseleit buffer: 118.0 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 25 mM NaHCO₃, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 10.0 mM glucose, pH 7.4

  • Xanthine Amine Congener (XAC) stock solution

  • Langendorff perfusion system

  • Pressure transducer

  • Data acquisition system

Procedure:

  • Anesthetize the guinea pig with sodium pentobarbital (50 mg/kg i.p.) and administer heparin (1000 IU/kg i.p.).

  • Excise the heart and immediately mount it on a Langendorff perfusion apparatus via the aorta.

  • Perfuse the heart at a constant flow (15 ml/min) with warmed (37°C) and oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer.

  • Allow the heart to stabilize for at least 30 minutes. During this period, monitor aortic perfusion pressure.

  • Establish baseline coronary vascular resistance under normoxic conditions (perfused with buffer gassed with 95% O₂ / 5% CO₂).

  • Induce mild hypoxia by switching the perfusion to a buffer gassed with 60% O₂ / 5% CO₂ / 35% N₂.

  • Record the decrease in coronary resistance in the absence of XAC.

  • Wash out the hypoxic buffer and allow the heart to return to baseline under normoxic conditions.

  • Introduce XAC into the perfusate at the desired final concentration (e.g., 200 nM or 400 nM).

  • Repeat the hypoxia challenge in the presence of XAC and record the changes in coronary resistance.

Data Analysis:

Calculate coronary vascular resistance as the perfusion pressure divided by the constant flow rate. Express the hypoxic vasodilation as the percentage decrease in coronary resistance from the normoxic baseline.

Protocol 2: Myocardial Ischemia-Reperfusion Injury Model

This protocol describes the use of XAC in a rat model of myocardial ischemia-reperfusion (I/R) injury.[7][8]

Objective: To investigate the role of adenosine receptors in myocardial I/R injury using XAC.

Materials:

  • Male Wistar rats

  • Anesthetics (e.g., ketamine/xylazine)

  • Surgical instruments

  • Ventilator

  • ECG monitoring system

  • XAC solution for injection

  • TTC (2,3,5-triphenyltetrazolium chloride) stain

Procedure:

  • Anesthetize the rat and initiate mechanical ventilation.

  • Perform a thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery to induce ischemia (e.g., for 30 minutes).

  • Administer XAC or vehicle control intravenously at a predetermined time point before or during ischemia, or just before reperfusion.

  • Release the ligature to allow for reperfusion (e.g., for 120 minutes).

  • Monitor ECG throughout the procedure for arrhythmias.

  • At the end of reperfusion, excise the heart.

  • Perfuse the heart with TTC stain to delineate the infarct area from the viable myocardium.

  • Calculate the infarct size as a percentage of the area at risk.

Data Analysis:

Compare the infarct size and the incidence of arrhythmias between the XAC-treated and vehicle-treated groups.

Protocol 3: Measurement of Adenosine Concentration by HPLC

This is a general protocol for the determination of adenosine in biological fluids like coronary effluent or interstitial fluid.[9][10][11]

Objective: To quantify adenosine levels in samples from cardiovascular research models.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reverse-phase column

  • Mobile phase: Phosphate buffer-acetonitrile mixture

  • Adenosine standards

  • Perchloric acid

  • Potassium hydroxide

Procedure:

  • Collect biological samples (e.g., coronary effluent, interstitial fluid).

  • Immediately deproteinize the samples by adding ice-cold perchloric acid.

  • Centrifuge the samples and neutralize the supernatant with potassium hydroxide.

  • Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a known volume of the sample into the HPLC system.

  • Elute with the mobile phase at a constant flow rate.

  • Detect adenosine by UV absorbance at 260 nm.

  • Quantify the adenosine concentration by comparing the peak area to a standard curve generated with known concentrations of adenosine.

Visualizations

Adenosine_A1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Activates XAC XAC XAC->A1R Blocks Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel Ca²⁺ Channel Gi->Ca_Channel Inhibits K_Channel K⁺ Channel Gi->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Langendorff_Workflow start Isolate Guinea Pig Heart mount Mount on Langendorff Apparatus start->mount stabilize Stabilize with Krebs Buffer (30 min) mount->stabilize normoxia Normoxia (95% O₂) Measure Baseline Resistance stabilize->normoxia hypoxia_no_xac Hypoxia (60% O₂) Measure Resistance normoxia->hypoxia_no_xac washout Washout & Return to Baseline hypoxia_no_xac->washout add_xac Add XAC to Perfusate washout->add_xac hypoxia_with_xac Hypoxia with XAC Measure Resistance add_xac->hypoxia_with_xac end Data Analysis hypoxia_with_xac->end IR_Model_Logic ischemia Myocardial Ischemia adenosine_release ↑ Endogenous Adenosine Release ischemia->adenosine_release receptor_activation Adenosine Receptor Activation adenosine_release->receptor_activation cardioprotection Cardioprotective Effects receptor_activation->cardioprotection receptor_blockade Adenosine Receptor Blockade xac_admin XAC Administration xac_admin->receptor_blockade attenuated_protection Attenuation of Cardioprotection receptor_blockade->attenuated_protection increased_injury ↑ Ischemia-Reperfusion Injury attenuated_protection->increased_injury

References

Xanthine Amine Congener (XAC): A Versatile Tool for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine Amine Congener (XAC) is a potent and non-selective antagonist of adenosine (B11128) receptors, making it an invaluable tool in the field of neuroscience research. As a derivative of xanthine, similar in structure to caffeine (B1668208) and theophylline, XAC exhibits a significantly higher affinity for adenosine receptor subtypes (A1, A2A, A2B, and A3), allowing for more precise investigation of adenosinergic signaling in the central nervous system.[1] Adenosine is a critical neuromodulator, and by blocking its receptors, XAC allows researchers to elucidate the role of adenosine in a variety of physiological and pathological processes, including neurotransmission, neuroinflammation, and neurodegeneration.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, aimed at facilitating its effective implementation in the laboratory.

Applications in Neuroscience

XAC's ability to antagonize all adenosine receptor subtypes makes it a powerful tool for a broad range of neuroscience applications:

  • Investigating Neurotransmitter Release: Adenosine, acting through A1 receptors, is a potent inhibitor of the release of numerous neurotransmitters. XAC can be used to block this inhibition, thereby increasing neurotransmitter release and allowing for the study of the downstream consequences.

  • Studying Synaptic Plasticity: Adenosinergic signaling is deeply involved in the modulation of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). XAC can be employed to dissect the specific contributions of adenosine receptors to these fundamental processes of learning and memory.

  • Elucidating Neuroprotective and Neurodegenerative Mechanisms: Adenosine receptors, particularly the A2A subtype, are implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. XAC can be used in cellular and animal models to explore the therapeutic potential of adenosine receptor antagonism.

  • Characterizing Adenosine Receptor Function: Tritiated XAC ([³H]XAC) serves as a high-affinity radioligand for labeling and quantifying adenosine receptors in brain tissue, facilitating receptor binding and autoradiography studies.[1]

Quantitative Data

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound for various adenosine receptor subtypes. This data is essential for designing experiments and interpreting results.

ParameterReceptor SubtypeSpecies/SystemValueReference
Binding Affinity (Ki) A1 Adenosine ReceptorRat Brain Membranes~1.6 nM[1]
A2A Adenosine ReceptorRat Brain Membranes63 nM[2]
A1 Adenosine ReceptorRabbit Brain Membranes21.2 ± 1.3 nM (IC50)[2]
A2A Adenosine ReceptorRabbit Brain Membranes7.5 ± 0.5 nM[2]
Functional Potency (IC50) A1 Adenosine Receptor-1.8 nM[3][4]
A2 Adenosine Receptor-114 nM[3][4]

Signaling Pathways

XAC exerts its effects by blocking the canonical signaling pathways initiated by adenosine binding to its G protein-coupled receptors. The A1 and A3 receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, the A2A and A2B receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels.

Adenosine_Signaling cluster_A1 A1 Receptor Signaling cluster_A2A A2A Receptor Signaling A1 Adenosine A1 Receptor Gi Gi/o Protein A1->Gi Activates AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A Adenosine A2A Receptor Gs Gs Protein A2A->Gs Activates AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase XAC Xanthine Amine Congener (XAC) XAC->A1 Blocks XAC->A2A Blocks

Adenosine A1 and A2A receptor signaling pathways and the inhibitory action of XAC.

Experimental Protocols

Here, we provide detailed protocols for key experiments utilizing this compound in neuroscience research.

Radioligand Binding Assay with [³H]XAC

This protocol describes a method to determine the binding of [³H]XAC to adenosine receptors in brain tissue homogenates.

Radioligand_Binding_Workflow prep 1. Membrane Preparation - Homogenize brain tissue - Centrifuge to isolate membranes incubation 2. Incubation - Add membranes, [³H]XAC, and  competing ligands (optional) - Incubate to equilibrium prep->incubation filtration 3. Filtration - Rapidly filter the incubation mixture  to separate bound and free radioligand incubation->filtration wash 4. Washing - Wash filters to remove  non-specifically bound radioligand filtration->wash scintillation 5. Scintillation Counting - Measure radioactivity on filters wash->scintillation analysis 6. Data Analysis - Calculate specific binding - Determine Kd and Bmax scintillation->analysis

Workflow for a radioligand binding assay using [³H]XAC.

Materials:

  • [³H]XAC (specific activity ~25-50 Ci/mmol)

  • Brain tissue (e.g., rat striatum or cortex)

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 100 µM NECA (5'-N-Ethylcarboxamidoadenosine) or 10 µM unlabeled XAC

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter and vials

  • Scintillation fluid

Procedure:

  • Membrane Preparation:

    • Dissect the brain region of interest on ice.

    • Homogenize the tissue in 10 volumes of ice-cold binding buffer using a Teflon-glass homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of competing ligand if performing a competition assay.

    • For total binding, add 100 µL of membrane suspension (50-100 µg protein), 50 µL of binding buffer, and 50 µL of [³H]XAC (final concentration ~1-2 nM).

    • For non-specific binding, add 100 µL of membrane suspension, 50 µL of non-specific binding control, and 50 µL of [³H]XAC.

    • Incubate the tubes at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in binding buffer.

    • Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add 5 mL of scintillation fluid, and vortex.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For saturation experiments, plot specific binding against the concentration of [³H]XAC to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

    • For competition experiments, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Cyclic AMP (cAMP) Functional Assay

This protocol outlines a method to measure the effect of XAC on agonist-induced changes in intracellular cAMP levels in cultured cells expressing adenosine receptors.

cAMP_Assay_Workflow cell_culture 1. Cell Culture - Plate cells expressing adenosine  receptors in a multi-well plate pre_incubation 2. Pre-incubation with XAC - Incubate cells with varying  concentrations of XAC cell_culture->pre_incubation agonist_stimulation 3. Agonist Stimulation - Add a known adenosine receptor agonist pre_incubation->agonist_stimulation cell_lysis 4. Cell Lysis - Lyse the cells to release  intracellular cAMP agonist_stimulation->cell_lysis cAMP_detection 5. cAMP Detection - Measure cAMP levels using a  commercial assay kit (e.g., HTRF, ELISA) cell_lysis->cAMP_detection data_analysis 6. Data Analysis - Plot cAMP levels against agonist  concentration in the presence of XAC - Determine the IC50 for XAC cAMP_detection->data_analysis

Workflow for a cyclic AMP functional assay to assess XAC's antagonist activity.

Materials:

  • Cultured cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells)

  • Cell culture medium

  • This compound (XAC)

  • Adenosine receptor agonist (e.g., NECA for A2A receptors, CHA for A1 receptors)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Commercial cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based)

  • Multi-well plates (96- or 384-well)

Procedure:

  • Cell Plating:

    • Seed the cells into a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assay Protocol:

    • On the day of the assay, remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX). Incubate for 15-30 minutes.

    • Add varying concentrations of XAC to the wells and incubate for a further 15-30 minutes. Include a vehicle control.

    • Add the adenosine receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the instructions of the chosen cAMP assay kit.

    • Measure the intracellular cAMP concentration following the kit's protocol.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Calculate the percentage of inhibition of the agonist-induced cAMP response for each concentration of XAC.

    • Plot the percentage of inhibition against the log concentration of XAC to determine the IC50 value.

In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol provides a general framework for using in vivo microdialysis to measure changes in extracellular neurotransmitter levels in a specific brain region of an anesthetized or freely moving animal following the administration of XAC.

Microdialysis_Workflow surgery 1. Stereotaxic Surgery - Implant a guide cannula targeting  the brain region of interest recovery 2. Recovery - Allow the animal to recover  from surgery surgery->recovery probe_insertion 3. Microdialysis Probe Insertion - Insert the microdialysis probe  through the guide cannula recovery->probe_insertion perfusion 4. Perfusion & Baseline Collection - Perfuse with artificial CSF - Collect baseline dialysate samples probe_insertion->perfusion drug_admin 5. XAC Administration - Administer XAC (e.g., i.p., s.c., or  via reverse dialysis) perfusion->drug_admin sample_collection 6. Post-Drug Sample Collection - Continue to collect dialysate samples drug_admin->sample_collection analysis 7. Neurotransmitter Analysis - Analyze neurotransmitter levels in  dialysate samples using HPLC-ECD sample_collection->analysis data_analysis 8. Data Analysis - Express post-drug levels as a  percentage of baseline analysis->data_analysis

Workflow for an in vivo microdialysis experiment to study the effect of XAC on neurotransmitter levels.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Surgical instruments

  • Anesthesia

  • Artificial cerebrospinal fluid (aCSF)

  • Syringe pump

  • Fraction collector

  • This compound (XAC)

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system for neurotransmitter analysis

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Following aseptic surgical procedures, implant a guide cannula directed at the brain region of interest (e.g., striatum, hippocampus).

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe into the guide cannula.

    • Connect the probe to a syringe pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for at least 60-90 minutes.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

    • Administer XAC via the desired route (e.g., intraperitoneal injection or through the microdialysis probe via reverse dialysis).

    • Continue to collect dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC-ECD.

  • Data Analysis:

    • Calculate the average neurotransmitter concentration in the baseline samples.

    • Express the neurotransmitter concentrations in the post-drug samples as a percentage of the baseline average.

    • Plot the percentage change in neurotransmitter concentration over time.

Conclusion

This compound is a powerful and versatile pharmacological tool for the study of adenosinergic systems in the brain. Its high affinity and lack of selectivity for adenosine receptor subtypes make it ideal for broadly investigating the roles of adenosine in health and disease. The detailed protocols provided herein offer a starting point for researchers to effectively utilize XAC in their neuroscience investigations, contributing to a deeper understanding of the complex functions of adenosine in the central nervous system. As with any experimental procedure, optimization of these protocols for specific laboratory conditions and research questions is recommended.

References

Application Notes and Protocols for Studying the Renal Effects of XAC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The kidney is a primary organ for the metabolism and excretion of drugs and their metabolites, making it susceptible to compound-induced toxicity. Assessing potential nephrotoxicity is a critical component of preclinical drug development to ensure patient safety.[1][2] Early and sensitive detection of kidney injury is paramount, as traditional markers like serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN) often only become elevated after substantial renal damage has occurred.[3][4] This document provides a comprehensive set of protocols and application notes for a multi-faceted approach to evaluating the renal effects of a novel compound, designated as XAC. The experimental design encompasses initial in vitro screening using renal cell models, followed by in vivo functional and histopathological assessments in rodent models, and concludes with molecular analyses to investigate potential mechanisms of toxicity.

Part 1: In Vitro Assessment of XAC on Human Renal Cells

An initial in vitro evaluation is crucial to determine the direct cytotoxic potential of XAC on renal cells and to assess its interaction with key renal transporters, which can be a mechanism of drug-induced kidney injury.[1][5] Human primary renal proximal tubule epithelial cells (RPTECs) are recommended as they are highly vulnerable to drug-induced toxicity due to their role in concentrating and reabsorbing glomerular filtrate.[1]

Experimental Workflow for In Vitro Studies

start Start: In Vitro Assessment rptec Culture Human RPTECs on Transwell Inserts start->rptec dose Dose-Response Treatment with XAC rptec->dose cytotoxicity Protocol 1.1: Cytotoxicity Assay (e.g., MTT/LDH) dose->cytotoxicity transporter Protocol 1.2: Renal Transporter Inhibition Assay dose->transporter data_cyto Calculate IC50 Value cytotoxicity->data_cyto data_trans Determine Transporter Kinetics (e.g., Ki) transporter->data_trans end End: Initial Risk Assessment data_cyto->end data_trans->end

Caption: Workflow for the initial in vitro screening of XAC.

Protocol 1.1: Cytotoxicity Assay in Human RPTECs

Objective: To determine the concentration at which XAC induces 50% cell death (IC50) in human RPTECs.

Materials and Reagents:

  • Human primary RPTECs

  • Transwell® inserts

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • XAC stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Seed human RPTECs onto 96-well plates or Transwell® inserts and culture until they form a confluent monolayer.

  • Prepare serial dilutions of XAC in culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Replace the culture medium with the XAC-containing medium and incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • After incubation, perform either the MTT or LDH assay according to the manufacturer's instructions.

    • For MTT assay: Add MTT solution to each well, incubate, and then solubilize the formazan (B1609692) crystals with DMSO. Measure absorbance at ~570 nm.

    • For LDH assay: Collect the cell culture supernatant to measure released LDH. Measure absorbance according to the kit protocol.

  • Calculate cell viability as a percentage relative to the vehicle control.

Data Analysis: Plot the percentage of cell viability against the log concentration of XAC. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 1.2: Renal Transporter Inhibition Assay

Objective: To evaluate if XAC inhibits key renal uptake (OAT1, OAT3, OCT2) and efflux (MATE1, P-gp) transporters.

Materials and Reagents:

  • RPTECs or stable cell lines overexpressing the transporter of interest.

  • Known probe substrates for each transporter (e.g., para-aminohippurate for OAT1/3, metformin (B114582) for OCT2/MATE1).

  • XAC at various concentrations.

  • Known inhibitors for each transporter (positive controls).

  • Scintillation fluid and counter or LC-MS/MS for substrate quantification.

Procedure:

  • Culture the cells to confluency in an appropriate plate format.

  • Pre-incubate the cells with various concentrations of XAC or a known inhibitor for a short period (e.g., 10-30 minutes).

  • Add the radiolabeled or non-labeled probe substrate to the wells and incubate for a specified time to measure uptake or efflux.

  • Stop the reaction by washing the cells with ice-cold PBS.

  • Lyse the cells and measure the intracellular concentration of the substrate using a scintillation counter or LC-MS/MS.

  • Calculate the percent inhibition of substrate transport caused by XAC at each concentration.

Data Analysis: Determine the IC50 value for XAC's inhibition of each transporter. This data helps to predict potential drug-drug interactions and mechanisms of renal accumulation.

Data Presentation: In Vitro Results

Table 1: Summary of In Vitro Cytotoxicity and Transporter Inhibition for XAC

Parameter Cell Line/System Endpoint Result
Cytotoxicity Human RPTECs IC50 (µM) after 48h [Insert Value]
Transporter OAT1-expressing cells IC50 (µM) [Insert Value]
Inhibition OAT3-expressing cells IC50 (µM) [Insert Value]
OCT2-expressing cells IC50 (µM) [Insert Value]

| | MATE1-expressing cells | IC50 (µM) | [Insert Value] |

Part 2: In Vivo Evaluation of Renal Function in Rodent Models

Following in vitro characterization, in vivo studies are essential to understand the effects of XAC on the whole organism, including its impact on renal hemodynamics, glomerular filtration, and tubular function.[6][7]

Experimental Workflow for In Vivo Studies

start Start: In Vivo Assessment acclimatize Acclimatize Rodents (e.g., Wistar Rats) start->acclimatize dosing Protocol 2.1: Administer Vehicle or XAC (e.g., Low, Mid, High Dose) for 7 or 28 days acclimatize->dosing collection Periodic Sample Collection dosing->collection gfr Protocol 2.2: GFR Measurement (FITC-Inulin) at Endpoint dosing->gfr urine Protocol 2.3: Urine Collection (Metabolic Cages) collection->urine blood Protocol 2.4: Blood Collection (e.g., Tail Vein) collection->blood necropsy Endpoint Necropsy: Kidney Tissue Collection urine->necropsy blood->necropsy gfr->necropsy end End: Comprehensive Renal Profile necropsy->end

Caption: Workflow for the in vivo assessment of XAC in rodents.

Protocol 2.1: Acute and Sub-chronic Dosing of XAC in Rodents

Objective: To assess the effect of repeated XAC administration on renal function and structure.

Materials and Reagents:

  • Male and female rodents (e.g., Wistar rats, C57BL/6 mice), 8-10 weeks old.

  • XAC formulation for the chosen route of administration (e.g., oral gavage, intravenous).

  • Vehicle control.

  • Metabolic cages for urine collection.[8]

  • Standard laboratory equipment for animal handling and dosing.

Procedure:

  • Acclimatize animals for at least one week before the study begins.

  • Divide animals into groups (n=8-10 per sex per group): Vehicle control, Low-dose XAC, Mid-dose XAC, High-dose XAC. Doses should be selected based on previous toxicology studies.

  • Administer XAC or vehicle daily for the study duration (e.g., 7 days for an acute study, 28 days for a sub-chronic study).

  • Monitor animals daily for clinical signs of toxicity. Record body weights at least twice weekly.

  • At specified time points (e.g., weekly) and at the study endpoint, place animals in metabolic cages for urine collection (e.g., over 16-24 hours).

  • Collect blood samples at baseline and at the endpoint for serum biochemistry.

  • At the end of the study, euthanize animals and perform a full necropsy, with a focus on the kidneys.

Protocol 2.2: Assessment of Glomerular Filtration Rate (GFR)

Objective: To directly measure the kidney's filtration capacity.[9]

Materials and Reagents:

  • Fluorescein isothiocyanate (FITC)-inulin.

  • Saline.

  • Anesthesia (if required for blood sampling).

  • Fluorospectrometer and microplates.

Procedure:

  • This procedure is typically performed at the study endpoint in conscious mice or rats.[9]

  • Administer a single bolus injection of FITC-inulin via the retro-orbital sinus or tail vein.

  • Collect small blood samples (e.g., 5-10 µL) from the saphenous or tail vein at multiple time points post-injection (e.g., 3, 5, 10, 15, 35, 55, and 75 minutes).

  • Centrifuge blood samples to obtain plasma.

  • Measure the fluorescence of FITC-inulin in the plasma samples.

  • Generate a standard curve using known concentrations of FITC-inulin.

Data Analysis: Calculate GFR by fitting the plasma fluorescence decay curve to a two-phase exponential decay model.[9] This provides a direct and sensitive measure of kidney function.

Protocol 2.3: Urinalysis and Measurement of Key Biomarkers

Objective: To detect early signs of glomerular and tubular injury.

Materials and Reagents:

  • Urine samples collected from metabolic cages.

  • Commercial ELISA kits for measuring urinary albumin, creatinine, Kidney Injury Molecule-1 (KIM-1), and Neutrophil Gelatinase-Associated Lipocalin (NGAL).

  • Spectrophotometer or plate reader.

Procedure:

  • Centrifuge urine samples to remove debris.

  • Measure urine volume.

  • Use commercial kits to quantify the concentration of albumin, creatinine, KIM-1, and NGAL according to the manufacturer's protocols.

  • Calculate the urinary albumin-to-creatinine ratio (uACR) to normalize for variations in urine flow.[8]

Data Analysis: Compare the levels of uACR, KIM-1, and NGAL between XAC-treated groups and the vehicle control group. Elevated uACR suggests glomerular damage, while increased KIM-1 and NGAL indicate tubular injury.

Protocol 2.4: Serum Biochemistry

Objective: To measure traditional markers of renal function.

Materials and Reagents:

  • Plasma or serum samples.

  • Automated clinical chemistry analyzer or specific assay kits for serum creatinine (SCr) and blood urea nitrogen (BUN).

Procedure:

  • Prepare serum or plasma from blood collected at the study endpoint.

  • Measure SCr and BUN concentrations using a validated method.

Data Analysis: Compare mean SCr and BUN levels across all dose groups. Significant increases in these markers, especially in conjunction with changes in GFR or urinary biomarkers, indicate a decline in renal function.[3]

Data Presentation: In Vivo Results

Table 2: Key Renal Function Parameters in Rats Treated with XAC for 28 Days

Parameter Vehicle Control Low-Dose XAC Mid-Dose XAC High-Dose XAC
GFR (mL/min/100g) [Mean ± SD] [Mean ± SD] [Mean ± SD] [Mean ± SD]
SCr (mg/dL) [Mean ± SD] [Mean ± SD] [Mean ± SD] [Mean ± SD]
BUN (mg/dL) [Mean ± SD] [Mean ± SD] [Mean ± SD] [Mean ± SD]
uACR (mg/g) [Mean ± SD] [Mean ± SD] [Mean ± SD] [Mean ± SD]
Urinary KIM-1 (ng/mL) [Mean ± SD] [Mean ± SD] [Mean ± SD] [Mean ± SD]

| Urinary NGAL (ng/mL) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |

Part 3: Histopathological and Molecular Analysis

Microscopic examination of kidney tissue is the gold standard for identifying the location and nature of renal injury. Molecular analysis can corroborate these findings and provide mechanistic insights.

Protocol 3.1: Kidney Tissue Collection and Processing

Objective: To properly preserve kidney tissue for histological and molecular evaluation.

Procedure:

  • At necropsy, carefully excise both kidneys.

  • Record the kidney weights.

  • For histology, bisect one kidney longitudinally. Fix one half in 10% neutral buffered formalin and embed in paraffin.

  • For molecular analysis, snap-freeze the other half of the kidney in liquid nitrogen and store it at -80°C.

Protocol 3.2: Histopathological Evaluation

Objective: To microscopically assess structural changes in the glomeruli, tubules, interstitium, and vasculature.

Procedure:

  • Section the paraffin-embedded kidney tissue (3-5 µm thickness).

  • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to highlight basement membranes.[8]

  • A board-certified veterinary pathologist should examine the slides in a blinded fashion.

  • Score lesions such as tubular degeneration/necrosis, interstitial inflammation, and glomerular changes using a semi-quantitative scoring system (e.g., 0=none, 1=minimal, 2=mild, 3=moderate, 4=marked).

Data Presentation: Histopathology and Molecular Data

Table 3: Summary of Renal Histopathology and Gene Expression in Rats Treated with XAC

Parameter Vehicle Control Low-Dose XAC Mid-Dose XAC High-Dose XAC
Relative Kidney Weight (%) [Mean ± SD] [Mean ± SD] [Mean ± SD] [Mean ± SD]
Tubular Degeneration Score [Mean ± SD] [Mean ± SD] [Mean ± SD] [Mean ± SD]
Interstitial Inflammation Score [Mean ± SD] [Mean ± SD] [Mean ± SD] [Mean ± SD]
Kim-1 mRNA (Fold Change) 1.0 [Mean ± SD] [Mean ± SD] [Mean ± SD]

| Ngal mRNA (Fold Change) | 1.0 | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |

Part 4: Investigating a Hypothetical Mechanism of XAC-Induced Renal Injury

To illustrate how to visualize a potential mechanism, we will hypothesize that XAC induces nephrotoxicity by causing mitochondrial dysfunction and oxidative stress, leading to apoptosis of proximal tubule cells.

Hypothetical Signaling Pathway of XAC-Induced Nephrotoxicity

XAC XAC Enters Proximal Tubule Cell Mito Mitochondrial Accumulation XAC->Mito ETC Inhibition of Electron Transport Chain Mito->ETC ROS Increased ROS (Oxidative Stress) ETC->ROS ATP Decreased ATP Production ETC->ATP Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Bax Bax/Bak Activation ATP->Bax contributes to Damage->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Injury Tubular Injury & Kidney Dysfunction Apoptosis->Injury

References

Quantifying Adenosine Receptor Density with [3H]XAC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the radiolabeled antagonist, [³H]Xanthine Amine Congener ([³H]XAC), in the quantification of adenosine (B11128) receptor density. [³H]XAC is a valuable tool for characterizing adenosine receptors, which are critical targets in a variety of physiological and pathological processes.

Introduction

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in numerous physiological processes, including cardiovascular function, neurotransmission, and inflammation. There are four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP production.

Radioligand binding assays are a fundamental technique for studying these receptors, allowing for the determination of receptor density (Bmax) and ligand affinity (Kd). [³H]XAC is a potent, non-selective antagonist that can be used to label all adenosine receptor subtypes. Its high affinity makes it a suitable radioligand for quantifying receptor expression levels in various tissues and cell preparations.

Quantitative Data for [³H]XAC Binding

The following tables summarize the binding affinities (Kd) and receptor densities (Bmax) of [³H]XAC for different adenosine receptor subtypes in various biological preparations. It is important to note that [³H]XAC exhibits high affinity for the A₁ receptor, and its use for other subtypes in tissues with high A₁ expression may require the use of selective blocking agents.

Table 1: Binding Affinity (Kd) of [³H]XAC for Adenosine Receptor Subtypes

Receptor SubtypePreparationKd (nM)Reference
A₁Mouse Brain1.4 ± 0.4[1]
A₁Rat Cerebral Cortex Membranes~1.5[2]
A₂ₐCHO Cells (Human)Ki = 24 nM*[3]
A₂ₑRabbit StriatumKi = 1.0 nM**[4]
A₃Not widely reported-

*This value is a Ki (inhibition constant) determined from a competition assay using [³H]-SCH 58261 as the radioligand. **This value is a Ki determined from a competition assay and may not directly reflect the Kd from a saturation binding experiment.

Table 2: Receptor Density (Bmax) Determined with [³H]XAC

Receptor SubtypePreparationBmax (fmol/mg protein)Reference
Total Adenosine ReceptorsMouse Brain323 ± 17[1]
A₁Rat Forebrain Membranes~485 (total sites)
A₂ₐNot widely reported-
A₂ₑNot widely reported-
A₃Not widely reported-

Signaling Pathways and Experimental Workflow Visualization

To provide a clear understanding of the biological context and the experimental procedures, the following diagrams illustrate the adenosine receptor signaling pathways and a typical workflow for a radioligand binding assay.

Adenosine_Signaling_Pathway cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi Activation AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibition cAMP_dec ↓ cAMP AC_inhib->cAMP_dec A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs Activation AC_stim Adenylyl Cyclase Gs->AC_stim Stimulation cAMP_inc ↑ cAMP AC_stim->cAMP_inc Adenosine Adenosine Adenosine->A1_A3 Adenosine->A2A_A2B

Caption: Adenosine Receptor Signaling Pathways.

Radioligand_Binding_Workflow prep Tissue/Cell Preparation (Homogenization, Membrane Isolation) assay_setup Assay Setup (Membranes, [3H]XAC, Buffers) prep->assay_setup incubation Incubation (e.g., 60 min at 30°C) assay_setup->incubation separation Separation of Bound/Free Ligand (Vacuum Filtration) incubation->separation counting Scintillation Counting (Quantify Radioactivity) separation->counting analysis Data Analysis (Saturation or Competition Curve Fitting) counting->analysis results Determination of Kd and Bmax analysis->results

Caption: Experimental Workflow for Radioligand Binding Assay.

Experimental Protocols

The following are detailed protocols for performing saturation and competition radioligand binding assays using [³H]XAC.

Protocol 1: Saturation Binding Assay for Total Adenosine Receptor Density

This protocol is designed to determine the total number of adenosine receptors (Bmax) and the average affinity (Kd) of [³H]XAC in a given sample.

1. Materials and Reagents:

  • [³H]XAC (specific activity ~20-100 Ci/mmol)

  • Unlabeled XAC (for determining non-specific binding)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Tissue or cell membrane preparation

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

  • 96-well plates

  • Vacuum filtration manifold

  • Scintillation counter

2. Tissue/Cell Membrane Preparation:

  • Homogenize frozen tissue or washed cells in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

  • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.

  • Resuspend the final pellet in binding buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

3. Assay Procedure:

  • In a 96-well plate, set up triplicate wells for a range of [³H]XAC concentrations (e.g., 0.1 to 20 nM).

  • For each concentration, prepare two sets of triplicates: one for total binding and one for non-specific binding.

  • To the non-specific binding wells, add a high concentration of unlabeled XAC (e.g., 10 µM).

  • Add the membrane preparation to each well (typically 50-120 µg of protein for tissue or 3-20 µg for cultured cells).

  • Initiate the binding reaction by adding the varying concentrations of [³H]XAC to all wells. The final assay volume is typically 250 µL.

  • Incubate the plate with gentle agitation for 60 minutes at 30°C to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each [³H]XAC concentration.

  • Plot the specific binding (in fmol/mg protein) against the concentration of [³H]XAC (in nM).

  • Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.

Protocol 2: Competition Binding Assay

This protocol is used to determine the affinity (Ki) of an unlabeled test compound for adenosine receptors by measuring its ability to compete with a fixed concentration of [³H]XAC.

1. Materials and Reagents:

  • Same as for the saturation binding assay.

  • Unlabeled test compounds of interest.

2. Assay Procedure:

  • In a 96-well plate, set up triplicate wells for a range of concentrations of the unlabeled test compound.

  • Include triplicate wells for total binding (no competitor) and non-specific binding (e.g., 10 µM unlabeled XAC).

  • Add the membrane preparation to each well.

  • Add a fixed concentration of [³H]XAC to all wells. This concentration should ideally be close to its Kd value determined from saturation binding experiments (e.g., 1-2 nM).

  • Add the varying concentrations of the unlabeled test compound to the appropriate wells.

  • Incubate the plate with gentle agitation for 60 minutes at 30°C.

  • Terminate the assay by vacuum filtration and wash the filters as described in the saturation protocol.

  • Measure the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]XAC).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of [³H]XAC used and Kd is the dissociation constant of [³H]XAC for the receptor.

Conclusion

[³H]XAC is a versatile radioligand for the quantification and characterization of adenosine receptors. The protocols and data presented in this document provide a comprehensive guide for researchers in academia and industry. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results. By following these guidelines, researchers can effectively utilize [³H]XAC to advance our understanding of adenosine receptor pharmacology and its role in health and disease.

References

Application Notes and Protocols for Cell-Based Assay Development Using Xanthine Amine Congener (XAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine Amine Congener (XAC) is a potent, non-selective antagonist of adenosine (B11128) receptors (A1, A2A, A2B, and A3).[1] As a derivative of xanthine, it shares a structural core with naturally occurring substances like caffeine (B1668208) and theophylline (B1681296) but exhibits a higher affinity for adenosine receptors.[1][2] This characteristic makes XAC an invaluable tool for in vitro and in vivo research aimed at elucidating the physiological and pathophysiological roles of adenosine signaling.

Adenosine receptors are G protein-coupled receptors (GPCRs) that play a critical role in regulating a wide array of physiological processes. XAC exerts its effects by competitively blocking the binding of the endogenous ligand adenosine to these receptors.[2] The two primary subtypes targeted by XAC, A1 and A2A, are coupled to different G proteins, leading to opposing effects on intracellular signaling pathways, primarily through the modulation of adenylyl cyclase activity and subsequent cyclic AMP (cAMP) levels.[2]

This document provides detailed application notes and protocols for utilizing XAC in the development of cell-based assays to investigate adenosine receptor function and to screen for novel modulators of this pathway.

Mechanism of Action and Signaling Pathways

XAC's primary mechanism of action is the competitive antagonism of adenosine receptors.[2] Its effect on a cell will depend on the subtype(s) of adenosine receptors expressed and the downstream signaling pathways they modulate.

A1 Adenosine Receptor Antagonism: The A1 adenosine receptor predominantly couples to the inhibitory G protein, Gi/o.[2] Upon activation by adenosine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunits can also directly modulate ion channels. By blocking adenosine binding to the A1 receptor, XAC prevents Gi/o protein activation, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels, effectively reversing the inhibitory effect of adenosine.[2]

A2A Adenosine Receptor Antagonism: The A2A adenosine receptor is primarily coupled to the stimulatory G protein, Gs.[2] Adenosine binding to the A2A receptor activates Gs, which in turn stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets. XAC competitively inhibits adenosine binding to the A2A receptor, thereby preventing Gs-mediated stimulation of adenylyl cyclase and causing a decrease in cAMP production.[2]

cluster_A1 A1 Receptor Signaling cluster_A2A A2A Receptor Signaling Adenosine_A1 Adenosine A1R A1 Receptor Adenosine_A1->A1R Activates XAC_A1 XAC XAC_A1->A1R Blocks Gi Gi/o Protein A1R->Gi Activates AC_A1 Adenylyl Cyclase Gi->AC_A1 Inhibits cAMP_A1 cAMP AC_A1->cAMP_A1 Decreases CellularResponse_A1 Cellular Response (Inhibition) cAMP_A1->CellularResponse_A1 Adenosine_A2A Adenosine A2AR A2A Receptor Adenosine_A2A->A2AR Activates XAC_A2A XAC XAC_A2A->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC_A2A Adenylyl Cyclase Gs->AC_A2A Stimulates cAMP_A2A cAMP AC_A2A->cAMP_A2A Increases PKA PKA cAMP_A2A->PKA Activates CellularResponse_A2A Cellular Response (Stimulation) PKA->CellularResponse_A2A MembranePrep Membrane Preparation Incubation Incubation with [3H]XAC & Test Compound MembranePrep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 -> Ki) Counting->DataAnalysis CellPlating Cell Plating CompoundAddition Addition of Antagonist (XAC/Test Compound) CellPlating->CompoundAddition AgonistStimulation Agonist Stimulation CompoundAddition->AgonistStimulation LysisAndDetection Cell Lysis & cAMP Detection (HTRF) AgonistStimulation->LysisAndDetection DataAnalysis Data Analysis (IC50/EC50) LysisAndDetection->DataAnalysis

References

Application Notes and Protocols for Autoradiography Studies with Tritiated Xanthine Amine Congener ([³H]XAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing tritiated Xanthine Amine Congener ([³H]XAC) for the quantitative autoradiographic localization and characterization of adenosine (B11128) receptors. [³H]XAC is a potent antagonist radioligand with high affinity for adenosine receptors, making it a valuable tool in neuroscience and pharmacology research.[1][2] This document outlines detailed protocols for tissue preparation, radioligand binding, and autoradiographic analysis, along with key binding data and visual representations of the experimental workflow and associated signaling pathways.

Introduction to [³H]XAC

[³H]XAC, or 8-[4-[[[[(2-aminoethyl)-amino]carbonyl]methyl]oxy]phenyl]-1,3-dipropylxanthine, is a functionalized congener of 1,3-dipropyl-8-phenylxanthine.[1][2] It offers significant advantages over older antagonist radioligands such as [³H]-1,3-diethyl-8-phenylxanthine ([³H]DPX), including higher receptor affinity, greater specific activity, reduced nonspecific binding, and improved hydrophilicity.[1][3] These properties make [³H]XAC an excellent probe for studying both A₁ and A₂ adenosine receptors in various tissues, including the brain and human platelets.[4][5]

Quantitative Data Summary

The binding characteristics of [³H]XAC vary across different species and tissues. The following tables summarize key quantitative data from published studies.

Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [³H]XAC in Brain Tissue

SpeciesTissueTemperature (°C)Kd (nM)Bmax (fmol/mg protein)Citation
RatCerebral Cortical Membranes371.23580[1]
CalfBrain MembranesNot Specified0.17Not Specified[1]
Guinea PigBrain MembranesNot Specified3.0Not Specified[1]
MouseBrainNot Specified1.4 ± 0.4323 ± 17[5][6]

Table 2: Binding Affinity (Kd) and Receptor Density (Bmax) of [³H]XAC in Human Platelets

TissueTemperature (°C)Kd (nM)Bmax (pmol/mg protein)Citation
Human Platelets37121.1[4]

Table 3: Inhibitory Constants (KB) for XAC at A₂ Adenosine Receptors

LigandTissueAssayKB (nM)Citation
XACHuman PlateletsNECA-stimulated adenylate cyclase24[4]
8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-diethylxanthineHuman Platelet MembranesNECA-stimulated adenylate cyclase21[7][8]

Experimental Protocols

Protocol 1: Preparation of Brain Tissue Sections for Autoradiography

This protocol describes the preparation of brain tissue for in vitro receptor autoradiography.

  • Tissue Harvesting and Freezing:

    • Euthanize the animal according to approved institutional guidelines.

    • Rapidly dissect the brain and freeze it in isopentane (B150273) cooled with dry ice to -30°C to -40°C.

    • Store the frozen brain at -80°C until sectioning.

  • Cryosectioning:

    • Mount the frozen brain onto a cryostat specimen holder.

    • Allow the tissue to equilibrate to the cryostat temperature (-15°C to -20°C).

    • Cut 20 µm thick coronal or sagittal sections.

    • Thaw-mount the sections onto gelatin-coated microscope slides.

    • Dry the sections in a desiccator at 4°C overnight.

    • Store the slide-mounted sections at -80°C until use.

Protocol 2: [³H]XAC Autoradiographic Binding Assay

This protocol details the incubation conditions for labeling adenosine receptors with [³H]XAC in brain sections.

  • Pre-incubation:

    • Bring the slide-mounted tissue sections to room temperature.

    • Pre-incubate the sections for 30 minutes in 50 mM Tris-HCl buffer (pH 7.4) containing 1.5 IU/ml adenosine deaminase to remove endogenous adenosine.[5]

  • Incubation:

    • Incubate the sections for 2 hours at room temperature (or 0°C, as specified in some protocols) in 50 mM Tris-HCl buffer (pH 7.4) containing a specific concentration of [³H]XAC (e.g., 0.1-10 nM for saturation studies).[5]

    • For determination of non-specific binding, incubate an adjacent set of sections in the same solution with the addition of a high concentration of a competing ligand, such as 10 µM R-phenylisopropyladenosine (R-PIA) or 1 mM theophylline.[9]

  • Washing:

    • After incubation, wash the slides twice for 5 minutes each in ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.

    • Perform a final quick rinse in ice-cold deionized water to remove buffer salts.

  • Drying:

    • Dry the slides rapidly under a stream of cool, dry air.

  • Exposure:

    • Appose the labeled sections to a tritium-sensitive phosphor imaging plate or autoradiographic film, along with appropriate tritium (B154650) standards for quantification.

    • Store the cassettes at 4°C for the duration of the exposure (typically several weeks to months, depending on the specific activity of the ligand and receptor density).

Protocol 3: Quantitative Analysis of Autoradiograms

This protocol outlines the steps for quantifying the binding of [³H]XAC from the developed autoradiograms.

  • Image Acquisition:

    • Scan the phosphor imaging plate using a phosphor imager or digitize the film using a suitable densitometry system.

  • Standard Curve Generation:

    • Measure the optical density or photostimulated luminescence from the tritium standards.

    • Generate a standard curve by plotting the known radioactivity of the standards against their corresponding optical density values.

  • Data Quantification:

    • Using image analysis software, measure the optical density in specific brain regions of interest on the autoradiograms.

    • Convert the optical density values to radioactivity per unit area (e.g., fmol/mg tissue) using the standard curve.

  • Determination of Specific Binding:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding for each region of interest.

Visualizations

Adenosine Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway for A₁ and A₂ adenosine receptors. [³H]XAC acts as an antagonist at these receptors, blocking the effects of adenosine agonists.

Adenosine_Signaling cluster_A1 A1 Receptor Pathway cluster_A2 A2 Receptor Pathway cluster_ligands Ligands A1 A1 Receptor Gi Gi Protein A1->Gi Activation AC_inhibit Adenylate Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2 A2 Receptor Gs Gs Protein A2->Gs Activation AC_stimulate Adenylate Cyclase Gs->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Adenosine Adenosine (Agonist) Adenosine->A1 Adenosine->A2 XAC [3H]XAC (Antagonist) XAC->A1 XAC->A2

Caption: Adenosine receptor signaling pathways.

Experimental Workflow for [³H]XAC Autoradiography

This diagram outlines the major steps involved in performing a quantitative autoradiography experiment with [³H]XAC.

Autoradiography_Workflow cluster_prep Tissue Preparation cluster_binding Radioligand Binding cluster_analysis Data Acquisition & Analysis Harvest Harvest & Freeze Brain Section Cryosectioning (20 µm) Harvest->Section Mount Thaw-mount on Slides Section->Mount Preincubate Pre-incubation (with Adenosine Deaminase) Mount->Preincubate Incubate_Total Incubate with [3H]XAC (Total Binding) Preincubate->Incubate_Total Incubate_NSB Incubate with [3H]XAC + Competitor (Non-specific) Preincubate->Incubate_NSB Wash Wash Sections Incubate_Total->Wash Incubate_NSB->Wash Dry Dry Sections Wash->Dry Expose Expose to Film/Plate Dry->Expose Scan Scan & Digitize Image Expose->Scan Quantify Quantify with Standards Scan->Quantify Analyze Calculate Specific Binding Quantify->Analyze

Caption: Experimental workflow for [³H]XAC autoradiography.

References

Application Notes and Protocols: Investigating Adenosine-Mediated Signaling Pathways Using XAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) is a ubiquitous purine (B94841) nucleoside that functions as a critical signaling molecule in a wide range of physiological and pathological processes. Its effects are mediated through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. These receptors are coupled to various intracellular signaling cascades, with A1 and A3 receptors typically coupling to inhibitory G proteins (Gi/o) and A2A and A2B receptors coupling to stimulatory G proteins (Gs). This differential coupling leads to the modulation of adenylyl cyclase activity, altering intracellular cyclic AMP (cAMP) levels, and influencing other downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade.

Xanthine (B1682287) Amine Congener (XAC) is a potent, non-selective adenosine receptor antagonist.[1] It is a derivative of xanthine and a valuable pharmacological tool for elucidating the roles of adenosine signaling.[1] Due to its competitive nature and high affinity for adenosine receptors, particularly the A1 subtype, XAC is widely used to block the effects of endogenous adenosine or adenosine receptor agonists, thereby enabling the detailed study of adenosine-mediated signaling pathways.[1][2] This document provides detailed application notes and experimental protocols for utilizing XAC to investigate these pathways.

Data Presentation

Table 1: Binding Affinity of XAC for Adenosine Receptor Subtypes

This table summarizes the binding affinities (Ki or IC50 values) of XAC for different adenosine receptor subtypes across various species and experimental systems. Lower values indicate higher binding affinity.

Receptor SubtypeSpeciesTissue/Cell LineRadioligandKi / IC50 (nM)Reference(s)
A1RatBrain[3H]PIA1.2[3]
A1RabbitBrain[3H]PIA21.2 ± 1.3[3]
A1GerbilBrain[3H]PIA14.2 ± 1.2[3]
A2ARatBrain[3H]XAC63[3]
A2ARabbitBrain[3H]XAC7.5 ± 0.5[3]
A2AGerbilBrain[3H]CGS 2168013.3 ± 4.1[3]
A1Human--1.8[4]
A2Human--114[4]
A3RatCHO cells[125I]APNEA> 100,000[3]
Table 2: Functional Antagonism of XAC on Adenosine-Mediated Signaling

This table provides examples of the functional antagonistic effects of XAC on downstream signaling events initiated by adenosine receptor activation.

Signaling PathwayReceptor SubtypeAgonistExperimental SystemMeasured EffectXAC Concentration% Inhibition / Fold ChangeReference(s)
cAMP ProductionA2ACGS21680RAW264.7 cellsInhibition of cAMP increase1 µMComplete blockade[5]
Renin SecretionA1N6-cyclohexyladenosine (CHA)Rat renal cortical slicesAntagonism of CHA-induced inhibitionKi ≈ 2 nM-[6]
Renin SecretionA2N6-cyclohexyladenosine (CHA)Rat renal cortical slicesAntagonism of CHA-induced stimulationKi ≈ 50 nM-[6]
Convulsant ActivityEndogenous Adenosine-Male Swiss albino miceProconvulsant effect39.8 ± 2.0 mg/kg (convulsion threshold)-[2][7]

Signaling Pathways and Experimental Workflows

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Binds A2AR A2A Receptor Adenosine->A2AR Binds XAC XAC (Antagonist) XAC->A1R Blocks XAC->A2AR Blocks Gi Gi/o Protein A1R->Gi Activates Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates MAPK_Pathway MAPK Pathway (e.g., ERK1/2) PKA->MAPK_Pathway Modulates Downstream Downstream Cellular Responses PKA->Downstream MAPK_Pathway->Downstream

Figure 1: Adenosine signaling pathways and the antagonistic action of XAC.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection and Analysis prep_membranes Prepare cell membranes expressing adenosine receptors incubate Incubate membranes with [3H]XAC and competitor at 30°C for 60 min prep_membranes->incubate prep_radioligand Prepare [3H]XAC solution prep_radioligand->incubate prep_competitor Prepare dilutions of unlabeled XAC or test compound prep_competitor->incubate filter Rapidly filter mixture through PEI-soaked glass fiber filters incubate->filter wash Wash filters with ice-cold buffer to remove unbound radioligand filter->wash dry Dry filters wash->dry scintillation Add scintillation cocktail dry->scintillation count Count radioactivity using a scintillation counter scintillation->count analyze Analyze data to determine Ki or IC50 values count->analyze

Figure 2: Experimental workflow for a competitive radioligand binding assay.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis_detection Lysis and Detection cluster_analysis Data Analysis plate_cells Plate cells expressing A2A/A2B receptors in a 96-well plate pre_incubate Pre-incubate cells with varying concentrations of XAC plate_cells->pre_incubate add_agonist Add adenosine agonist (e.g., NECA) to stimulate adenylyl cyclase pre_incubate->add_agonist incubate_stim Incubate for a defined period (e.g., 15 minutes) at 37°C add_agonist->incubate_stim lyse_cells Lyse cells to release intracellular cAMP incubate_stim->lyse_cells camp_assay Perform cAMP immunoassay (e.g., ELISA, HTRF) lyse_cells->camp_assay measure_signal Measure signal (e.g., absorbance, fluorescence) camp_assay->measure_signal calculate_ic50 Calculate the IC50 of XAC for inhibition of cAMP production measure_signal->calculate_ic50

Figure 3: Workflow for a cAMP inhibition assay using XAC.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay Using [3H]XAC

This protocol is designed to determine the binding affinity (Ki) of a test compound for adenosine receptors using [3H]XAC as the radioligand.

Materials:

  • Cell membranes expressing the adenosine receptor of interest

  • [3H]XAC (radioligand)

  • Unlabeled XAC (for determining non-specific binding)

  • Test compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Polyethylenimine (PEI) solution (0.3%)

  • Glass fiber filters (e.g., GF/C)

  • 96-well plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and pellet the membranes by centrifugation.[8] Resuspend the pellet in fresh buffer and re-centrifuge.[8] Finally, resuspend the membrane pellet in binding buffer.[8] Determine the protein concentration using a standard protein assay.[8]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [3H]XAC, 50 µL of binding buffer, and 150 µL of membrane suspension.

    • Non-specific Binding: 50 µL of [3H]XAC, 50 µL of a high concentration of unlabeled XAC (e.g., 10 µM), and 150 µL of membrane suspension.

    • Competitive Binding: 50 µL of [3H]XAC, 50 µL of varying concentrations of the test compound, and 150 µL of membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]

  • Filtration: Rapidly filter the contents of each well through PEI-pre-soaked glass fiber filters using a cell harvester.[8]

  • Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Radioactivity Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity in a scintillation counter.[8]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]XAC binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]XAC and Kd is the dissociation constant of [3H]XAC for the receptor.[8]

Protocol 2: Measurement of cAMP Inhibition by XAC

This protocol describes how to measure the ability of XAC to inhibit the production of cAMP stimulated by an A2A or A2B receptor agonist.

Materials:

  • Cells expressing A2A or A2B adenosine receptors (e.g., HEK293, CHO)

  • XAC

  • Adenosine receptor agonist (e.g., NECA, CGS21680)

  • Forskolin (optional, for Gi-coupled receptor assays)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell culture medium

  • Assay buffer (e.g., HBSS)

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Cell Culture: Plate the cells in a 96- or 384-well plate and grow to the desired confluency.[9]

  • Compound Preparation: Prepare serial dilutions of XAC in assay buffer. Prepare a stock solution of the adenosine agonist at a concentration that gives a submaximal response (e.g., EC80).

  • Pre-incubation with Antagonist: Remove the culture medium and add the diluted XAC solutions to the wells. Incubate for 15-30 minutes at 37°C.[5]

  • Agonist Stimulation: Add the adenosine agonist to the wells (except for the basal control wells) and incubate for an additional 10-15 minutes at 37°C.[5] It is recommended to include a PDE inhibitor like IBMX in the stimulation buffer to prevent cAMP degradation.[10]

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Measurement: Perform the cAMP assay following the kit's protocol.[5]

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the cAMP concentration in each well based on the standard curve.

    • Plot the cAMP concentration against the log concentration of XAC.

    • Determine the IC50 value of XAC for the inhibition of agonist-stimulated cAMP production using non-linear regression analysis.

Protocol 3: Western Blot Analysis of XAC's Effect on ERK1/2 Phosphorylation

This protocol outlines the steps to investigate the effect of XAC on adenosine-mediated activation of the ERK1/2 MAPK pathway.

Materials:

  • Cells expressing the adenosine receptor of interest

  • XAC

  • Adenosine receptor agonist

  • Serum-free cell culture medium

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve the cells for 6-12 hours to reduce basal ERK1/2 phosphorylation.[2]

    • Pre-treat the cells with desired concentrations of XAC for 30 minutes.

    • Stimulate the cells with an adenosine receptor agonist for 5-10 minutes.

  • Cell Lysis:

    • Place the culture dish on ice and wash the cells with ice-cold PBS.[3]

    • Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.[3]

    • Incubate on ice for 30 minutes and then clarify the lysate by centrifugation.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples and add Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.[2]

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.[3]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[3]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection:

    • Wash the membrane again with TBST.

    • Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.[3]

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe it with an antibody against total ERK1/2.[2]

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.

    • Express the results as the ratio of phospho-ERK1/2 to total ERK1/2.

    • Compare the ratios across different treatment conditions to determine the effect of XAC on agonist-induced ERK1/2 phosphorylation.

Conclusion

XAC is an indispensable tool for dissecting the complexities of adenosine-mediated signaling. By employing the protocols detailed in these application notes, researchers can effectively characterize the binding properties of novel compounds at adenosine receptors, quantify the functional consequences of receptor antagonism on cAMP signaling, and investigate the modulation of downstream pathways such as the MAPK/ERK cascade. The provided data and workflows offer a comprehensive guide for scientists and drug development professionals aiming to advance our understanding of purinergic signaling in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Xanthine Amine Congener (XAC) Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Xanthine (B1682287) Amine Congener (XAC).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and formulation of Xanthine Amine Congener due to its limited aqueous solubility.

Q1: My this compound (XAC) won't dissolve in aqueous buffers. What should I do?

A1: this compound, like many xanthine derivatives, has poor water solubility due to its lipophilic nature (XLogP3 of 2.7) and strong intermolecular hydrogen bonds.[1][2] Direct dissolution in aqueous buffers is often challenging. Here are several strategies to overcome this issue:

  • Use of Co-solvents: Initially, you can attempt to dissolve XAC in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before adding it to your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological assays.

  • pH Adjustment: The solubility of xanthine derivatives can be pH-dependent. Since XAC has an amine group, its solubility may increase in acidic conditions due to the formation of a more soluble salt. Conversely, the xanthine core can exhibit acidic properties, potentially increasing solubility in alkaline conditions.[3] Experimenting with a range of pH values is recommended.

  • Salt Formation: Using the hydrochloride salt of XAC is a primary strategy for improving aqueous solubility and stability.[4][5][6] Amine hydrochlorides are generally more water-soluble than their corresponding free bases.[6]

  • Formulation Strategies: If the above methods are insufficient or not suitable for your application, more advanced formulation techniques such as the use of cyclodextrins, solid dispersions, or prodrug approaches may be necessary.

Q2: I'm seeing precipitation when I dilute my XAC stock solution into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous medium where its solubility is much lower. This is often referred to as "kinetic" versus "thermodynamic" solubility.[7] To mitigate this:

  • Lower the Stock Concentration: If possible, start with a lower concentration of XAC in your organic solvent stock.

  • Increase the Volume of Aqueous Buffer: Dilute the stock solution into a larger volume of the aqueous buffer more gradually while vortexing or sonicating.

  • Incorporate Surfactants: Adding a small amount of a biocompatible surfactant (e.g., Tween-80) to the aqueous buffer can help to keep the compound in solution.[8]

  • Consider a Different Co-solvent: Sometimes, a different water-miscible organic solvent may lead to better results upon dilution.

Q3: What is the expected aqueous solubility of XAC?

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound hydrochloride.

CompoundSolvent/MediumSolubility
This compound (hydrochloride)Dimethylformamide (DMF)20 mg/mL
This compound (hydrochloride)Dimethyl Sulfoxide (DMSO)20 mg/mL
This compound (hydrochloride)DMSO:PBS (pH 7.2) (1:5)0.2 mg/mL[5]

For comparison, the parent compound, xanthine, has a reported aqueous solubility of approximately 69 mg/L (0.069 mg/mL) at 16°C.[9] Derivatives such as 8-Cyclopentyl-1,3-dipropylxanthine are reported as insoluble in water.[10]

Experimental Protocols for Solubility Enhancement

Below are detailed methodologies for common techniques to improve the aqueous solubility of XAC. These are general protocols that may require optimization for your specific experimental needs.

Preparation of XAC Hydrochloride Salt

Formation of a hydrochloride salt is a straightforward chemical modification to enhance the aqueous solubility of an amine-containing compound like XAC.[5][6]

Objective: To convert the XAC free base into its more water-soluble hydrochloride salt.

Materials:

  • This compound (free base)

  • Anhydrous diethyl ether or another suitable non-polar solvent

  • Hydrochloric acid solution in a non-aqueous solvent (e.g., 2 M HCl in diethyl ether)

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Vacuum oven or desiccator

Procedure:

  • Dissolve the XAC free base in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a stoichiometric amount of the hydrochloric acid solution dropwise.

  • A precipitate of the XAC hydrochloride salt should form. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting salt under vacuum to remove residual solvent.

  • Characterize the salt to confirm its identity and purity (e.g., via melting point, NMR, or elemental analysis).

Solid Dispersion via Solvent Evaporation

Solid dispersion involves dispersing the drug in an inert, hydrophilic carrier to increase its dissolution rate.[1][10][11]

Objective: To prepare a solid dispersion of XAC to enhance its aqueous dissolution.

Materials:

  • This compound

  • A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP K30), Polyethylene glycol (PEG 4000 or 6000))[1]

  • A common volatile solvent in which both XAC and the carrier are soluble (e.g., methanol, ethanol)

  • Rotary evaporator or a shallow dish for solvent evaporation

  • Mortar and pestle

  • Sieves

Procedure:

  • Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve the calculated amounts of XAC and the hydrophilic carrier in the chosen solvent.

  • Evaporate the solvent using a rotary evaporator or by leaving it in a shallow dish in a fume hood until a solid film is formed.

  • Further dry the solid mass in a vacuum oven or desiccator to remove all residual solvent.

  • Pulverize the dried mass using a mortar and pestle.

  • Pass the resulting powder through a sieve to obtain a uniform particle size.

  • Evaluate the dissolution of the solid dispersion in an aqueous buffer compared to the pure drug.

Cyclodextrin (B1172386) Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, thereby increasing their aqueous solubility.[3][12][13]

Objective: To form an inclusion complex of XAC with a cyclodextrin to improve its water solubility.

Materials:

  • This compound

  • A cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Deionized water

  • Magnetic stirrer with heating capabilities

  • Freeze-dryer or oven

Procedure:

  • Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) by dissolving it in deionized water with stirring. Heating may be required to aid dissolution.

  • Once a clear solution is obtained, slowly add the XAC powder to the cyclodextrin solution while stirring continuously. A 1:1 molar ratio is a common starting point.

  • Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated) for 24-72 hours to allow for complex formation.

  • After the stirring period, the solution can be filtered to remove any un-complexed XAC.

  • The aqueous solution containing the inclusion complex is then freeze-dried or evaporated to obtain a solid powder.

  • The resulting powder can be evaluated for its solubility and dissolution characteristics in water.

Visualizations

Experimental Workflow for Solubility Enhancement of XAC

G cluster_0 Initial Solubility Assessment cluster_1 Problem Identification start Start with XAC solubility_test Determine Aqueous Solubility (Kinetic & Thermodynamic) start->solubility_test is_soluble Is Solubility Sufficient? solubility_test->is_soluble ph_adjustment pH Adjustment is_soluble->ph_adjustment No end_node Proceed with Experiment is_soluble->end_node Yes salt_formation Salt Formation (e.g., Hydrochloride) ph_adjustment->salt_formation cosolvents Use of Co-solvents (e.g., DMSO, Ethanol) salt_formation->cosolvents solid_dispersion Solid Dispersion (e.g., with PVP, PEG) cosolvents->solid_dispersion If simple methods fail cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) solid_dispersion->cyclodextrin prodrug Prodrug Synthesis cyclodextrin->prodrug

Caption: Workflow for selecting a solubility enhancement strategy for XAC.

Logical Relationship of Solubility Enhancement Techniques

G cluster_0 Physicochemical Modification cluster_1 Solubilization Strategies cluster_2 Outcome A Poorly Soluble XAC B pH Adjustment A->B C Salt Formation A->C D Co-solvents A->D E Solid Dispersion A->E F Cyclodextrin Complexation A->F G Prodrug Approach A->G H Improved Aqueous Solubility B->H C->H D->H E->H F->H G->H

Caption: Overview of strategies to improve the aqueous solubility of XAC.

References

Technical Support Center: Optimizing Xanthine Amine Congener (XAC) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Xanthine (B1682287) Amine Congener (XAC) in preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is Xanthine Amine Congener (XAC) and what is its primary mechanism of action?

This compound (XAC) is a potent, non-selective antagonist of adenosine (B11128) receptors (A1, A2A, A2B, and A3).[1] It is a derivative of xanthine, structurally similar to caffeine (B1668208) and theophylline, but it demonstrates a significantly higher affinity for adenosine receptors.[1][2] Its primary mechanism involves blocking these receptors, thereby inhibiting adenosine-induced signaling pathways.[1] This makes XAC a valuable research tool for investigating the physiological and pathophysiological roles of adenosine in various systems, including renal, cardiovascular, and central nervous systems.[1]

Q2: How should I prepare XAC for in vivo administration?

XAC is known for its poor solubility in aqueous solutions.[3] For in vivo studies, it is often necessary to prepare a specific formulation.

  • Solvents: A common approach is to first dissolve XAC in a minimal amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO).[3]

  • Vehicle Formulations: Following dissolution in DMSO, the solution is typically diluted with other vehicles to improve tolerability and bioavailability. Common vehicle compositions reported in studies include:

    • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

    • 10% DMSO and 90% Corn oil.[4]

  • Important Consideration: Always ensure the final concentration of the organic solvent (e.g., DMSO) is below toxic levels for the animal model.[3] It is crucial to run a vehicle-only control group to assess any potential effects of the formulation itself.[5][6] For some administration routes, XAC may be dissolved in 0.1 M acetic acid and the pH adjusted to 7.0 with sodium hydroxide.[2]

Q3: What is a recommended starting dose for XAC in a mouse model?

A conservative starting point for initial efficacy studies is often in the range of 10-25 mg/kg, administered daily.[5] However, it is critical to first establish a safe dose range by conducting a Maximum Tolerated Dose (MTD) study in your specific animal model and strain.[5] The MTD is defined as the highest dose that does not cause significant signs of toxicity or more than 20% body weight loss.[5]

Q4: What are the potential toxicities associated with XAC, and how can they be mitigated?

High doses of XAC can lead to significant toxicity. Researchers should be aware of the following:

  • Convulsant Activity: XAC has potent proconvulsant properties.[7] Studies in mice have determined a convulsion threshold of approximately 39.8 mg/kg when infused intravenously.[2][7]

  • Nephrotoxicity (Kidney Toxicity): Off-target accumulation in renal tubules can cause kidney damage.[6]

  • Neurotoxicity: Damage to peripheral neurons may occur, potentially leading to neuropathy.[6]

Mitigation Strategies:

  • Dose Adjustment: If toxicity is observed, immediately reduce the dose by 25-50% or revert to the previously established MTD.[5]

  • Hydration: Ensure animals are adequately hydrated before, during, and after administration to promote renal clearance.[6]

  • Protective Co-therapies: Consider co-administration of nephroprotective agents like N-acetylcysteine (NAC) or neuroprotective agents like vitamin E to counteract damage.[6]

  • Monitoring: Closely monitor animals for clinical signs of toxicity, such as changes in posture, activity, fur texture, and body weight.[5]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with XAC.

IssuePotential CauseRecommended Troubleshooting Step
Unexpected Toxicity or Mortality Dose is above the MTD.Immediately reduce the dose by 25-50% or revert to the established MTD.[5]
Vehicle Toxicity.Run a vehicle-only control group to assess the tolerability of the formulation. Consider alternative, less toxic vehicles.[5][6]
Lack of Efficacy at a Well-Tolerated Dose Insufficient Drug Exposure.Perform pharmacokinetic (PK) analysis to measure plasma and tumor concentrations of XAC. The dose may need to be increased if exposure is suboptimal.[5]
Poor Bioavailability.Investigate alternative formulations or routes of administration to improve absorption.[5] Strategies can include particle size reduction or creating amorphous solid dispersions.[8][9]
Target Not Inhibited.For studies involving signaling, assess relevant downstream biomarkers (e.g., p-ERK for MEK inhibitors) in tissue to confirm target engagement. The dose or dosing frequency may need adjustment.[5]
Tumor Model Resistance.The selected xenograft model may have intrinsic resistance. Consider screening XAC against a panel of different cell line-derived models.[5]
Inconsistent Results Between Animals Dosing Inaccuracies.Ensure precise and consistent administration of XAC, particularly with techniques like oral gavage.[5]
Variability in Tumor Size at Baseline.For tumor studies, randomize animals into treatment groups only after tumors have reached a specific, uniform size (e.g., 100-150 mm³).[5]
Animal Health Issues.Closely monitor the overall health of the animals, as underlying health issues can impact treatment response and introduce variability.[5]

Data Presentation

Table 1: Reported In Vivo Dosages for XAC and Related Studies

Animal ModelCompoundDosageAdministration RouteKey Findings / Study TypeReference
BALB/c Nude MiceCompound XAC10, 25, 50, 75, 100 mg/kgOral GavageMaximum Tolerated Dose (MTD) Study[5]
BALB/c Nude MiceCompound XAC12.5, 25, 50 mg/kgOral GavageDose-Response Efficacy Study[5]
Swiss Albino MiceXAC39.8 +/- 2.0 mg/kgIntravenous InfusionConvulsion Threshold Determination[2][7]
Sprague-Dawley RatsXAC0.2 µmol/kg (priming), 2 nmol/min/kg (infusion)IntravenousReversal of adenosine-induced antidiuresis[1]
C57BL/6J-Apc MiceSSTC3 (Wnt inhibitor)10 mg/kgIntraperitoneal (i.p.)Efficacy in intestinal polyposis model[4]
CD-1 Nude MiceSSTC3 (Wnt inhibitor)25 mg/kgIntraperitoneal (i.p.)Efficacy in HCT116 xenograft model[4]

Table 2: XAC Receptor Affinity and Solubility

ParameterValueSpecies/SystemReference
Receptor Affinity (IC50)
A1 Adenosine Receptor1.8 nMNot Specified
A2 Adenosine Receptor114 nMNot Specified
Solubility
DMSO~50 mg/mL (100 mM)N/A
Aqueous SolutionsPoorly solubleN/A[3]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of XAC that can be administered without causing dose-limiting toxicity.[5]

Methodology:

  • Animal Model: Use the same species and strain of mice as intended for efficacy studies (e.g., BALB/c nude mice).[5]

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 4-5 escalating dose groups of XAC (e.g., 10, 25, 50, 75, 100 mg/kg).[5]

  • Administration: Administer XAC or vehicle daily via the intended route (e.g., oral gavage) for 14 consecutive days.[5]

  • Monitoring:

    • Record body weight daily.[5]

    • Observe for clinical signs of toxicity twice daily (e.g., changes in posture, activity, fur texture).[5]

  • Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform gross necropsy and collect major organs for histopathological examination.[5]

  • MTD Determination: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant, lasting clinical signs of toxicity.[5]

Protocol 2: Dose-Response Efficacy Study (Xenograft Model)

Objective: To determine the optimal therapeutic dose of XAC by evaluating its anti-tumor activity at various concentrations.

Methodology:

  • Cell Culture & Implantation: Culture tumor cells (e.g., HCT116) and implant them subcutaneously into the flank of immunocompromised mice (e.g., CD-1 nude mice).[4]

  • Tumor Growth and Randomization: Allow tumors to grow to a mean size of 100-150 mm³. Randomize mice into treatment groups (n=8-10 per group).[4][5]

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: XAC (Low dose, e.g., 12.5 mg/kg)

    • Group 3: XAC (Medium dose, e.g., 25 mg/kg)

    • Group 4: XAC (High dose, near MTD, e.g., 50 mg/kg)[5]

  • Dosing and Monitoring:

    • Administer treatment daily via the chosen route (e.g., i.p. injection or oral gavage) for a predetermined period (e.g., 21 days).[5]

    • Measure tumor volume with calipers 2-3 times per week.[5]

    • Record body weight 2-3 times per week to monitor toxicity.[5]

  • Endpoint: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).[5]

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze data for statistical significance.[5]

Visualizations

G cluster_0 Adenosine Adenosine Receptor Adenosine Receptor Adenosine->Receptor Binds & Activates XAC XAC XAC->Receptor Antagonizes Blocked Blocked Response Cellular Response (e.g., Vasodilation) Receptor->Response Initiates Signal

Caption: XAC acts as an antagonist, blocking adenosine from binding to its receptor.

G cluster_workflow In Vivo Dose Optimization Workflow Start Determine In Vivo Question MTD 1. Maximum Tolerated Dose (MTD) Study (Dose Escalation) Start->MTD MTD_Result Establish Safe Dose Range MTD->MTD_Result Efficacy 2. Dose-Response Efficacy Study (Low, Med, High Doses) MTD_Result->Efficacy Efficacy_Result Identify Optimal Therapeutic Dose Efficacy->Efficacy_Result End Proceed with Optimized Dose Efficacy_Result->End

Caption: A typical workflow for in vivo dose optimization studies.

G cluster_troubleshooting Troubleshooting Logic: Lack of Efficacy Start No Significant Efficacy Observed at Well-Tolerated Dose Check1 Is Drug Exposure Sufficient? Start->Check1 Action1 Perform Pharmacokinetic (PK) Analysis (Plasma/Tumor Concentration) Check1->Action1 Investigate Check2 Is the Target Engaged? Check1->Check2 If exposure is adequate Action1->Check2 If exposure is low, adjust dose/formulation Action2 Assess Downstream Biomarkers in Tissue Check2->Action2 Investigate Check3 Is the Model Resistant? Check2->Check3 If target is engaged Action2->Check3 If target not engaged, adjust dose/frequency Action3 Test in Alternative In Vivo Models Check3->Action3 Investigate Resolve Optimize Dose, Formulation, or Model Action3->Resolve

Caption: A logical flow for troubleshooting a lack of in vivo efficacy.

References

Troubleshooting inconsistent results in XAC competition binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during XAC competition binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competition binding assay?

A competition binding assay is a technique used to measure the affinity of a ligand (the "competitor" or "test compound") for a receptor. In this assay, a labeled ligand with a known affinity (often a radioligand or fluorescent ligand) and an unlabeled test compound compete for binding to a target receptor. By measuring the amount of labeled ligand bound at various concentrations of the unlabeled competitor, the assay determines the competitor's ability to displace the labeled ligand. This displacement is then used to calculate the competitor's binding affinity, typically expressed as an IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) or a Ki (the inhibitory constant).[1][2]

Q2: My assay is showing high non-specific binding. What are the potential causes and solutions?

High non-specific binding (NSB) can mask the specific binding signal, leading to inaccurate results.[3] Ideally, NSB should be less than 50% of the total binding.[3]

Potential Cause Troubleshooting Solution
Inadequate Blocking Incorporate or optimize the concentration of blocking agents like Bovine Serum Albumin (BSA) or non-fat dry milk in the assay buffer to reduce binding to non-receptor components.[4]
Suboptimal Buffer Composition Modify the assay buffer. Adjusting the pH or ionic strength can reduce non-specific interactions. Consider adding detergents like Tween-20 or Triton X-100 to the wash buffer.[5]
Excessive Radioligand Concentration Use a lower concentration of the labeled ligand. A common starting point is a concentration at or below its dissociation constant (Kd).[3]
Hydrophobic Ligand Hydrophobic ligands tend to exhibit higher non-specific binding. Modifying the assay buffer with detergents can help mitigate this.[3]
Issues with Filters (Filtration Assays) Pre-soak filters in a blocking agent solution (e.g., polyethyleneimine for radioligands) to reduce ligand binding to the filter itself.[3]

Q3: I am observing a very low or no specific binding signal. What should I investigate?

A weak or absent specific binding signal can make data interpretation impossible. Several factors could be at play.

Potential Cause Troubleshooting Solution
Degraded Receptor Ensure proper storage and handling of the cell membrane preparation. Perform quality control, such as a Western blot, to confirm receptor integrity.
Low Receptor Concentration Increase the amount of cell membrane preparation per well to provide more binding sites.[6]
Inactive Receptor Verify that the receptor is active and correctly folded. This can be a particular issue with newly prepared or stored membrane fractions.
Degraded Labeled Ligand Check the age and storage conditions of your labeled ligand. Degradation can lead to a loss of binding activity.
Insufficient Incubation Time Ensure the incubation time is sufficient for the binding reaction to reach equilibrium. This should be determined empirically.[3]

Q4: My results are inconsistent between replicate wells and experiments. What are the common sources of variability?

Inconsistent results can undermine the reliability of your findings. The following are common culprits.[6]

Source of Variability Mitigation Strategy
Pipetting Errors Ensure pipettes are properly calibrated. Use low-retention tips, especially for small volumes. Prepare a master mix for reagents to be dispensed across multiple wells to ensure consistency.[6]
Inconsistent Cell/Membrane Preparation Ensure the membrane preparation is homogenous before aliquoting. Perform a protein concentration assay (e.g., Bradford or BCA assay) to add a consistent amount of protein to each well.[6]
Temperature Fluctuations Use a calibrated incubator or water bath to maintain a constant temperature during incubation.[6]
Incomplete Washing Optimize the washing steps to ensure complete removal of unbound ligand. Increase the wash buffer volume or the number of washes.[6]

Experimental Protocols

Protocol 1: Cell Membrane Preparation for XAC Binding Assay

This protocol outlines the steps for preparing a crude cell membrane fraction from cultured cells expressing the XAC receptor.

  • Cell Harvesting:

    • Culture cells expressing the XAC receptor to approximately 80-90% confluency.

    • Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Harvest the cells by scraping in ice-cold PBS and transfer to a centrifuge tube.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[7]

    • Discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, supplemented with protease inhibitors).[7]

    • Homogenize the cells on ice using a mechanical homogenizer or by sonication.

  • Membrane Isolation:

    • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[7]

    • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[7]

    • Discard the supernatant, which contains the cytosolic fraction.

  • Washing and Storage:

    • Resuspend the membrane pellet in fresh homogenization buffer and repeat the high-speed centrifugation step.

    • Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose, pH 7.4).[8]

    • Determine the protein concentration using a standard protein assay.

    • Aliquot the membrane preparation and store at -80°C until use.[8]

Protocol 2: XAC Competition Binding Assay

This protocol provides a general framework for performing a competition binding assay using a labeled ligand and an unlabeled competitor.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[9]

    • Labeled Ligand Solution: Prepare a working solution of the labeled ligand at a concentration of approximately its Kd value in the assay buffer.

    • Unlabeled Competitor Stock Solutions: Prepare a serial dilution of the unlabeled competitor in the assay buffer.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Total Binding Wells: Add the membrane preparation, labeled ligand, and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add the membrane preparation, labeled ligand, and a high concentration of an unlabeled ligand known to bind to the receptor to saturate the specific binding sites.

    • Competitor Wells: Add the membrane preparation, labeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[9] Gentle agitation may be required.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound ligand from the free ligand in the solution.[3]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.[3]

  • Quantification:

    • For radioligand assays, place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[3]

    • For fluorescent ligand assays, measure the fluorescence of the filters using an appropriate plate reader.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the competitor concentration.

    • Fit the data using non-linear regression to a one-site competition model to determine the IC50 value.[10]

    • The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.[11]

Visualizations

experimental_workflow Experimental Workflow for XAC Competition Binding Assay reagent_prep 1. Reagent Preparation (Buffer, Labeled Ligand, Competitor) assay_setup 2. Assay Setup in 96-well Plate (Total, NSB, Competitor Wells) reagent_prep->assay_setup incubation 3. Incubation (Equilibrium Binding) assay_setup->incubation filtration 4. Filtration (Separate Bound/Free Ligand) incubation->filtration quantification 5. Quantification (Scintillation/Fluorescence Counting) filtration->quantification data_analysis 6. Data Analysis (Calculate IC50 and Ki) quantification->data_analysis

A typical experimental workflow for a competition binding assay.

troubleshooting_tree Troubleshooting Decision Tree for Inconsistent Results start Inconsistent Results q1 High Non-Specific Binding? start->q1 a1_yes Optimize Blocking Agents Lower Labeled Ligand Conc. Modify Buffer q1->a1_yes Yes q2 Low Specific Binding? q1->q2 No a1_yes->q2 a2_yes Check Receptor Integrity/Conc. Verify Ligand Activity Increase Incubation Time q2->a2_yes Yes q3 High Variability? q2->q3 No a2_yes->q3 a3_yes Calibrate Pipettes Ensure Homogenous Membrane Prep Maintain Constant Temperature q3->a3_yes Yes end Consistent Results q3->end No a3_yes->end

A decision tree to guide troubleshooting of inconsistent assay results.

gpcr_signaling Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway cluster_membrane Cell Membrane ligand Ligand (XAC) receptor GPCR (XAC Receptor) ligand->receptor Binds g_protein G-Protein (αβγ) receptor->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

A simplified diagram of a common GPCR signaling pathway.

References

Stability of Xanthine amine congener in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Xanthine (B1682287) Amine Congener (XAC) in different buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Xanthine Amine Congener (XAC) in aqueous solutions?

Q2: How should I prepare stock solutions of XAC?

A2: XAC is soluble in organic solvents like DMSO and DMF. For aqueous buffers, using the hydrochloride salt can improve solubility. It is recommended to prepare concentrated stock solutions in a suitable organic solvent (e.g., DMSO) and then dilute them into the desired aqueous buffer for experiments. Stock solutions should be stored at -20°C or lower for long-term stability.

Q3: What is the recommended pH range for working with XAC solutions?

A3: The optimal pH for the stability of similar small molecules is often in the mid-pH range (around 6-7). Extreme pH values (highly acidic or alkaline) should be avoided as they can lead to the degradation of xanthine derivatives. For instance, studies on other small molecule inhibitors have shown the least stability at pH < 3 and > 8.

Q4: How does temperature affect the stability of XAC?

A4: Elevated temperatures can accelerate the degradation of xanthine derivatives. It is advisable to store XAC solutions, especially in aqueous buffers, at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures. For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles, which can degrade the compound.

Q5: Is XAC sensitive to light?

A5: Photostability data for XAC is not explicitly available. However, as a general precaution for organic molecules, it is recommended to protect XAC solutions from direct light exposure by using amber vials or covering the containers with aluminum foil, especially during long-term storage and experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of XAC in the working solution.Prepare fresh working solutions from a frozen stock for each experiment. Verify the stability of XAC in your specific buffer system and experimental conditions using a stability-indicating assay like HPLC.
Precipitation of XAC in aqueous buffer Low aqueous solubility of the free base form.Use the hydrochloride salt of XAC for better solubility. Alternatively, prepare a high-concentration stock in DMSO and dilute it to the final concentration in the aqueous buffer, ensuring the final DMSO concentration is compatible with your assay.
Loss of compound activity over time Instability in the storage or experimental buffer.Assess the stability of XAC in your buffer of choice over the experimental timeframe. Consider using a buffer with a pH between 6 and 7.5. Store all solutions at appropriate low temperatures.
Unexpected peaks in analytical analysis (e.g., HPLC) Presence of degradation products.Conduct forced degradation studies (e.g., exposure to acid, base, heat, oxidation, light) to identify potential degradation products and develop an analytical method that can resolve XAC from these impurities.

Experimental Protocols

Protocol 1: General Preparation of XAC Stock Solution
  • Weighing: Accurately weigh the desired amount of XAC powder (preferably the hydrochloride salt for aqueous applications).

  • Dissolution: Dissolve the XAC powder in a minimal amount of a suitable organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Storage: Aliquot the stock solution into small, single-use volumes in amber vials and store at -20°C or -80°C for long-term storage.

Protocol 2: Stability Testing of XAC in a Buffer Solution using HPLC

This protocol outlines a general procedure to assess the stability of XAC in a specific buffer.

  • Preparation of XAC Solution: Prepare a solution of XAC in the buffer of interest at a known concentration (e.g., 100 µM) from a concentrated stock solution.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated stability-indicating HPLC method to determine the initial concentration and purity of XAC.

  • Incubation: Store aliquots of the XAC solution under different conditions to be tested (e.g., 4°C, 25°C, 40°C) and protect from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each storage condition and analyze it by HPLC.

  • Data Analysis: Quantify the peak area of XAC at each time point. Calculate the percentage of XAC remaining relative to the initial concentration (T=0). A significant decrease in the peak area or the appearance of new peaks indicates degradation.

Table 1: Example Data Presentation for XAC Stability Study

Time (hours)% XAC Remaining (4°C)% XAC Remaining (25°C)% XAC Remaining (40°C)
0100100100
499.898.595.2
899.597.190.8
1299.295.886.3
2498.991.575.1
4898.183.258.9

Visualizations

Adenosine (B11128) Receptor Signaling Pathway

This compound (XAC) is a non-selective antagonist of adenosine receptors. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes. The diagram below illustrates the general signaling pathway that XAC inhibits.

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->Adenosine_Receptor Activates XAC XAC XAC->Adenosine_Receptor Inhibits G_Protein G-Protein Adenosine_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare XAC Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution in Test Buffer (e.g., 100 µM) prep_stock->prep_working initial_hplc T=0 HPLC Analysis (Initial Concentration & Purity) prep_working->initial_hplc incubation Incubate at Different Temperatures (4°C, 25°C, 40°C) initial_hplc->incubation timepoint_hplc Time-Point HPLC Analysis (e.g., 4, 8, 12, 24, 48h) incubation->timepoint_hplc quantify Quantify XAC Peak Area timepoint_hplc->quantify calculate Calculate % XAC Remaining quantify->calculate evaluate Evaluate Degradation Profile calculate->evaluate

References

Overcoming low signal-to-noise ratio in [3H]XAC binding experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers overcome low signal-to-noise ratios in [3H]Xanthine Amine Congener ([3H]XAC) binding experiments.

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

A low signal-to-noise ratio in a [3H]XAC binding assay can stem from two primary issues: high non-specific binding (NSB) or low specific binding. The ideal signal (specific binding) to noise (non-specific binding) ratio should be high, with NSB constituting less than 50% of the total binding.[1] This guide will help you diagnose and resolve the underlying causes of a poor signal.

Question: How do I diagnose the cause of my low signal-to-noise ratio?

Answer: Start by examining the raw counts per minute (CPM) from your experiment for three key conditions: total binding, non-specific binding (NSB), and background (filters only).

  • High Non-Specific Binding (NSB): If the CPM for your NSB samples (those with a high concentration of an unlabeled competitor) are excessively high, this is your primary issue. High NSB can mask the specific binding signal.[1]

  • Low Specific Binding: If NSB is low, but the total binding is not significantly higher, the problem lies with achieving adequate specific binding to the adenosine (B11128) receptors.

  • Low Total Counts: If all your counts are low, it could indicate issues with the radioligand itself, the receptor preparation, or the detection method.

Below is a troubleshooting workflow to help you systematically address these issues.

G start Low Signal-to-Noise Ratio check_nsb Is Non-Specific Binding (NSB) High (>50% of Total)? start->check_nsb check_specific Is Specific Binding (Total - NSB) Low? check_nsb->check_specific No high_nsb_solutions Troubleshoot High NSB check_nsb->high_nsb_solutions Yes low_specific_solutions Troubleshoot Low Specific Binding check_specific->low_specific_solutions Yes reduce_radioligand ↓ [3H]XAC Concentration high_nsb_solutions->reduce_radioligand reduce_protein ↓ Membrane Protein Amount high_nsb_solutions->reduce_protein optimize_buffer Optimize Buffer (e.g., add BSA, adjust salt) high_nsb_solutions->optimize_buffer increase_wash ↑ Wash Steps / Volume high_nsb_solutions->increase_wash check_receptor Confirm Receptor Presence/Activity (e.g., Western Blot, different ligand) low_specific_solutions->check_receptor optimize_incubation Optimize Incubation (Time & Temperature) low_specific_solutions->optimize_incubation check_radioligand_quality Check [3H]XAC Quality (Purity & Specific Activity) low_specific_solutions->check_radioligand_quality add_ada Add Adenosine Deaminase (ADA) low_specific_solutions->add_ada

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Frequently Asked Questions (FAQs)

High Non-Specific Binding (NSB)

Q1: What are the most common causes of high non-specific binding?

A1: High NSB is often caused by the radioligand binding to components other than the target receptor, such as lipids, other proteins, or the filter itself.[1] Key causes include:

  • Radioligand Concentration Too High: Using [3H]XAC at concentrations significantly above its dissociation constant (Kd) can increase NSB.[1]

  • Excessive Membrane Protein: Too much protein in the assay can increase the number of non-specific sites available for the ligand to bind.[1]

  • Hydrophobic Interactions: [3H]XAC, like other hydrophobic ligands, has a tendency to stick non-specifically to plasticware and filters.[1]

  • Inadequate Washing: Insufficient or slow washing after incubation fails to effectively remove unbound radioligand.

Q2: How can I modify my assay buffer to reduce NSB?

A2: Adjusting the buffer composition is a powerful way to reduce NSB.[2] Consider the following additives:

  • Bovine Serum Albumin (BSA): Adding BSA (typically 0.1% to 1%) can block non-specific sites on the filter and assay tubes.[2]

  • Increased Salt Concentration: Higher concentrations of salts like NaCl can disrupt electrostatic interactions that contribute to NSB.[2]

  • Non-ionic Surfactants: Low concentrations of surfactants like Tween-20 can reduce NSB caused by hydrophobic interactions.[2]

Low Specific Binding

Q3: My non-specific binding is low, but my total binding is also very low. What should I do?

A3: This indicates a problem with the specific interaction between [3H]XAC and the adenosine receptor.

  • Verify Receptor Expression: First, confirm that your membrane preparation contains a sufficient quantity of active adenosine receptors. The receptor density may be too low, or the receptors may have degraded during preparation.[1]

  • Optimize Incubation Conditions: Ensure the assay has reached equilibrium. You may need to increase the incubation time or adjust the temperature.[1] While lower temperatures can sometimes reduce NSB, they also slow the association rate, potentially requiring longer incubation times to reach equilibrium.[3]

  • Check Radioligand Integrity: Verify the radiochemical purity and specific activity of your [3H]XAC stock. Degradation can lead to a loss of binding affinity.[1]

  • Remove Endogenous Ligands: Endogenous adenosine in your tissue preparation can compete with [3H]XAC for the receptor binding site. The addition of adenosine deaminase (ADA) to the assay buffer will break down endogenous adenosine and can significantly increase specific binding.[4][5]

Q4: Why is adding Adenosine Deaminase (ADA) important for [3H]XAC binding?

A4: Adenosine Deaminase (ADA) is an enzyme that catalyzes the conversion of adenosine to inosine.[4] Since [3H]XAC is a ligand for adenosine receptors, any endogenous adenosine present in your cell or tissue preparation will compete for the binding sites, leading to an underestimation of specific binding. By adding ADA, you remove this competition, allowing for a more accurate measurement of [3H]XAC binding.

Quantitative Impact of Troubleshooting Steps

The following table summarizes potential optimization strategies and their likely impact on the components of your binding assay. The values are illustrative examples of how each parameter can affect the outcome.

Parameter AdjustedTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)Signal:Noise RatioRationale
Baseline (Poor) 150010005000.5 : 1High NSB masks the specific signal.
↓ [3H]XAC Conc. 9004005001.25 : 1Reduces both total and NSB, improving the ratio.[1]
↓ Protein Amount 12006006001 : 1Lowers the number of non-specific sites.[1]
+ 0.5% BSA 14505009501.9 : 1Blocks non-specific sites on filters and tubes.[2]
+ ADA Enzyme 2500105014501.38 : 1Increases specific binding by removing endogenous adenosine.[4]
Optimized Assay 2200 450 1750 3.89 : 1 A combination of strategies yields the best result.

Experimental Protocols & Workflows

Standard [3H]XAC Filtration Binding Assay Protocol

This protocol provides a general framework for a competitive binding assay using a filtration method.[6][7] Optimization of protein concentration, ligand concentration, and incubation time is critical.

1. Membrane Preparation: a. Culture and harvest cells expressing the target adenosine receptor (e.g., HEK-293 or CHO cells).[6] b. Homogenize cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6] c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[7] d. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[7] e. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[7][8]

2. Assay Setup (96-well plate format): a. Total Binding: Add 50 µL assay buffer, 50 µL [3H]XAC solution, and 150 µL of the membrane preparation to designated wells. b. Non-Specific Binding: Add 50 µL of a high concentration of an unlabeled competitor (e.g., 100 µM NECA), 50 µL [3H]XAC solution, and 150 µL of membrane preparation.[9] c. Test Compound: For competition assays, add 50 µL of the test compound at various concentrations, 50 µL [3H]XAC solution, and 150 µL of membrane preparation.

3. Incubation: a. Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 4°C) to reach equilibrium.[7][10] Gentle agitation may be required.

4. Termination and Filtration: a. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific filter binding.[7] b. Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.[7]

5. Detection and Analysis: a. Dry the filters completely.[6] b. Place filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6] c. Calculate specific binding by subtracting the non-specific binding from the total binding.[6]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis prep_membranes Prepare Cell Membranes det_protein Determine Protein Concentration prep_membranes->det_protein add_reagents Add Membranes, [3H]XAC, and Competitor/Buffer to Plate det_protein->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filtrate Rapid Vacuum Filtration incubate->filtrate wash Wash Filters with Ice-Cold Buffer filtrate->wash count Scintillation Counting wash->count analyze Calculate Specific Binding (Total - NSB) count->analyze G XAC [3H]XAC (Antagonist) Receptor Adenosine Receptor (GPCR) XAC->Receptor Binds & Blocks Agonist Adenosine (Agonist) Agonist->Receptor Binds & Activates G_Protein G-Protein Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response (e.g., ↑/↓ cAMP) Effector->Response

References

Best practices for handling and storing Xanthine amine congener

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Xanthine (B1682287) Amine Congener (XAC). This resource is designed to assist researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing XAC in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the safety of laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What is Xanthine Amine Congener (XAC)?

A1: this compound (XAC) is a synthetic organic compound that acts as a potent, non-selective antagonist for adenosine (B11128) receptors (A1, A2A, A2B, and A3).[1][2] Its chemical structure is based on a xanthine core, and it features a functionalized amine chain that allows for conjugation with various molecular probes, such as fluorophores.[1] This makes it a valuable tool for studying purinergic signaling in various physiological and pathological contexts.[1][3]

Q2: What are the primary research applications of XAC?

A2: XAC is widely used in biomedical research, including:

  • Renal Function Studies: Investigating the role of adenosine in regulating kidney function.[2]

  • Cardiovascular Research: Studying the effects of adenosine on heart rate, blood pressure, and vascular tone.[2]

  • Neuroscience Research: Probing the role of adenosine receptors in neurotransmission and behavior.[2]

  • Receptor Binding Assays: Tritiated XAC ([³H]XAC) is used as a radioligand to quantify adenosine A2A receptors.[2]

  • Apoptosis Studies: Serving as a tool to investigate the mechanisms of programmed cell death.[2]

Q3: What are the recommended storage conditions for XAC?

A3: Proper storage is crucial for maintaining the stability and efficacy of XAC.

  • Solid Form: Store the solid compound at room temperature.[4]

  • Stock Solutions: Once prepared, aliquot stock solutions and store them at -20°C for up to one month or -80°C for up to six months.[5] It is important to use sealed storage and protect the compound from moisture and light.[5] Avoid repeated freeze-thaw cycles to prevent degradation.[5]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of XAC in Solution
  • Problem: You are experiencing difficulty dissolving XAC, or the compound precipitates out of solution during your experiment.

  • Possible Causes & Solutions:

    • Improper Solvent Selection: XAC hydrochloride is soluble in DMSO and DMF.[4] Ensure you are using an appropriate solvent.

    • Low Temperature: Solubility can be temperature-dependent. To aid dissolution, you can warm the solution to 37°C.[4]

    • Insufficient Mixing: Vigorous mixing is essential for proper dissolution. Sonication can be used to enhance solubility.[4][5]

    • Solution Instability: If precipitation occurs during an experiment, it may be due to changes in temperature or pH. Ensure the experimental buffer is compatible with the XAC solution.

Issue 2: Inconsistent or Unexpected Experimental Results
  • Problem: Your experimental results are not reproducible, or you are observing effects that are inconsistent with the known pharmacology of XAC.

  • Possible Causes & Solutions:

    • Compound Degradation: Improper storage of XAC stock solutions (e.g., repeated freeze-thaw cycles) can lead to degradation and reduced activity.[5] Always use freshly prepared solutions or properly stored aliquots.

    • Incorrect Concentration: Verify the calculations for your dilutions and ensure the accuracy of your pipetting.

    • Vehicle Effects: The solvent used to dissolve XAC (e.g., DMSO) can have its own biological effects. Always include a vehicle control group in your experiments to account for these potential effects.[2]

Data Presentation

Physicochemical Properties of XAC
PropertyValue
IUPAC Name N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide
Molecular Formula C₂₁H₂₈N₆O₄
Molecular Weight 428.49 g/mol
CAS Number 96865-92-8
Appearance White solid
Purity ≥95%

Source:[1]

Receptor Binding Affinity of XAC
Receptor/SystemKᵢ Value
A1 Adenosine Receptor (Rat Brain Membranes) ~1.6 nM

Source:[2]

Solubility of XAC Hydrochloride
SolventSolubility
DMSO 20 mg/mL
DMF 20 mg/mL
DMSO:PBS (pH 7.2) (1:5) 0.2 mg/mL

Source:[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM XAC Stock Solution in DMSO

Materials:

Methodology:

  • Weigh out the required amount of XAC hydrochloride. For example, to prepare 1 mL of a 10 mM solution, you will need 4.65 mg of XAC hydrochloride (Formula Weight: 465.0 g/mol ).

  • Add the appropriate volume of DMSO to the solid XAC. For a 10 mM solution, this would be 1 mL.

  • Vortex or sonicate the solution until the XAC is completely dissolved. If necessary, warm the solution to 37°C to aid dissolution.[4]

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[5]

Protocol 2: Synthesis of a Fluorescent XAC Derivative (XAC-BY630)

Materials:

  • This compound (XAC)

  • BODIPY™ 630/650-X, succinimidyl ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer

Methodology:

  • Dissolution: Dissolve XAC in anhydrous DMF.[1]

  • Base Addition: Add triethylamine (TEA) to the solution to act as a base. This deprotonates the primary amine of XAC, facilitating nucleophilic attack.[1]

  • Fluorophore Addition: To the stirred solution, add a solution of BODIPY™ 630/650-X, succinimidyl ester in anhydrous DMF.[1]

  • Reaction: Allow the reaction to proceed at room temperature in the dark for several hours to overnight.[1] Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.[1]

  • Purification: Purify the reaction mixture using reverse-phase HPLC to isolate the fluorescently labeled product, XAC-BY630.[1]

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification & Characterization dissolve_xac Dissolve XAC in anhydrous DMF add_tea Add Triethylamine (TEA) dissolve_xac->add_tea add_fluorophore Add BODIPY™ 630/650-X, succinimidyl ester in DMF add_tea->add_fluorophore react React at Room Temperature (in the dark) add_fluorophore->react monitor Monitor with TLC or LC-MS react->monitor purify Purify with Reverse-Phase HPLC react->purify characterize Characterize with Mass Spectrometry & HPLC purify->characterize signaling_pathway cluster_adenosine Adenosine A1 Receptor Signaling cluster_xac Effect of XAC adenosine Adenosine a1_receptor A1 Receptor adenosine->a1_receptor gi_protein Gi Protein a1_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases xac XAC xac->a1_receptor Blocks

References

How to determine the optimal incubation time for [3H]XAC binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on determining the optimal incubation time for [3H]XAC (Xanthine Amine Congener) binding assays. [3H]XAC is a high-affinity antagonist radioligand commonly used to label adenosine (B11128) receptors, particularly the A1 and A2 subtypes.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of determining the optimal incubation time for [3H]XAC binding?

A1: The primary goal is to establish the time required for the binding of [3H]XAC to the target adenosine receptors to reach a state of equilibrium. At equilibrium, the rate of association of the radioligand with the receptor equals the rate of dissociation. Conducting binding assays at equilibrium is crucial for the accurate determination of binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[5]

Q2: What are the key factors that can influence the optimal incubation time for [3H]XAC?

A2: Several factors can affect the time it takes to reach binding equilibrium:

  • Temperature: Lower incubation temperatures will generally slow down the binding kinetics, requiring longer incubation times to reach equilibrium. Conversely, higher temperatures can shorten the required time, but may also risk receptor degradation.

  • Concentration of Radioligand and Receptor: The concentrations of both [3H]XAC and the receptor source (e.g., membrane preparation) will influence the binding rate.

  • Affinity of the Radioligand: [3H]XAC is a high-affinity antagonist, which typically means it will bind tightly to the receptor.[1][2]

  • Buffer Composition: The pH, ionic strength, and presence of divalent cations in the assay buffer can all impact receptor conformation and ligand binding.

Q3: What is a reasonable starting point for an incubation time-course experiment with [3H]XAC?

A3: Based on published data for similar adenosine receptor binding assays, a broad time course is recommended. A typical starting range could include time points such as 5, 15, 30, 60, 90, 120, and 180 minutes. Some studies have used incubation times of 60 minutes for [3H]XAC binding to rabbit striatal A2-adenosine receptors.[3]

Q4: How does incubation time relate to non-specific binding?

A4: While the primary goal is to reach equilibrium for specific binding, excessively long incubation times can sometimes lead to an increase in non-specific binding. It is important to find a balance where specific binding is at a steady state without a significant increase in the non-specific signal. Shorter incubation times can sometimes be a strategy to reduce high non-specific binding, provided that equilibrium for specific binding is still achieved.

Experimental Protocol: Determining Optimal Incubation Time

This protocol outlines an association kinetic experiment to determine the time required to reach equilibrium for [3H]XAC binding.

1. Preparation of Reagents and Materials:

  • Receptor Source: Prepare cell membranes from a tissue or cell line known to express the adenosine receptor of interest (e.g., rat brain cortex for A1 receptors, rabbit striatum for A2 receptors).[3][6] The protein concentration of the membrane preparation should be determined using a standard protein assay.

  • [3H]XAC Radioligand: Prepare a working solution of [3H]XAC at a concentration that is typically at or below the Kd value (e.g., 1-2 nM).[1][3]

  • Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.4.[3]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled adenosine receptor antagonist, such as theophylline (B1681296) or unlabeled XAC, to determine non-specific binding.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) are commonly used.

  • Scintillation Counter and Cocktail.

2. Experimental Procedure:

  • Assay Setup: The experiment should be performed in triplicate for each time point. For each time point, you will have tubes for total binding and non-specific binding.

  • Total Binding Tubes: Add the assay buffer, the [3H]XAC working solution, and the membrane preparation.

  • Non-specific Binding Tubes: Add the assay buffer, the [3H]XAC working solution, the non-specific binding control, and the membrane preparation.

  • Initiate Binding: Start the incubation by adding the membrane preparation to the tubes. It is crucial to start all tubes for a given time point simultaneously.

  • Incubation: Incubate the tubes at a constant temperature (e.g., 24°C or 30°C) with gentle agitation for a series of time points (e.g., 5, 15, 30, 60, 90, 120, 180 minutes).[3][7]

  • Termination of Binding: At each designated time point, rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.

  • Washing: Immediately wash the filters with a sufficient volume of ice-cold wash buffer to remove unbound radioligand. The number of washes should be optimized to minimize dissociation of specifically bound ligand while effectively removing non-specifically bound ligand.

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: For each time point, subtract the average counts per minute (CPM) of the non-specific binding replicates from the average CPM of the total binding replicates.

  • Plot the Data: Plot the specific binding (in CPM or fmol/mg protein) as a function of incubation time.

  • Determine Equilibrium: The optimal incubation time is the point at which the specific binding reaches a plateau and no longer increases with time. This indicates that the binding reaction has reached equilibrium.

Data Presentation

Table 1: Example Data for Determining Optimal Incubation Time for [3H]XAC Binding

Incubation Time (minutes)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
515003001200
1532003502850
3055004005100
6078004507350
9085005008000
12086005508050
18086506008050

Note: The above data is hypothetical and for illustrative purposes only.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents ([3H]XAC, Buffers, etc.) setup_tubes Set up Total and Non-specific Binding Tubes prep_reagents->setup_tubes prep_membranes Prepare Receptor Membranes prep_membranes->setup_tubes add_components Add Assay Components setup_tubes->add_components incubate Incubate at Various Time Points add_components->incubate filtration Rapid Filtration and Washing incubate->filtration counting Scintillation Counting filtration->counting analysis Calculate Specific Binding and Plot vs. Time counting->analysis determine_time Determine Optimal Incubation Time (Plateau of Specific Binding) analysis->determine_time

Caption: Workflow for determining the optimal incubation time for [3H]XAC binding.

AdenosineSignaling XAC [3H]XAC (Antagonist) AR Adenosine Receptor (e.g., A1, A2A) XAC->AR Blocks Binding Adenosine Adenosine (Agonist) Adenosine->AR Binds and Activates G_protein G-protein AR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Response Cellular Response Effector->Response

Caption: Simplified adenosine receptor signaling pathway and the role of [3H]XAC.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No plateau is reached; specific binding continues to increase. The longest incubation time point is insufficient to reach equilibrium.Extend the incubation time course to include later time points (e.g., 4, 6, or even 24 hours).
High non-specific binding (>30% of total binding). The concentration of [3H]XAC is too high. The radioligand is hydrophobic, leading to binding to non-receptor components. Inadequate washing.Reduce the concentration of [3H]XAC. Add a blocking agent like bovine serum albumin (BSA) to the assay buffer. Increase the number or volume of washes with ice-cold buffer.
Low specific binding signal. The concentration of the receptor source is too low. The receptor has degraded due to improper handling or storage. The specific activity of the radioligand is low.Increase the amount of membrane protein in the assay. Ensure proper storage and handling of the receptor preparation. Use a radioligand with a higher specific activity.
High variability between replicates. Inconsistent pipetting. Inconsistent timing of incubation or washing steps. Uneven suspension of membrane preparation.Use calibrated pipettes and ensure consistent technique. Process all replicates for a given time point in a consistent and rapid manner. Ensure the membrane stock is well-mixed before aliquoting.
Specific binding decreases at later time points. Receptor degradation during the long incubation period. Radioligand degradation.Consider performing the incubation at a lower temperature. Add protease inhibitors to the assay buffer. Ensure the radioligand is within its recommended shelf life.

References

Technical Support Center: Mitigating Convulsant Effects of XAC in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xanthine (B1682287) Amine Congener (XAC) in animal studies. The focus is on understanding and mitigating the convulsant effects of this potent adenosine (B11128) receptor antagonist.

Troubleshooting Guides & FAQs

Q1: We are observing unexpected seizures or a lower-than-expected seizure threshold in our animal models when administering XAC. What could be the cause?

A1: Several factors could be contributing to this issue:

  • Co-administration of Adenosine Agonists: Pre-treatment with adenosine receptor agonists such as 2-chloroadenosine, N6-cyclohexyladenosine, or 5'-N-ethylcarboxamido-adenosine can significantly decrease the seizure threshold of XAC.[1][2] Ensure that no such compounds are being administered concurrently or have been used in the animals recently.

  • Route of Administration: The convulsant properties of XAC are highly dependent on the route of administration. Intravenous (i.v.) infusion has been shown to be a potent method for inducing seizures, while intraperitoneal (i.p.) administration may not demonstrate convulsant properties due to the drug coming out of solution and sequestering locally in the peritoneal cavity.[2]

  • Animal Strain and Sex: The original studies characterizing the convulsant effects of XAC used male Swiss albino mice.[1][2] Different strains or sexes of animals may have varying sensitivities to XAC.

Q2: How can we mitigate the convulsant effects of XAC in our experiments?

A2: The most effective reported method for mitigating the convulsant effects of XAC is the pre-treatment with a benzodiazepine (B76468) agonist.

  • Diazepam Pre-treatment: Administration of diazepam (5 mg/kg, i.p.) 20 minutes prior to XAC infusion has been shown to significantly increase the seizure threshold to XAC in mice.[1][2] This suggests that enhancing GABAergic inhibition can counteract the pro-convulsant effects of XAC.

Q3: We are considering using an adenosine uptake blocker to increase endogenous adenosine levels to counteract XAC. Is this a viable strategy?

A3: Based on available research, this is unlikely to be an effective strategy. Pre-treatment with adenosine uptake blockers like 6-nitrobenzylthioinosine or dipyridamole (B1670753) did not significantly affect the seizure threshold to XAC.[1][2]

Q4: What is the underlying mechanism of XAC's convulsant effect?

A4: XAC is a potent adenosine receptor antagonist with a marked selectivity for the A1 receptor subtype.[2][3] Adenosine, acting through A1 receptors, is an endogenous anticonvulsant that plays a crucial role in suppressing neuronal hyperexcitability.[4][5][6] By blocking these A1 receptors, XAC removes this natural brake on neuronal firing, leading to a state of hyperexcitability and an increased susceptibility to seizures.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from animal studies involving XAC and its convulsant effects.

Table 1: Convulsion Thresholds of XAC and Caffeine in Male Swiss Albino Mice

CompoundRoute of AdministrationConvulsion Threshold (mg/kg)Reference
XACIntravenous Infusion39.8 ± 2.0[1][2]
CaffeineIntravenous Infusion109.8 ± 2.3[1][2]

Table 2: Effect of Pre-treatment on XAC Seizure Threshold in Male Swiss Albino Mice

Pre-treatment AgentDosage (mg/kg)Route of AdministrationPre-treatment Time (minutes)Effect on XAC Seizure ThresholdReference
Diazepam5Intraperitoneal (i.p.)20Significantly Increased[1][2]
2-Chloroadenosine1Intraperitoneal (i.p.)20Significantly Decreased[1][2]
N6-Cyclohexyladenosine1Intraperitoneal (i.p.)20Significantly Decreased[1][2]
5'-N-ethylcarboxamido-adenosine1Intraperitoneal (i.p.)20Significantly Decreased[1][2]
6-Nitrobenzylthioinosine0.25Intraperitoneal (i.p.)20Not Significantly Affected[1][2]
Dipyridamole0.25Intraperitoneal (i.p.)20Not Significantly Affected[1][2]

Experimental Protocols

Protocol 1: Determination of XAC Convulsion Threshold in Mice

  • Animal Model: Male Swiss albino mice.

  • Housing: House animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

  • Drug Preparation: Prepare XAC solution for infusion.

  • Administration:

    • Gently restrain the mouse.

    • Infuse the XAC solution through a lateral tail vein at a constant rate.

  • Observation: Continuously observe the animal for the onset of convulsions.

  • Endpoint: The convulsion threshold is calculated as the total amount of XAC (in mg/kg) required to elicit convulsions.

Protocol 2: Mitigation of XAC-Induced Convulsions with Diazepam

  • Animal Model: Male Swiss albino mice.

  • Housing: As described in Protocol 1.

  • Drug Preparation:

    • Prepare a solution of diazepam for intraperitoneal injection.

    • Prepare the XAC solution for intravenous infusion.

  • Pre-treatment:

    • Administer diazepam (5 mg/kg) via intraperitoneal (i.p.) injection.

    • Wait for a 20-minute pre-treatment period.[1][2]

  • XAC Administration:

    • Following the pre-treatment period, infuse the XAC solution through a lateral tail vein at a constant rate.

  • Observation and Endpoint:

    • Continuously observe the animal for the onset of convulsions.

    • Calculate the convulsion threshold and compare it to a vehicle-treated control group.

Visualizations

XAC_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Binds to Ca_Channel Ca²⁺ Channel (Inhibited) A1R->Ca_Channel Inhibits NT_Release Neurotransmitter Release (Reduced) Ca_Channel->NT_Release Reduces Postsynaptic_Neuron Postsynaptic Neuron (Reduced Excitability) NT_Release->Postsynaptic_Neuron Leads to XAC XAC XAC->A1R Blocks

Caption: Mechanism of XAC's pro-convulsant action.

Experimental_Workflow start Start animal_prep Animal Preparation (Male Swiss Albino Mice) start->animal_prep pretreatment Pre-treatment (i.p.) - Diazepam (5 mg/kg) - Vehicle Control animal_prep->pretreatment wait 20-minute Interval pretreatment->wait xac_infusion XAC Infusion (i.v.) wait->xac_infusion observation Observe for Convulsions xac_infusion->observation endpoint Determine Seizure Threshold observation->endpoint analysis Data Analysis and Comparison endpoint->analysis end End analysis->end

Caption: Workflow for mitigating XAC's convulsant effects.

References

Validation & Comparative

A Comparative Guide to Xanthine Amine Congener (XAC) and DPX for Adenosine Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of ligand-receptor interactions is fundamental. This guide offers an objective comparison of two widely used adenosine (B11128) receptor antagonists: Xanthine Amine Congener (XAC) and 1,3-dipropyl-8-p-sulfophenylxanthine (B14053) (DPX). We provide a comprehensive overview of their binding affinities, selectivity for adenosine receptor subtypes, and detailed experimental protocols to support further research.

Quantitative Comparison of Binding Affinities

The binding affinities of XAC and DPX for various adenosine receptor subtypes have been determined in numerous studies. The following table summarizes key quantitative data, presenting dissociation constants (Kd) and inhibition constants (Ki) from radioligand binding assays. It is important to note that affinity values can vary depending on the species, tissue, and specific experimental conditions used.

CompoundReceptor SubtypeSpeciesTissue/Cell LineK_i / K_d (nM)Radioligand UsedReference
XAC A1RatCerebral Cortex1.2 (Kd)[3H]XAC[1]
A1RatBrain1.2 (Ki)[3H]PIA[2]
A1Guinea PigForebrain-N6-[3H]cyclohexyladenosine[3]
A1Human-1.8 (IC50)-
A2HumanPlatelets12 (Kd)[3H]XAC[1]
A2ARabbitStriatum3.8 (Kd)[3H]XAC[1]
A2ARatStriatum63 (Ki)-[2]
A2AHuman-114 (IC50)-
A3RatBrainVery Low Affinity[125I]AB-MECA[2]
DPX A1RatForebrain13.9 (Kd)[3H]DPX[4]
A1Human-3.9 (Ki)-
A2AHuman-130 (Ki)-
A2BHuman-50 (Ki)-
A3Human-4000 (Ki)-

Summary of Findings:

  • XAC is a potent antagonist with high affinity for the A1 adenosine receptor, exhibiting A1-selectivity, particularly in rats.[1] Its affinity for A2A receptors is notably species-dependent, with significantly higher affinity in rabbit striatum compared to rat brain.[1] [3H]XAC can be used as a radioligand for both A1 and A2A receptors.[1]

  • DPX is also a potent and selective A1 adenosine receptor antagonist. It displays a clear preference for the A1 subtype over A2A, A2B, and A3 receptors in humans.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of binding assay results. Below is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound (like XAC or DPX) for adenosine receptors, based on common practices cited in the literature.[1][5][6]

Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Cell Culture: Culture cells stably expressing the desired human adenosine receptor subtype (e.g., A1, A2A) in appropriate media. HEK-293 or CHO cells are commonly used.[5]

  • Homogenization: Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.

  • Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at a high speed to pellet the membranes.

  • Resuspension: Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method like the Bradford assay.

2. Binding Assay:

  • Incubation Mixture: In a total volume of 1 ml, combine the following in glass tubes:

    • Membrane suspension (final protein concentration typically 20-50 µ g/tube ).

    • Radioligand at a concentration near its Kd (e.g., [3H]XAC, [3H]DPCPX, or [3H]CGS21680).[1][6]

    • Increasing concentrations of the unlabeled competing ligand (e.g., XAC or DPX).

    • For determining non-specific binding, add a high concentration of a non-radioactive agonist or antagonist (e.g., 100 µM NECA).[1]

    • To specifically measure binding to A2A receptors when using a non-selective radioligand like [3H]XAC, an A1-selective antagonist like 50 nM CPX can be added to block binding to A1 receptors.[1]

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.[1][6]

3. Termination and Detection:

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.[1]

  • Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.[1]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.

  • IC50 and Ki Determination: Plot the specific binding as a function of the log concentration of the competing ligand. Use non-linear regression analysis to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[1]

Visualizing Key Concepts

To further elucidate the context of these binding assays, the following diagrams illustrate the adenosine A2A receptor signaling pathway and a typical experimental workflow.

Adenosine_A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Adenosine A2A receptor signaling pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation Incubation 3. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, Buffers, Test Compounds) Reagent_Prep->Incubation Total_Binding Total Binding (No Competitor) Incubation->Total_Binding NonSpecific_Binding Non-Specific Binding (Excess Unlabeled Ligand) Incubation->NonSpecific_Binding Specific_Binding Specific Binding (Increasing Competitor Conc.) Incubation->Specific_Binding Filtration 4. Rapid Filtration & Washing Total_Binding->Filtration NonSpecific_Binding->Filtration Specific_Binding->Filtration Counting 5. Scintillation Counting Filtration->Counting Analysis 6. Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow of a typical radioligand binding assay.

XAC_vs_DPX_Comparison cluster_XAC This compound (XAC) cluster_DPX DPX Ligands Ligands XAC_A1 High A1 Affinity (Kd ~1.2 nM in rat) DPX_A1 High A1 Affinity (Ki ~3.9 nM in human) XAC_A2A Species-Dependent A2A Affinity (Kd ~3.8 nM in rabbit, Ki ~63 nM in rat) XAC_Radioligand Can be used as a [3H]-radioligand XAC_Selectivity A1-selective antagonist DPX_A2A Lower A2A Affinity (Ki ~130 nM in human) DPX_Radioligand Can be used as a [3H]-radioligand DPX_Selectivity Potent and selective A1 antagonist

References

Reproducibility of In Vivo Effects of Xanthine Amine Congener: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of Xanthine (B1682287) Amine Congener (XAC), a potent adenosine (B11128) receptor antagonist, with alternative compounds. The information presented is intended to assist researchers in evaluating the reproducibility of XAC's effects and in selecting appropriate tools for their in vivo studies. This document summarizes key experimental data, details methodologies for critical experiments, and visualizes relevant biological pathways and workflows.

Executive Summary

Xanthine Amine Congener (XAC) is a non-selective adenosine receptor antagonist with high affinity for both A1 and A2A receptors, although some studies suggest a degree of A1 selectivity in certain tissues.[1][2][3][4] Its in vivo effects have been explored in cardiovascular, renal, and neurological systems. Reproducibility of these effects can be influenced by experimental conditions and the specific animal models used. This guide compares XAC primarily with caffeine (B1668208) (a non-selective adenosine antagonist), KW-6002 (istradefylline, a selective A2A antagonist), and DPCPX (a selective A1 antagonist) to provide a framework for understanding its pharmacological profile and potential for reproducible in vivo outcomes.

Data Presentation: Comparative Efficacy of Adenosine Receptor Antagonists

The following tables summarize quantitative data from various in vivo studies, offering a side-by-side comparison of XAC and its alternatives.

Table 1: Cardiovascular Effects in Rodent Models

CompoundAnimal ModelDosing RegimenKey Cardiovascular EffectsReference
XAC Guinea Pig (isolated heart)200 or 400 nMAttenuated hypoxia-induced decrease in coronary resistance by 26-54%[5]
XAC MouseNot specifiedBlocked adenosine-mediated bradycardia at doses 5- to 10-fold lower than those antagonizing hypotension[1]
Caffeine HumanNot specifiedIncreased mean arterial pressure by 5.6 ± 0.9 mm Hg and lowered heart rate by 5.3 ± 1.1 beats/min[6]
DPCPX Rat1 mg/kg i.p.Attenuated adenosine-induced bradycardia[7][8]

Table 2: Neurological Effects in Rodent Models

CompoundAnimal ModelDosing RegimenKey Neurological EffectsReference
XAC Mouse39.8 ± 2.0 mg/kg (infusion)Induced convulsions[2]
Caffeine Mouse109.8 ± 2.3 mg/kg (infusion)Induced convulsions[2]
Caffeine Rat (LPS-induced inflammation)10 and 20 mg/kg i.p. daily for 7 daysReversed LPS-induced changes in dopamine, adenosine, and glutamate (B1630785) levels[9]
KW-6002 (Istradefylline) Rat (LPS-induced inflammation)1.5 and 3 mg/kg i.p. daily for 7 daysReversed LPS-induced changes in dopamine, adenosine, and glutamate levels[9]
KW-6002 (Istradefylline) Rat (6-OHDA model of Parkinson's)3 mg/kg daily for 20 daysReduced neuroinflammation and dopaminergic neuron loss, improving motor function[10][11]

Table 3: Renal Effects in Rodent Models

CompoundAnimal ModelDosing RegimenKey Renal EffectsReference
XAC Rat (anesthetized)0.2 µmol/kg priming dose + 2 nmol/min/kg infusionAntagonized adenosine-induced antidiuresis[12]
XAC Rat (renal cortical slices)In vitroAntagonized CHA-induced inhibition of renin secretion (Ki ~ 2 x 10⁻⁹ M)[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo experiments. Below are protocols for key studies cited in this guide.

Cardiovascular Effects of Adenosine Antagonists in Mice
  • Objective: To evaluate the in vivo selectivity of adenosine antagonists at A1 versus A2 adenosine receptors.

  • Animal Model: Male Swiss albino mice.

  • Procedure:

    • Administer the adenosine antagonist (e.g., XAC, caffeine) via intravenous or intraperitoneal injection.

    • After a set pre-treatment time, administer a bolus intravenous injection of an adenosine agonist (e.g., 2-chloroadenosine, R-phenylisopropyladenosine, or N-ethylcarboxamidoadenosine).

    • Monitor and record blood pressure and heart rate continuously.

    • Blockade of the negative chronotropic (heart rate slowing) effect of the agonist is used as an index of A1 receptor antagonism.

    • Blockade of the hypotensive (blood pressure lowering) effect of the agonist is used as an index of A2 receptor antagonism.

  • Reference: [1]

LPS-Induced Inflammation Model of Parkinson's Disease in Rats
  • Objective: To investigate the neuroprotective effects of adenosine receptor antagonists in a model of neuroinflammation.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Administer the adenosine antagonist (e.g., caffeine, KW-6002) intraperitoneally once daily for 6 days.

    • On day 7, administer the antagonist 2 hours before and 4 hours after an intrastriatal injection of lipopolysaccharide (LPS, 10 µg).

    • At 24 or 72 hours post-LPS injection, perform microdialysis to measure extracellular levels of dopamine, glutamate, and adenosine in the striatum.

    • Alternatively, sacrifice the animals and collect brain tissue for analysis of neurotransmitter levels and receptor density.

  • Reference: [9]

Adenosine-Induced Antidiuresis in Anesthetized Rats
  • Objective: To evaluate the efficacy of XAC in antagonizing the antidiuretic effects of an adenosine A1 receptor agonist.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the rats and surgically implant catheters for intravenous infusion, blood pressure monitoring, and urine collection.

    • Administer a priming intravenous injection of XAC (e.g., 0.2 µmol/kg).

    • Begin a continuous intravenous infusion of the adenosine A1 receptor agonist N6-cyclohexyladenosine (CHA) (e.g., 2 nmol/min/kg) with or without a co-infusion of XAC (e.g., 2 nmol/min/kg).

    • Collect urine at regular intervals and measure volume and electrolyte concentrations.

    • Continuously monitor mean arterial pressure and heart rate.

  • Reference: [12]

Mandatory Visualization

Signaling Pathways of Adenosine Receptors

The primary mechanism of action for XAC and its alternatives is the antagonism of adenosine receptors, which are G protein-coupled receptors. A1 and A3 receptors are typically coupled to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[13] Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[14]

Adenosine_Signaling cluster_A1 A1 Receptor (Gi/o-coupled) cluster_A2A A2A Receptor (Gs-coupled) cluster_Antagonists Antagonists A1 Adenosine R1 A1 Receptor A1->R1 binds G1 Gi/o R1->G1 activates AC1 Adenylyl Cyclase G1->AC1 inhibits cAMP1 ↓ cAMP AC1->cAMP1 PKA1 ↓ PKA cAMP1->PKA1 Effect1 Cellular Response (e.g., ↓ Heart Rate) PKA1->Effect1 A2A Adenosine R2A A2A Receptor A2A->R2A binds G2A Gs R2A->G2A activates AC2A Adenylyl Cyclase G2A->AC2A stimulates cAMP2A ↑ cAMP AC2A->cAMP2A PKA2A ↑ PKA cAMP2A->PKA2A Effect2A Cellular Response (e.g., Vasodilation) PKA2A->Effect2A XAC XAC (Non-selective) XAC->R1 blocks XAC->R2A blocks Caffeine Caffeine (Non-selective) Caffeine->R1 blocks Caffeine->R2A blocks DPCPX DPCPX (A1 selective) DPCPX->R1 blocks KW6002 KW-6002 (A2A selective) KW6002->R2A blocks

Caption: Adenosine receptor signaling pathways and points of antagonist action.

Experimental Workflow for In Vivo Cardiovascular Studies

The following diagram illustrates a typical workflow for assessing the cardiovascular effects of adenosine receptor antagonists in an animal model.

Cardiovascular_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Animal Rodent Model (e.g., Mouse, Rat) Anesthesia Anesthesia Animal->Anesthesia Catheterization Catheter Implantation (e.g., Carotid Artery, Jugular Vein) Anesthesia->Catheterization Antagonist Administer Antagonist (e.g., XAC, Caffeine) Catheterization->Antagonist Agonist Administer Adenosine Agonist Antagonist->Agonist Monitor Monitor Cardiovascular Parameters (Blood Pressure, Heart Rate) Agonist->Monitor Record Record Data Monitor->Record Compare Compare Responses (Antagonist vs. Vehicle) Record->Compare Conclusion Determine Receptor Selectivity and Efficacy Compare->Conclusion

Caption: Workflow for in vivo cardiovascular assessment of adenosine antagonists.

Conclusion

The reproducibility of the in vivo effects of this compound is contingent on a clear understanding of its pharmacology as a potent, non-selective adenosine receptor antagonist and the careful implementation of detailed experimental protocols. This guide provides a comparative framework to aid researchers in designing and interpreting studies involving XAC and its alternatives. By presenting quantitative data, methodologies, and visual aids, this document aims to enhance the reproducibility and reliability of future in vivo research in this area.

References

A Comparative Analysis of XAC and Selective A₂A Antagonists in Adenosine Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of adenosine (B11128) receptor research, both the non-selective antagonist Xanthine Amine Congener (XAC) and the growing class of selective A₂A antagonists serve as critical tools for elucidating the multifaceted roles of adenosine signaling. While both classes of compounds target adenosine receptors, their distinct selectivity profiles dictate their utility in experimental and potential therapeutic contexts. This guide provides a detailed comparison of the efficacy of XAC and selective A₂A antagonists, supported by quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.

Quantitative Comparison of Binding Affinities

The fundamental difference between XAC and selective A₂A antagonists lies in their affinity for the four known adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). XAC exhibits broad activity across these subtypes, whereas selective A₂A antagonists are engineered to target the A₂A receptor with high specificity.[1] This difference is quantitatively represented by their inhibition constants (Ki), with lower values indicating higher affinity.

CompoundReceptor SubtypeKi (nM)Selectivity ProfileReference
XAC A₁~1.6 - 15Non-selective[1]
A₂A~25[1]
A₂B-
A₃-
Istradefylline (KW-6002) A₁~1100~50-fold selective for A₂A over A₁[2]
A₂A~22[3]
SCH 58261 A₁~1000>50-fold selective for A₂A over A₁[4]
A₂A~1.1[4]
ZM 241385 A₁~500~1000-fold selective for A₂A over A₁[5]
A₂A~0.5[5]
Preladenant (SCH 420814) A₁>1000>1000-fold selective for A₂A over A₁
A₂A~1

Note: Ki values can vary between studies depending on the experimental conditions and tissue/cell types used. The data presented here are representative values from the cited literature.

Mechanism of Action: A Tale of Two Approaches

XAC, as a non-selective antagonist, blocks the actions of endogenous adenosine at all four receptor subtypes.[1] This broad-spectrum inhibition can be advantageous in initial exploratory studies aiming to determine if any adenosine receptor is involved in a particular physiological process. However, this lack of specificity makes it challenging to attribute an observed effect to a single receptor subtype.

Selective A₂A antagonists, on the other hand, offer a more refined approach. Their high affinity for the A₂A receptor allows researchers to probe the specific functions of this subtype with greater precision.[6] In the central nervous system, for instance, A₂A receptors are highly expressed in the basal ganglia, where they form heterodimers with dopamine (B1211576) D₂ receptors.[2] By selectively blocking A₂A receptors, these antagonists can modulate dopaminergic neurotransmission, a mechanism that is being explored for the treatment of Parkinson's disease.[2][7]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of A₂A receptor antagonism, it is essential to visualize the underlying signaling pathways and the experimental workflows used to study them.

A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Adenosine Adenosine A2A_Receptor A₂A Receptor Adenosine->A2A_Receptor Binds G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Antagonist Selective A₂A Antagonist / XAC Antagonist->A2A_Receptor Blocks

Caption: A₂A receptor signaling pathway and point of antagonist intervention.

The efficacy of both XAC and selective A₂A antagonists is often assessed using two key in vitro assays: radioligand binding assays and cAMP accumulation assays.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_cAMP cAMP Accumulation Assay Membrane_Prep 1. Membrane Preparation (with A₂A receptors) Incubation 2. Incubation with Radioligand & Competitor (XAC or Selective Antagonist) Membrane_Prep->Incubation Filtration 3. Separation of Bound & Unbound Radioligand Incubation->Filtration Quantification 4. Quantification of Bound Radioactivity Filtration->Quantification Analysis_Ki 5. Data Analysis (Determine Ki) Quantification->Analysis_Ki Cell_Culture 1. Cell Culture (expressing A₂A receptors) Pre-incubation 2. Pre-incubation with Antagonist (XAC or Selective) Cell_Culture->Pre-incubation Stimulation 3. Stimulation with A₂A Agonist Pre-incubation->Stimulation Lysis_cAMP_Measurement 4. Cell Lysis & cAMP Measurement Stimulation->Lysis_cAMP_Measurement Analysis_IC50 5. Data Analysis (Determine IC₅₀) Lysis_cAMP_Measurement->Analysis_IC50

Caption: Workflow for key in vitro efficacy assays.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor.

Objective: To determine the inhibition constant (Ki) of XAC and selective A₂A antagonists for the A₂A receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human A₂A receptor (e.g., HEK-293 or CHO cells).[8]

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[8]

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Reaction:

    • In a multi-well plate, combine the prepared cell membranes, a constant concentration of a radiolabeled A₂A receptor antagonist (e.g., [³H]ZM241385), and varying concentrations of the unlabeled competitor compound (XAC or a selective A₂A antagonist).[9]

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]

  • Separation and Quantification:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[10]

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[10]

    • Measure the radioactivity retained on the filters using a scintillation counter.[10]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the downstream signaling of the A₂A receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of XAC and selective A₂A antagonists in blocking agonist-induced cAMP production.

Methodology:

  • Cell Culture:

    • Seed cells expressing the A₂A receptor into a multi-well plate.[10]

  • Antagonist Incubation:

    • Pre-incubate the cells with varying concentrations of the antagonist (XAC or a selective A₂A antagonist) for a specific duration.[10]

  • Agonist Stimulation:

    • Add a known concentration of an A₂A receptor agonist (e.g., NECA or CGS 21680) to stimulate the production of cyclic AMP (cAMP).[10] The A₂A receptor is coupled to a Gs protein, which activates adenylyl cyclase to produce cAMP.[11]

    • Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[10]

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.[10]

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP production.

In Vivo Efficacy: Insights from Preclinical Models

The in vivo effects of these antagonists are often studied in animal models of neurological disorders, particularly Parkinson's disease. Selective A₂A antagonists have demonstrated the ability to improve motor symptoms in these models.[12][13] For example, they can reverse the catalepsy induced by dopamine D₂ receptor antagonists like haloperidol (B65202) and potentiate the effects of L-DOPA, the standard treatment for Parkinson's disease.[12][13] While XAC can also exert effects in vivo, its non-selective nature makes it difficult to attribute these effects solely to A₂A receptor blockade.[1] Furthermore, the non-selectivity of XAC can lead to off-target effects, including convulsions at higher doses.

Conclusion: Choosing the Right Tool for the Job

  • XAC is a powerful tool for initial screening and for studies where the involvement of any adenosine receptor subtype is being investigated. Its broad-spectrum antagonism provides a clear "yes" or "no" answer regarding the role of adenosine signaling in a given system.

  • Selective A₂A antagonists offer a more precise and targeted approach, enabling the dissection of the specific roles of the A₂A receptor. Their high selectivity minimizes the potential for confounding off-target effects, making them more suitable for in-depth mechanistic studies and as potential therapeutic agents. The development of highly selective A₂A antagonists has been a significant advancement, particularly in the field of neurodegenerative diseases.[6][7]

The choice between XAC and a selective A₂A antagonist ultimately depends on the specific research question. For researchers aiming to understand the specific contributions of the A₂A receptor to a physiological or pathological process, selective antagonists are the superior choice. For broader, more exploratory investigations into the overall role of adenosine, XAC remains a relevant and useful compound.

References

Interspecies Differences in Xanthine Amine Congener Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of adenosine (B11128) receptors, crucial targets in drug development for a variety of conditions, is often complicated by significant pharmacological differences between species. Xanthine (B1682287) amine congeners (XACs) and other xanthine derivatives, which are potent and widely used antagonists of these receptors, exhibit marked variability in their binding affinities across different animal models and humans. This guide provides a comprehensive comparison of these interspecies differences, supported by experimental data, to aid researchers in the selection of appropriate animal models and in the translation of preclinical findings to clinical applications.

Comparative Analysis of Binding Affinities

Significant variations in the binding affinity of xanthine amine congeners and related compounds have been observed across different species for the A1 and A3 adenosine receptor subtypes. These differences are less pronounced for the A2A and A2B receptors, where the amino acid sequence identity among commonly used preclinical species and humans is greater than 90%.[1]

A1 Adenosine Receptor

Studies have revealed substantial species-dependent differences in the binding of xanthine antagonists to the A1 adenosine receptor. While the potencies of some xanthines like theophylline (B1681296) and caffeine (B1668208) are similar across species, the introduction of an 8-phenyl or 8-cycloalkyl substituent can lead to marked variations.[2]

For instance, a xanthine amine conjugate of 1,3-dipropyl-8-phenylxanthine (B136342) demonstrates a 9-fold higher potency at A1 receptors in calf brain compared to rat brain, and a striking 110-fold greater potency in calf than in guinea pig brain.[2] Similarly, 8-phenyltheophylline (B1204217) is 11-fold more potent in calf than in rat brain and 200-fold more potent in calf than in guinea pig brain.[2] These disparities indicate that the recognition sites for antagonists on the A1 adenosine receptor are not identical across these mammalian species.[2]

CompoundSpeciesTissue/Cell LineKᵢ (nM)Reference
Xanthine Amine Congener (XAC) BovineBrain Membranes0.03[3]
Guinea PigBrain Membranes5.5[3]
1,3-Dipropyl-8-phenylxanthine derivative CalfBrain Membranes-[2]
RatBrain Membranes9x less potent than calf[2]
Guinea PigBrain Membranes110x less potent than calf[2]
8-Phenyltheophylline CalfBrain Membranes-[2]
RatBrain Membranes11x less potent than calf[2]
Guinea PigBrain Membranes200x less potent than calf[2]
8-Cyclopentyltheophylline CalfBrain Membranes-[2]
RatBrain Membranes-[2]
Guinea PigBrain Membranes2x less potent than rat[2]
1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine (PACPX) RatFat Cells0.3-8.6[4][5]
RatCerebral Cortex0.3-8.6[4][5]
BovineCerebral Cortex0.3-8.6[4][5]

Note: A direct Kᵢ value for the 1,3-dipropyl-8-phenylxanthine derivative was not provided in the source; instead, relative potencies were described.

A2A Adenosine Receptor

While interspecies differences at the A2A receptor are generally less pronounced than for A1 and A3 receptors, some variations have been noted. For example, 1,3-dipropyl-8-phenylxanthine was reported to be 5-fold more potent in inhibiting [³H]NECA binding to striatal A2A receptors in one study, whereas another study found 1,3-diethyl analogues to be more potent at platelet A2 receptors.[6] The this compound, XAC, has been developed as a useful tool for studying A2A receptors due to its enhanced affinity and solubility compared to caffeine.[7]

CompoundSpeciesTissue/Cell LineKᵢ/K₈ (nM)Reference
1,3-Diethyl-8-phenylxanthine HumanPlatelets200[4][5]
8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-diethylxanthine HumanPlatelet Membranes21[6][8]
A3 Adenosine Receptor

The A3 adenosine receptor exhibits dramatic species differences in ligand binding, particularly for xanthine antagonists.[1][9] Many heterocyclic antagonists that demonstrate nanomolar affinity at the human A3 receptor are either inactive or weakly active at the rat and mouse A3 receptors.[1] For example, the antagonist MRS1220 has a binding affinity of 0.6 nM at the human A3 receptor, which is 50,000-fold higher than its affinity for the rat A3 receptor (30 µM).[1]

Simple alkylxanthines like caffeine and theophylline are weak antagonists of all human adenosine receptor subtypes but are inactive at rat or mouse A3 receptors at concentrations up to 100 µM.[1] The affinities of 8-arylxanthines at rat, rabbit, and gerbil brain A3 receptors are considerably lower than those reported for cloned sheep and human A3 receptors.[9][10]

Interestingly, the potency order of some antagonists can be similar between certain species. For instance, in both gerbil and rabbit brain, the potency order for a series of antagonists was BWA522 ≥ CPX > XCC, XAC, SPX, BWA1433 > theophylline.[9][10]

CompoundSpeciesReceptorKᵢ (nM)Reference
MRS1220 HumanA30.6[1]
RatA330,000[1]
Alkylxanthines (Caffeine, Theophylline) HumanAll subtypesWeak antagonists[1]
Rat/MouseA3Inactive (up to 100 µM)[1]
This compound (XAC) Rat, Rabbit, GerbilA3Low affinity[9]

Experimental Protocols

The data presented in this guide were primarily generated using radioligand binding assays. Below is a generalized methodology for such an experiment.

Radioligand Binding Assay for Adenosine Receptors

1. Membrane Preparation:

  • Brain tissue (e.g., cerebral cortex, striatum) from the species of interest (e.g., rat, calf, guinea pig) is dissected and homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • The assay is typically performed in a final volume of 200 µL in 96-well plates.

  • Membrane suspension (containing a specific amount of protein, e.g., 50-100 µg) is incubated with a specific radioligand.

  • For A1 receptor binding, a common radioligand is N⁶-R-[³H]-phenylisopropyladenosine ([³H]R-PIA) or [³H]XAC.[2][11]

  • For A3 receptor binding, [¹²⁵I]AB-MECA is often used.[9][10]

  • To eliminate binding to non-target receptors, a masking agent may be used. For example, when studying A3 receptors, 1.0 µM XAC can be added to block binding to A1 and A2A receptors.[9][10]

  • A range of concentrations of the unlabeled this compound or other competing ligand is added to displace the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of a non-radioactive agonist or antagonist (e.g., 200 µM NECA).[9]

  • The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • The filters are then placed in scintillation vials with a scintillation cocktail.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

  • The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Visualizations

Adenosine Receptor Signaling Pathway

Adenosine_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling XAC Xanthine Amine Congener (Antagonist) A1_A3_Receptor A1/A3 Receptor XAC->A1_A3_Receptor Blocks Adenosine_A1_A3 Adenosine (Agonist) Adenosine_A1_A3->A1_A3_Receptor Gi Gi/o A1_A3_Receptor->Gi AC_inhibit Adenylate Cyclase (Inhibited) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Adenosine_A2 Adenosine (Agonist) A2_Receptor A2A/A2B Receptor Adenosine_A2->A2_Receptor Gs Gs A2_Receptor->Gs AC_stimulate Adenylate Cyclase (Stimulated) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Caption: Adenosine receptor signaling pathways for Gᵢ/ₒ and Gₛ coupled receptors.

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Tissue 1. Tissue Homogenization Membrane 2. Membrane Isolation (Centrifugation) Tissue->Membrane Protein 3. Protein Quantification Membrane->Protein Incubate 4. Incubation: - Membranes - Radioligand ([³H]XAC) - Competing Ligand Protein->Incubate Filter 5. Rapid Filtration Incubate->Filter Wash 6. Washing Filter->Wash Count 7. Scintillation Counting Wash->Count Analysis 8. Calculate IC₅₀ and Kᵢ Count->Analysis

Caption: Generalized workflow for a competitive radioligand binding assay.

Conclusion

The binding affinity of xanthine amine congeners and other xanthine derivatives to adenosine receptors can vary significantly between species. This is particularly true for the A1 and A3 receptor subtypes. These differences are critical considerations for researchers using animal models to study the pharmacology of these compounds and for the development of new therapeutics targeting the adenosinergic system. A thorough understanding of the pharmacological profile of a ligand across different species is essential for the successful translation of preclinical data to human studies. The data and protocols presented in this guide aim to facilitate more informed decisions in the design and interpretation of such research.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Xanthine Amine Congener (XAC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Xanthine Amine Congener (XAC), a potent non-selective adenosine (B11128) receptor antagonist. Adherence to these protocols is critical for minimizing environmental impact and ensuring a safe laboratory environment.

Immediate Safety and Handling Protocols

Before beginning any disposal process, a thorough hazard assessment is crucial. Consult the Safety Data Sheet (SDS) for XAC to fully understand its physical and chemical properties, health hazards, and reactivity.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling XAC. This includes:

  • Gloves: Chemically resistant gloves, such as nitrile gloves, are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A dedicated lab coat should be worn to protect from accidental splashes.

  • Respiratory Protection: If there is a risk of aerosolization or if handling large quantities of powdered XAC, a NIOSH-approved respirator is recommended.

In the event of a spill, immediately evacuate and secure the area. Only trained personnel with appropriate PPE should perform spill cleanup. The spilled material should be absorbed with an inert material, collected in a sealed, labeled container, and disposed of as hazardous waste.

Step-by-Step Disposal Procedures

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Waste should be segregated at the point of generation into clearly labeled, appropriate containers.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid XAC waste, including contaminated consumables like pipette tips and gloves, in a designated and clearly labeled hazardous waste container.[1] Do not mix solid XAC waste with other incompatible chemical waste.[2]

  • Liquid Waste: Collect liquid XAC waste in a separate, sealed, and leak-proof container also clearly labeled as hazardous waste.[2][3] Do not pour liquid XAC waste down the drain.[3][4]

  • Sharps: Any sharps, such as needles or blades, contaminated with XAC should be placed in a puncture-proof sharps container that is clearly labeled as hazardous chemical waste.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[5]

  • Condition: Ensure all waste containers are in good condition, with no leaks or cracks, and are kept closed except when adding waste.[5]

  • Empty Containers: To decontaminate empty XAC containers, triple-rinse them with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[2][5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[1]

3. Disposal:

  • Arrange for the collection of all XAC hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste management service.[1][3] This waste will typically be disposed of via incineration at a licensed hazardous waste facility.[3]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC21H28N6O4[6]
Molecular Weight428.49 g/mol [6]
Purity≥95%[7]
Experimental Protocol: Waste Stream Characterization

To ensure proper disposal and documentation, a basic characterization of a liquid waste stream containing XAC may be necessary to determine its approximate concentration.

Objective: To quantify the concentration of XAC in a liquid waste sample.

Materials:

  • Representative sample of the XAC liquid waste.

  • Appropriate analytical instrumentation (e.g., High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).

  • Calibrated standards of XAC.

  • Personal Protective Equipment (PPE).

Procedure:

  • Working in a certified chemical fume hood, collect a homogenous sample of the liquid waste.

  • Prepare a series of dilutions of the waste sample.

  • Analyze the diluted samples and calibration standards using the chosen analytical method.

  • Quantify the concentration of XAC in the original waste sample by comparing its response to the calibration curve.

  • Document the results for waste profiling and labeling purposes.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound (XAC) Disposal Workflow Start Start: XAC Waste Generation Assess Pre-Disposal Hazard Assessment (Consult SDS) Start->Assess Segregate Segregate Waste Assess->Segregate Solid Solid Waste (e.g., contaminated consumables) Segregate->Solid Liquid Liquid Waste (e.g., unused solutions) Segregate->Liquid Sharps Contaminated Sharps Segregate->Sharps CollectSolid Collect in Labeled Hazardous Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled, Sealed Hazardous Waste Container Liquid->CollectLiquid CollectSharps Collect in Puncture-Proof Sharps Container Sharps->CollectSharps Store Store in Designated Secondary Containment Area CollectSolid->Store CollectLiquid->Store CollectSharps->Store Arrange Arrange for Pickup by EH&S or Certified Vendor Store->Arrange Dispose Final Disposal (e.g., Incineration) Arrange->Dispose

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for Xanthine Amine Congener (XAC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of Xanthine Amine Congener (XAC), a non-selective adenosine (B11128) receptor antagonist.[1] Adherence to these protocols is essential for ensuring the personal safety of researchers, scientists, and drug development professionals and for maintaining a secure laboratory environment.

Hazard Identification and GHS Classification

While some Safety Data Sheets (SDS) indicate that this compound is not classified as hazardous under the Globally Harmonized System (GHS), other classifications identify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2][3][4] A significant biological hazard is its potential to induce convulsions, as observed in mice.[2][5] Given the conflicting classifications and the known convulsant effects, it is imperative to handle XAC with caution and to follow standard laboratory safety protocols for hazardous chemicals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate the risks of exposure. The following table outlines the required PPE for handling this compound.

Body AreaRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesCompatible gloves, such as nitrile or neoprene, are recommended. Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid skin contact.[2]
Eyes/Face Safety glasses with side shields or chemical splash gogglesEssential to prevent splashes and contact with dust or aerosols.[2]
Body Laboratory coatA standard laboratory coat is required to protect against incidental contact.[2]
Respiratory NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of dust particles.[6][7]

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the stability of XAC and ensuring the safety of laboratory personnel.[2]

Procedural Workflow for Safe Handling The following diagram outlines the essential workflow for safely handling this compound from preparation through disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Assemble and Inspect Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare Well-Ventilated Workspace (Fume Hood) prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh and Handle XAC in Designated Area handle1->handle2 handle3 Prepare Solutions handle2->handle3 handle4 Conduct Experiment handle3->handle4 post1 Decontaminate Work Surfaces handle4->post1 post2 Collect Waste in Labeled Container post1->post2 post3 Dispose of Waste per Institutional Regulations post2->post3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xanthine amine congener
Reactant of Route 2
Reactant of Route 2
Xanthine amine congener

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.